RIP2 kinase inhibitor 1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinazolin-7-yl]oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-21(2,3)31(27,28)19-9-14-15(10-17(19)29-7-6-26)22-11-23-20(14)25-13-4-5-18-16(8-13)24-12-30-18/h4-5,8-12,26H,6-7H2,1-3H3,(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDOJINBFLDQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=C(C=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)SC=N4)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of RIP2 Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a serine/threonine/tyrosine kinase that serves as a critical downstream signaling node for the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.[1][2][3] These intracellular pattern recognition receptors detect bacterial peptidoglycans, initiating an innate immune response.[4][5] Dysregulation of the NOD-RIPK2 signaling axis is implicated in a range of inflammatory conditions, including Crohn's disease, ulcerative colitis, and sarcoidosis, making RIPK2 a compelling therapeutic target.[1][3][6] This guide provides a detailed overview of the RIPK2 signaling pathway, the mechanism by which kinase inhibitors disrupt this pathway, quantitative data on key inhibitors, and protocols for relevant experimental assays.
The RIPK2 Signaling Pathway: From Pathogen Sensing to Inflammation
The activation of RIPK2 is a multi-step process involving recruitment, autophosphorylation, and ubiquitination, which collectively enable it to function as both an active kinase and a crucial signaling scaffold.
1.1. Upstream Activation by NOD1 and NOD2 The pathway is initiated when cytosolic NOD1 or NOD2 receptors recognize specific fragments of bacterial peptidoglycan (PGN), such as muramyl dipeptide (MDP) for NOD2.[4][7] This recognition event triggers the oligomerization of NOD receptors, exposing their N-terminal Caspase Activation and Recruitment Domains (CARD).[7][8]
1.2. RIPK2 Recruitment and Activation Oligomerized NOD receptors recruit RIPK2 through homotypic CARD-CARD interactions.[4][9] This induced proximity facilitates the dimerization and autophosphorylation of RIPK2, a critical activation step.[10][11] Autophosphorylation occurs on several residues, with phosphorylation of Serine 176 (S176) in the kinase activation loop being a key marker of activation.[1][5][12]
1.3. The Scaffolding Function: Ubiquitination is Key Following autophosphorylation, RIPK2 becomes a substrate for E3 ubiquitin ligases, including XIAP, BIRC2, and BIRC3, which decorate it with Lysine-63 (K63)-linked and Methionine-1 (M1)-linked (linear) polyubiquitin (B1169507) chains.[9][13][14] This polyubiquitination is a pivotal event, transforming RIPK2 into a scaffold. The kinase activity of RIPK2 is considered essential for maintaining protein stability and enabling these subsequent modifications.[15][16]
1.4. Downstream Signal Propagation The ubiquitin chains on RIPK2 serve as docking sites for downstream signaling complexes.[9][13]
-
TAK1 Complex Recruitment : The TAK1-TAB complex binds to the K63-linked chains, leading to the activation of the MAP Kinase (MAPK) cascades (JNK, p38, ERK).[1][14]
-
IKK Complex Recruitment : The LUBAC complex adds M1-linked chains which, along with K63 chains, recruit the IKK complex (IKKα/β-NEMO).[9]
-
NF-κB Activation : The activated IKK complex phosphorylates the inhibitor of NF-κB (IκBα), targeting it for proteasomal degradation. This releases the NF-κB transcription factor to translocate to the nucleus and drive the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) and other immune response genes.[1][14][17]
Mechanism of Action of RIPK2 Kinase Inhibitors
RIPK2 inhibitors primarily function by competing with ATP for binding within the kinase domain's active site.[1][18] By occupying this pocket, they block the initial autophosphorylation event, which has critical downstream consequences for both the kinase and scaffolding functions of the protein. Inhibitors are generally classified into two main types based on their binding mode.
-
Type I Inhibitors: These molecules bind to the "DFG-in" active conformation of the kinase. Examples include Gefitinib and Erlotinib, which were initially developed as EGFR inhibitors but also show activity against RIPK2.[3][5][19]
-
Type II Inhibitors: These inhibitors bind to and stabilize the inactive "DFG-out" conformation of the kinase.[5][12] This mode of action can offer greater selectivity and potency. Ponatinib and Regorafenib are clinically approved Type II inhibitors that potently block RIPK2.[5][19]
The primary mechanism of action is the prevention of RIPK2 autophosphorylation . By blocking the transfer of phosphate (B84403) from ATP, the kinase remains in an inactive state.[5][18] A critical and perhaps unexpected consequence of blocking kinase activity is the subsequent inhibition of RIPK2 polyubiquitination .[5][12] This occurs because the conformational state of the kinase domain is coupled to its ability to interact with E3 ligases like XIAP.[1][14] Therefore, by locking the kinase in an inactive state, inhibitors prevent the recruitment of the ubiquitination machinery. This effectively neutralizes RIPK2's essential scaffolding function, halting the recruitment of TAK1 and IKK and preventing downstream NF-κB and MAPK activation.[5]
Quantitative Data on Selected RIPK2 Inhibitors
The potency of RIPK2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), measured in various biochemical and cell-based assays.
| Inhibitor | Type | Assay | IC50 Value | Reference(s) |
| Ponatinib | Type II | In vitro kinase assay | 8.9 nM | [5][12] |
| Cellular p-RIPK2 (HEK293) | 6.5 nM | [5][12] | ||
| Regorafenib | Type II | In vitro kinase assay | 26 nM | [5][12] |
| Cellular p-RIPK2 (HEK293) | 18 nM | [5][12] | ||
| GSK583 | Type I | RIPK2 Binding Assay | 0.7 nM | [20] |
| Human Whole Blood (MDP-stimulated) | 11 nM | [20] | ||
| Compound 5 | Type I | Human Whole Blood (MDP-stimulated TNFα) | 26 nM | [21] |
| Compound 10w | N/A | In vitro kinase assay | 0.6 nM | [19] |
| Gefitinib | Type I | In vitro kinase assay | 170 nM | [3][5][12] |
| Cellular p-RIPK2 (HEK293) | >10,000 nM | [5][12] |
Key Experimental Protocols
Validating the mechanism and potency of RIPK2 inhibitors requires a combination of biochemical and cell-based assays.
4.1. Protocol: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™)
This assay quantifies the kinase activity of purified RIPK2 by measuring the amount of ADP produced during the phosphorylation reaction.[22][23]
-
Principle: The assay is performed in two steps. First, the kinase reaction occurs. Then, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by luciferase to generate a luminescent signal proportional to the initial kinase activity.[22]
-
Materials:
-
Recombinant full-length human RIPK2 enzyme.
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[22]
-
ATP solution.
-
Substrate (e.g., a generic kinase substrate like myelin basic protein, or autophosphorylation can be measured).
-
Test inhibitors dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well assay plates.
-
-
Methodology:
-
Compound Plating: Dispense test inhibitors at various concentrations into the wells of a 384-well plate (e.g., 50 nL).[21] Include DMSO-only wells for no-inhibition (100% activity) and no-enzyme wells for background controls.
-
Enzyme Addition: Add purified RIPK2 enzyme diluted in Kinase Buffer to each well. Incubate briefly at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add a mix of substrate and ATP to all wells to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.[22]
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete ATP.[22]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[22]
-
Data Acquisition: Read the luminescence on a plate reader. Calculate percent inhibition relative to controls and determine IC50 values by fitting the data to a dose-response curve.
-
4.2. Protocol: Cell-Based MDP-Stimulated Cytokine Release Assay
This assay measures an inhibitor's ability to block the NOD2-RIPK2 pathway in a cellular context by quantifying the suppression of pro-inflammatory cytokine production.[21]
-
Principle: A human cell line engineered to express NOD2 (or primary human monocytes) is pre-treated with an inhibitor and then stimulated with the NOD2 ligand, MDP. The subsequent release of a cytokine like IL-8 or TNF-α into the supernatant is measured.
-
Materials:
-
HEK293 cells stably expressing human NOD2 (HEK293-hNOD2).[21]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test inhibitors dissolved in DMSO.
-
NOD2 ligand: Muramyl dipeptide (MDP) or a more potent lipophilic derivative like L18-MDP.[5]
-
Cytokine detection kit (e.g., HTRF, ELISA for IL-8 or TNF-α).
-
96- or 384-well cell culture plates.
-
-
Methodology:
-
Cell Plating: Seed HEK293-hNOD2 cells into a multi-well plate at a predetermined density (e.g., 0.5 x 10^6 cells/mL) and allow them to adhere overnight.[21]
-
Inhibitor Treatment: Pre-treat the cells with serial dilutions of the test inhibitor for 1-2 hours.
-
Stimulation: Add MDP to the wells to a final concentration known to elicit a robust response. Include unstimulated (vehicle) and stimulated (DMSO) controls.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator to allow for cytokine production and secretion.
-
Cytokine Quantification: Collect the cell culture supernatant. Measure the concentration of the target cytokine (e.g., IL-8) using a suitable immunoassay like HTRF or ELISA, following the manufacturer's protocol.
-
Data Analysis: Normalize the data to the stimulated control, calculate percent inhibition for each inhibitor concentration, and determine the cellular IC50 value.
-
References
- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 2. RIPK2 - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIP2 activity in inflammatory disease and implications for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RICK/RIP2 is a NOD2-independent nodal point of gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis of RIP2 activation and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Structures of the inactive and active states of RIP2 kinase inform on the mechanism of activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RIPK2 Gene: Function, Signaling, and Role in Disease [learn.mapmygenome.in]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. A critical role of RICK/RIP2 polyubiquitination in Nod-induced NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Kinase Activity of Rip2 Determines Its Stability and Consequently Nod1- and Nod2-mediated Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 19. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 20. Pharmacological Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) Elicits Neuroprotective Effects Following Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. promega.com [promega.com]
- 23. researchgate.net [researchgate.net]
The Central Role of RIP2 Kinase in Innate Immunity and as a Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RIP2, RICK, or CARDIAK, stands as a critical signaling node in the innate immune system.[1][2][3] As a dual-specificity serine/threonine and tyrosine kinase, RIPK2 is an essential downstream effector for the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.[1][4][5][6] These intracellular sensors detect bacterial peptidoglycans, initiating a signaling cascade that culminates in potent inflammatory and antimicrobial responses.[7][8] Dysregulation of the NOD-RIPK2 signaling axis is implicated in a host of inflammatory diseases, including Crohn's disease, ulcerative colitis, sarcoidosis, and multiple sclerosis, making RIPK2 a compelling target for therapeutic intervention.[1][9][10]
The NOD-RIPK2 Signaling Pathway
The canonical NOD1/NOD2 signaling pathway is a well-defined cascade integral to the innate immune response against bacterial pathogens.[11][12]
-
Ligand Recognition : Cytosolic NOD1 and NOD2 receptors recognize specific substructures of bacterial peptidoglycan (PGN). NOD1 detects meso-diaminopimelic acid (iE-DAP), found primarily in Gram-negative bacteria, while NOD2 recognizes muramyl dipeptide (MDP), a common component of both Gram-positive and Gram-negative bacteria.[7][11][13]
-
Oligomerization and Recruitment : Upon ligand binding, NOD1/NOD2 undergo a conformational change and self-oligomerize. This structural shift facilitates the recruitment of RIPK2 through homotypic interactions between their respective Caspase Activation and Recruitment Domains (CARDs).[7][14][15]
-
Nodosome Formation and RIPK2 Activation : The assembly of the NOD-RIPK2 complex forms a multi-protein signaling platform known as the "Nodosome".[7] Within this complex, RIPK2 becomes activated, leading to its autophosphorylation on key residues like Ser176, a critical marker for its activation.[6][16]
-
Ubiquitination : Activated RIPK2 undergoes extensive polyubiquitination, a crucial step for signal propagation.[5][14] E3 ubiquitin ligases, including XIAP, cIAP1, and cIAP2, attach K63-linked and M1-linked (linear) ubiquitin chains to RIPK2.[2][15]
-
Downstream Signal Amplification : These ubiquitin chains act as a scaffold to recruit downstream signaling complexes. The TAK1/TAB complex and the IKKα/β/NEMO complex bind to the ubiquitinated RIPK2.[2]
-
Activation of NF-κB and MAPK Pathways : The recruitment of these complexes leads to the activation of two major downstream pathways:
-
NF-κB Pathway : The IKK complex phosphorylates the inhibitor of κB (IκBα), targeting it for proteasomal degradation. This releases the NF-κB (p50/p65) transcription factor to translocate to the nucleus.[2][7]
-
MAPK Pathway : The TAK1 complex activates Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK.[7][11]
-
-
Pro-inflammatory Gene Expression : In the nucleus, NF-κB and MAPK-activated transcription factors (like AP-1) drive the expression of a wide array of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-8), chemokines, and antimicrobial peptides.[1][14][17]
Diagram: NOD2-RIPK2 Signaling Pathway
Caption: The NOD2 signaling pathway upon recognition of bacterial MDP.
RIPK2 Kinase Inhibitors
Targeting the kinase activity of RIPK2 is a promising strategy to block the downstream inflammatory cascade.[8] A variety of small-molecule inhibitors have been developed, primarily competing with ATP for binding to the kinase domain.[8] These are often classified based on their binding mode.
-
Type I Inhibitors : These bind to the active conformation of the kinase.
-
Type II Inhibitors : These bind to the inactive "DFG-out" conformation, often providing greater selectivity.[2]
The table below summarizes key quantitative data for several notable RIPK2 inhibitors.
| Inhibitor | Type | Biochemical IC₅₀ (nM) | Cellular Activity & Potency (IC₅₀/EC₅₀) | Reference(s) |
| Ponatinib | Type II | 6.7 | Potently inhibits L18-MDP-induced RIPK2 ubiquitination at 100 nM in THP-1 cells. | [1][16] |
| Regorafenib | Type II | 41 | Inhibits RIPK2 autophosphorylation in cells. | [1][16] |
| Sorafenib | Type II | 75 | Inhibits RIPK2 autophosphorylation in cells. | [1] |
| GSK583 | Type I | N/A | Human Whole Blood IC₅₀: 230 nM (as GSK2616583A). | [2][18] |
| GSK2983559 (Prodrug of Cpd 5) | Type I | Human FP: 0.8ADP-Glo: 0.6 | HEK293 (IL-8): 4 nMHuman Monocytes (TNFα): 13 nM | [1][19] |
| WEHI-345 | Type I | 130 | Binds to the ATP pocket. | [1] |
| Adezmapimod (ODP36) | Type I | 251 | Potent RIPK2 inhibitor from HTS. | [1] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target's activity.[20] EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.[20]
Key Experimental Protocols
Validating the efficacy of RIPK2 inhibitors requires a suite of robust biochemical and cell-based assays.
Biochemical Kinase Activity Assay (e.g., ADP-Glo™)
This assay quantifies the kinase activity of purified, recombinant RIPK2 by measuring the amount of ADP produced during the phosphotransferase reaction.[21][22]
Methodology:
-
Reaction Setup : A reaction mixture is prepared in a 384-well plate containing kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT), a specified concentration of recombinant human RIPK2 enzyme, and the test inhibitor at various concentrations.[21][22]
-
Reaction Initiation : The kinase reaction is initiated by adding a mixture of a suitable substrate (e.g., a generic peptide substrate) and ATP (e.g., 10-50 µM).[21][22]
-
Incubation : The plate is incubated at room temperature (or 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[21][22]
-
ATP Depletion : After incubation, ADP-Glo™ Reagent is added to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[21][22]
-
Signal Generation : Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal.[21][22]
-
Data Acquisition : Luminescence is measured using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the RIPK2 kinase activity.[21][22]
-
Data Analysis : The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control (0% inhibition). An IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic curve.[22]
Diagram: Biochemical Kinase Assay Workflow
Caption: General workflow for an ADP-Glo™ biochemical kinase assay.
Cell-Based NOD2 Pathway Assay
This assay measures the ability of an inhibitor to block RIPK2-dependent signaling in a cellular context, typically by quantifying the production of a downstream cytokine like IL-8 or TNF-α.
Methodology:
-
Cell Culture : A suitable cell line is used, such as human monocytic THP-1 cells or HEK293 cells engineered to overexpress NOD2.[1]
-
Inhibitor Pre-treatment : Cells are plated in 96-well plates and pre-incubated with various concentrations of the RIPK2 inhibitor (or DMSO as a vehicle control) for a set period (e.g., 1-2 hours).
-
Stimulation : The NOD2 pathway is activated by adding a specific ligand, such as MDP or a more potent synthetic analog like L18-MDP.[16]
-
Incubation : The cells are incubated for a period sufficient to allow for cytokine production and secretion (e.g., 6-24 hours).[23]
-
Supernatant Collection : After incubation, the cell culture supernatant is carefully collected.
-
Cytokine Quantification : The concentration of the secreted cytokine (e.g., TNF-α or IL-8) in the supernatant is measured using a quantitative method like an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis : The results are used to generate a dose-response curve, and the cellular EC₅₀ or IC₅₀ value is calculated, representing the concentration of the inhibitor required to reduce cytokine production by 50%.
Target Engagement Assay (Western Blot for Phospho-RIPK2)
This method directly assesses whether the inhibitor is engaging and blocking the activation of RIPK2 within the cell by measuring its autophosphorylation status.
Methodology:
-
Cell Treatment : Cells (e.g., NOD2-HEK293) are pre-treated with the inhibitor and then stimulated with a NOD2 ligand (e.g., L18-MDP) as described above.[6][16]
-
Cell Lysis : After a short stimulation period (e.g., 30-60 minutes), the cells are washed and lysed to release total cellular proteins.
-
Protein Quantification : The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blot : Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting : The membrane is probed with a primary antibody specific for phosphorylated RIPK2 (e.g., anti-phospho-Ser176). A second primary antibody against total RIPK2 or a housekeeping protein (e.g., β-actin) is used as a loading control.[16][23]
-
Detection : The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Analysis : The intensity of the phospho-RIPK2 band is quantified and normalized to the loading control. A reduction in the phospho-RIPK2 signal in inhibitor-treated samples compared to the stimulated control indicates successful target engagement and inhibition.[16]
Conclusion
RIPK2 kinase is a linchpin in the innate immune response, translating the detection of bacterial components by NOD1 and NOD2 into a robust inflammatory output. Its central role in this pathway, combined with the strong association of pathway dysregulation with chronic inflammatory diseases, establishes RIPK2 as a high-value therapeutic target. The development of potent and selective RIPK2 inhibitors, validated through a combination of biochemical and cellular assays, offers a promising avenue for creating novel treatments for a range of debilitating inflammatory conditions.[4][9][10]
References
- 1. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 2. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 4. RIP2 activity in inflammatory disease and implications for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RIP2 Is a Critical Regulator for NLRs Signaling and MHC Antigen Presentation but Not for MAPK and PI3K/Akt Pathways [frontiersin.org]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 8. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. academic.oup.com [academic.oup.com]
- 10. RIP2 activity in inflammatory disease and implications for novel therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Nod1, Nod2, and Rip2 Axis Contributes to Host Immune Defense against Intracellular Acinetobacter baumannii Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. uniprot.org [uniprot.org]
- 16. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. | BioWorld [bioworld.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 21. promega.com [promega.com]
- 22. benchchem.com [benchchem.com]
- 23. The Kinase Activity of Rip2 Determines Its Stability and Consequently Nod1- and Nod2-mediated Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to RIP2 Kinase Inhibitor 1
This technical guide provides a comprehensive overview of the structure, function, and experimental evaluation of RIP2 Kinase Inhibitor 1, a potent modulator of the receptor-interacting protein kinase 2 (RIPK2). This document is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory diseases and kinase inhibitor development.
Core Structure and Properties
This compound is chemically identified as 3-(Benzoylamino)-4-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)phenyl]benzamide[1]. Its molecular formula is C25H22N4O2, and it has a molecular weight of 410.48 g/mol [1].
Chemical Structure:
While a definitive 2D structure image for this specific inhibitor is not widely available in public databases, its chemical name describes a complex molecule featuring a central N-phenylbenzamide core with benzoylamino, methyl, and methyl-imidazolylphenyl substitutions.
Mechanism of Action and Biological Activity
This compound is a potent inhibitor of the RIPK2 kinase, a key signaling node in the innate immune system. RIPK2 is a serine/threonine/tyrosine kinase that is essential for the signaling pathways initiated by the intracellular pattern recognition receptors NOD1 and NOD2[2][3]. Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its autophosphorylation and subsequent activation of downstream signaling cascades, most notably the NF-κB and MAPK pathways[2][3][4]. This signaling cascade results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8[4].
By inhibiting the kinase activity of RIPK2, this compound blocks these downstream signaling events. This has been demonstrated by its ability to inhibit NF-κB activity[1]. The functional consequences of this inhibition include a significant decrease in cancer cell proliferation by up to 70% and the attenuation of intestinal and lung inflammation in rodent models, where it has shown low toxicity[1].
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the well-characterized, publicly documented RIPK2 inhibitor, GSK583, for comparative purposes.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | IC50 | Binding Affinity (Kd) | Kinase Selectivity |
| This compound | RIPK2 | Not Specified | 5-10 nM[1] | Not Available | Not Available |
| GSK583 | Human RIPK2 | Kinase Activity | 5 nM[5] | Not Available | Highly selective over a panel of 300 kinases at 1 µM[5] |
| Rat RIPK2 | Kinase Activity | 2 nM[5] | Not Available | ||
| Human Whole Blood (TNF-α) | Cell-based | 237 nM[5] | Not Available | ||
| Rat Whole Blood (TNF-α) | Cell-based | 133 nM[5] | Not Available |
Table 2: Pharmacokinetic Parameters (Rodent Models)
| Compound | Species | Dosing Route | Bioavailability | Half-life (t1/2) | Clearance | Volume of Distribution |
| This compound | Rodent | Not Specified | Not Available | Not Available | Not Available | Not Available |
| GSK583 | Rat | Oral | Moderate[6] | Not Available | Low[6] | Moderate[6] |
| Mouse | Oral | Moderate[6] | Not Available | Low[6] | Moderate[6] |
Signaling Pathways and Experimental Workflows
RIPK2 Signaling Pathway
The following diagram illustrates the central role of RIPK2 in NOD1/2 signaling and its subsequent activation of pro-inflammatory pathways.
References
- 1. RIPK2 inhibitor 1 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. RIPK2 inhibitor 1 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 5. GSK 583 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 6. tools.thermofisher.cn [tools.thermofisher.cn]
An In-depth Technical Guide to RIP2 Kinase Inhibitor Downstream Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RIP2 or RICK, is a critical serine/threonine and tyrosine kinase that functions as a central signaling node in the innate immune system.[1][2] It is the essential downstream adaptor for the intracellular pattern recognition receptors NOD1 and NOD2, which detect bacterial peptidoglycans.[3][4][5] Upon activation, RIPK2 orchestrates complex signaling cascades that culminate in the activation of the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines.[6][7] Dysregulation of the NOD-RIPK2 axis is implicated in a range of inflammatory diseases, including Crohn's disease, sarcoidosis, and inflammatory bowel disease (IBD), making RIPK2 a compelling therapeutic target.[2][8][9][10]
This technical guide provides a comprehensive overview of the downstream signaling pathways regulated by RIPK2, the molecular mechanisms of RIPK2 inhibitors, and their impact on these pathways. It includes detailed experimental protocols for studying RIPK2 activity and presents quantitative data on the effects of representative inhibitors.
Core RIP2 Signaling Pathways
The canonical signaling pathway initiated by NOD1/NOD2 ligand recognition converges on RIPK2, whose activation is a multi-step process involving recruitment, phosphorylation, and ubiquitination.
Upstream Activation: The NOD1/NOD2 Signalosome
NOD1 and NOD2 are intracellular sensors that recognize specific components of bacterial peptidoglycan: diaminopimelic acid (DAP) for NOD1 and muramyl dipeptide (MDP) for NOD2.[4][5] Ligand binding induces oligomerization of NOD1/NOD2, which then recruit RIPK2 through a homotypic CARD-CARD (Caspase Activation and Recruitment Domain) interaction.[1][4][11] This recruitment brings multiple RIPK2 molecules into close proximity, facilitating the subsequent activation steps.[12]
RIPK2 Activation: Phosphorylation and Ubiquitination
Once recruited to the activated NOD receptor, RIPK2 undergoes a series of post-translational modifications that are essential for signal propagation.
-
Autophosphorylation: RIPK2 is a dual-specificity kinase with both serine/threonine and tyrosine kinase activity.[1][8] Activation involves autophosphorylation at key residues, including Ser176 in the kinase activation loop and Tyr474 in the CARD domain.[13][14] This phosphorylation is a critical marker of RIPK2 activation and is essential for its kinase activity and protein stability.[13][15]
-
Ubiquitination: Following phosphorylation, RIPK2 is rapidly polyubiquitinated. This process is not for degradation (via K48-linked chains) but rather for signal amplification. E3 ubiquitin ligases, including XIAP, c-IAP1, and c-IAP2, conjugate K63-, K27-, and M1-linked (linear) polyubiquitin (B1169507) chains to RIPK2.[1][4][14] These ubiquitin chains act as a scaffold, recruiting downstream signaling complexes.[1][12]
Downstream Pathways: NF-κB and MAPK Activation
The polyubiquitin scaffold on RIPK2 recruits two major downstream kinase complexes, leading to the activation of parallel signaling pathways.[1][14]
-
NF-κB Pathway: The ubiquitinated RIPK2 complex recruits the TAK1-TAB and IKKα/β-NEMO complexes.[1][14] TAK1, once activated, phosphorylates the IKK complex (specifically IKKβ). The activated IKK complex then phosphorylates the NF-κB inhibitor, IκBα, marking it for proteasomal degradation.[1][13] This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[12][16]
-
MAPK Pathway: The activated TAK1 also initiates the mitogen-activated protein kinase (MAPK) cascades.[6] This leads to the phosphorylation and activation of JNK, p38, and ERK.[3][5] These activated MAPKs, in turn, phosphorylate various transcription factors, such as AP-1, which cooperate with NF-κB to drive the inflammatory response.[7]
Non-Canonical Signaling: Inflammasome and Autophagy
Beyond NF-κB and MAPK, RIPK2 signaling has been linked to other cellular processes:
-
Inflammasome Regulation: RIPK2 can dampen NLRP3 inflammasome activation and subsequent IL-18 production by promoting mitophagy, the selective removal of damaged mitochondria.[17] This function is dependent on RIPK2's kinase activity and involves the phosphorylation of the autophagy inducer ULK1.[17]
-
Autophagy: RIPK2 is considered an essential component in NOD1/NOD2-dependent autophagy, a key innate immune mechanism for clearing intracellular pathogens.[17][18]
Mechanism of RIP2 Kinase Inhibitors
RIPK2 inhibitors are designed to block its kinase activity, thereby preventing the downstream signaling events that lead to inflammation. They are typically small molecules classified based on their binding mode to the kinase domain.[19]
-
Type I Inhibitors: These molecules are ATP-competitive and bind to the active conformation of the RIPK2 kinase domain. An example is gefitinib, an EGFR inhibitor that was also found to potently inhibit RIPK2's tyrosine kinase activity.[8][13]
-
Type II Inhibitors: These inhibitors bind to an inactive (DFG-out) conformation of the kinase, often accessing an allosteric pocket adjacent to the ATP-binding site.[13] Ponatinib is a clinically relevant Type II inhibitor that effectively blocks RIPK2 activation.[13]
Inhibition of RIPK2's kinase activity has several critical downstream consequences:
-
Blocks Autophosphorylation: The primary mechanism is the prevention of RIPK2 autophosphorylation (e.g., at Ser176), which is the initial step required for its activation.[13][19]
-
Prevents Ubiquitination: By locking RIPK2 in an inactive state, inhibitors prevent the conformational changes necessary for E3 ligase binding and subsequent polyubiquitination.[13] Some inhibitors may also directly disrupt the interaction between RIPK2 and E3 ligases like XIAP.[1][14]
-
Inhibits Downstream Kinase Activation: Without the ubiquitin scaffold, the TAK1 and IKK complexes are not recruited or activated.[1]
-
Suppresses Cytokine Production: The ultimate outcome is the blockade of both NF-κB and MAPK pathways, leading to a significant reduction in the transcription and release of pro-inflammatory cytokines.[8][13]
Quantitative Data on RIP2 Inhibition
The efficacy of RIP2 inhibitors is quantified by their ability to block kinase activity in vitro and suppress downstream signaling and cytokine production in cellular assays.
| Inhibitor | Type | Target(s) | IC₅₀ (RIPK2) | Cellular Effect | Reference(s) |
| Gefitinib | Type I | EGFR, RIPK2 | Potent (nM range) | Inhibits NOD2-induced NF-κB activation and cytokine release. | [8][9] |
| Erlotinib | Type I | EGFR, RIPK2 | Potent (nM range) | Inhibits NOD2-induced NF-κB activation and cytokine release. | [8][9] |
| Ponatinib | Type II | Multi-kinase, RIPK2 | ~6.5 nM (in vitro) | Blocks RIPK2 Ser176 autophosphorylation and IκBα degradation in cells. | [13] |
| SB203580 | Type I | p38, RIPK2 | Effective in vitro | Reduces RIPK2 protein stability and impairs NOD1/2 signaling. | [1][15] |
Detailed Experimental Protocols
Investigating the RIP2 signaling pathway and the effects of its inhibitors requires specific biochemical and cell-based assays.
Protocol: Western Blot for Phosphorylated RIP2 and IκBα
This protocol is used to detect the activation state of RIPK2 and the downstream NF-κB pathway by measuring protein phosphorylation.
Objective: To measure the levels of phospho-RIPK2 (Ser176) and phospho-IκBα in cell lysates following NOD2 stimulation and inhibitor treatment.
Materials:
-
Cell line expressing NOD2 (e.g., HEK293-NOD2, THP-1)
-
NOD2 ligand (e.g., L18-MDP)
-
RIPK2 inhibitor
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies: anti-phospho-RIPK2 (Ser176), anti-total-RIPK2, anti-phospho-IκBα, anti-total-IκBα, anti-β-Actin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat cells with the RIPK2 inhibitor or DMSO vehicle for 1 hour.
-
Stimulation: Stimulate the cells with L18-MDP for the desired time (e.g., 30-60 minutes).
-
Cell Lysis: Place the culture dish on ice, wash cells twice with ice-cold PBS, and add 1 mL of ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microfuge tube.[20]
-
Lysate Preparation: Incubate the lysate on ice for 20-30 minutes with periodic vortexing. Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[20]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-50 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-RIPK2) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times for 10 minutes each with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total protein levels or a loading control, the membrane can be stripped and re-probed with the respective antibodies.
Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol measures the direct enzymatic activity of purified RIPK2 and the potency of inhibitors.
Objective: To determine the IC₅₀ value of a compound against recombinant RIPK2 kinase.
Materials:
-
Recombinant human RIPK2 enzyme
-
Substrate (e.g., Myelin Basic Protein, MBP)[22]
-
ATP
-
RIPK2 Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)[23]
-
Test inhibitor (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor at various concentrations (or DMSO vehicle).
-
Enzyme Addition: Add 2 µL of RIPK2 enzyme diluted in kinase assay buffer. Incubate for 10-20 minutes at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Add 2 µL of a substrate/ATP mixture (e.g., 5 mg/ml MBP and 50 µM ATP).[22]
-
Incubation: Incubate the plate at 30°C or room temperature for 60 minutes.[23][24]
-
Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[24]
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by RIPK2 into ATP, which is then used by luciferase to produce a light signal. Incubate for 30-60 minutes at room temperature.[24]
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to RIPK2 activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.
Protocol: NF-κB Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB as a functional readout of the entire upstream signaling pathway.
Objective: To quantify the inhibition of NOD2-mediated NF-κB activation by a test compound.
Materials:
-
HEK293T cells
-
Plasmids: NF-κB-luciferase reporter, a constitutively active Renilla luciferase control plasmid (for normalization), and a NOD2 expression plasmid.
-
Transfection reagent
-
NOD2 ligand (MDP)
-
Test inhibitor
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293T cells in a 96-well plate with the NF-κB-luciferase, Renilla luciferase, and NOD2 expression plasmids.
-
Incubation: Allow cells to express the plasmids for 24 hours.
-
Treatment: Pre-treat the cells with serial dilutions of the test inhibitor or DMSO vehicle for 1 hour.
-
Stimulation: Stimulate the cells with MDP for 6-8 hours to activate the NOD2-RIPK2-NF-κB pathway.
-
Cell Lysis: Wash the cells with PBS and lyse them according to the Dual-Luciferase kit protocol.
-
Luminescence Measurement: Transfer the lysate to a white-walled luminometer plate. Measure the Firefly luciferase activity, then add the Stop & Glo® Reagent and measure the Renilla luciferase activity.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number. Calculate the percent inhibition of NF-κB activity for each inhibitor concentration compared to the stimulated DMSO control.
Conclusion
RIPK2 kinase is a linchpin in the innate immune response to bacterial pathogens, translating NOD1/NOD2 receptor activation into robust NF-κB and MAPK-driven inflammation. Its central role has made it a prime target for therapeutic intervention in a variety of autoinflammatory disorders. Inhibitors of RIPK2 effectively abrogate these downstream pathways by preventing the crucial autophosphorylation and ubiquitination events required for signal propagation. The experimental protocols detailed herein provide a robust framework for researchers to investigate this pathway, screen for novel inhibitors, and further elucidate the complex biology of RIPK2 signaling.
References
- 1. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIP2 Is a Critical Regulator for NLRs Signaling and MHC Antigen Presentation but Not for MAPK and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. XIAP mediates NOD signaling via interaction with RIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nod1, Nod2, and Rip2 Axis Contributes to Host Immune Defense against Intracellular Acinetobacter baumannii Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 8. Inhibition of RIP2's tyrosine kinase activity limits NOD2-driven cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A critical role of RICK/RIP2 polyubiquitination in Nod-induced NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 15. The Kinase Activity of Rip2 Determines Its Stability and Consequently Nod1- and Nod2-mediated Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Knockdown of RIPK2 Inhibits Proliferation and Migration, and Induces Apoptosis via the NF-κB Signaling Pathway in Gastric Cancer [frontiersin.org]
- 17. Receptor interacting protein kinase 2-mediated mitophagy regulates inflammasome activation during virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RIPK2-Mediated Autophagy and Negatively Regulated ROS-NLRP3 Inflammasome Signaling in GMCs Stimulated with High Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 20. nsjbio.com [nsjbio.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. promega.com [promega.com]
- 24. benchchem.com [benchchem.com]
RIP2 kinase inhibitor 1 for inflammatory disease models
An In-Depth Technical Guide to RIP2 Kinase Inhibitors in Inflammatory Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: RIP2 Kinase as a Therapeutic Target
Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a crucial serine/threonine-tyrosine kinase that functions as a central signaling node in the innate immune system.[1][2][3] It is the obligate adaptor kinase for the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2.[4][5] These receptors detect specific peptidoglycan (PGN) fragments from bacterial cell walls, such as muramyl dipeptide (MDP) for NOD2, triggering a signaling cascade.[4][6]
Upon activation, RIPK2 orchestrates downstream signaling through pathways including NF-κB and Mitogen-Activated Protein Kinases (MAPK), leading to the transcription and release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[7][8][9] Dysregulation of the NOD-RIPK2 signaling axis is strongly associated with the pathogenesis of numerous chronic inflammatory and autoimmune diseases, including Inflammatory Bowel Disease (IBD), Crohn's Disease (CD), ulcerative colitis (UC), rheumatoid arthritis, sarcoidosis, and Blau syndrome.[3][8][9][10] Consequently, inhibiting the kinase or scaffolding function of RIPK2 presents a highly attractive therapeutic strategy to mitigate the excessive inflammation driving these conditions.[4][10][11]
The NOD-RIPK2 Signaling Pathway
The activation of inflammatory responses via NOD1 and NOD2 is critically dependent on RIPK2. The process can be summarized as follows:
-
Ligand Recognition: Cytosolic NOD1 or NOD2 receptors recognize bacterial PGN fragments (e.g., MDP).[6]
-
Oligomerization and Recruitment: Ligand binding induces NOD oligomerization and a conformational change, facilitating the recruitment of RIPK2 through homotypic Caspase Activation and Recruitment Domain (CARD-CARD) interactions.[2][12]
-
RIPK2 Activation and Ubiquitination: RIPK2 is activated via autophosphorylation.[5][10] This is followed by its polyubiquitination by E3 ligases, including XIAP, which generates K63- and M1-linked ubiquitin chains on RIPK2.[2][7][12] This ubiquitination is a critical step, transforming RIPK2 into a scaffold protein.[2][11]
-
Downstream Kinase Activation: The ubiquitin chains on RIPK2 serve as a docking platform for downstream signaling complexes, primarily the TAK1-TAB complex and the IKKα/β-NEMO complex.[2][12][13]
-
NF-κB and MAPK Activation: Activated TAK1 phosphorylates and activates the IKK complex, which in turn phosphorylates the NF-κB inhibitor, IκBα, targeting it for proteasomal degradation. This frees NF-κB to translocate to the nucleus.[9][14] Simultaneously, TAK1 activates the MAPK pathways (JNK, p38).[1][7]
-
Pro-inflammatory Gene Expression: Nuclear NF-κB and activated MAPKs drive the transcription of genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides, perpetuating the inflammatory response.[6][9]
Data Presentation: RIP2 Kinase Inhibitors and Preclinical Efficacy
A number of small molecule inhibitors targeting RIPK2 have been developed and evaluated in preclinical models of inflammatory disease. These can be broadly classified as ATP-competitive (Type I and Type II) or scaffolding inhibitors.
| Inhibitor | Type | In Vitro Potency (IC50/EC50) | Key Preclinical Models | Summary of In Vivo Efficacy |
| Gefitinib (B1684475) | Type I | RIPK2 pTyr IC50: 51 nM[9] | SAMP1/YitFC (Crohn's-like ileitis) | Orally administered (50 mg/kg/day) gefitinib improved disease burden and reduced inflammation in a spontaneous mouse model of Crohn's disease.[9][15] |
| Ponatinib | Type II | Cellular NF-κB EC50: 0.8 nM[15] | NOD-driven peritonitis | Identified as a potent low-nanomolar inhibitor of RIPK2 activation in cellular assays.[5][15] |
| Regorafenib | Type II | Cellular p-RIPK2 EC50: 16 nM[15] | Cellular models | Potently inhibits RIPK2 autophosphorylation and downstream signaling in cells.[5][15] |
| GSK2983559 (Prodrug of GSK583) | Type I | GSK583 TNFα IC50 (Human WBA): 26 nM[16] | TNBS-induced colitis (mouse) | Prodrug administration showed efficacy similar to prednisolone (B192156) in reducing GI inflammation and colon histopathology scores.[16][17] |
| BI 706039 | Specific Inhibitor | TNFα IC50 (Human cells): < 1 nM[18]TNFα IC50 (Mouse cells): 2.9 nM[18] | TRUC (T-bet/Rag2 DKO) mouse model of IBD | Dose-dependent oral administration (0.25-7.5 mg/kg) significantly improved colonic inflammation, colon weight, and fecal lipocalin levels.[18][19] |
| Compound 8 (GlaxoSmithKline) | Type I | IL-6 IC50 (Mouse BMDM): 12 nM[14] | MDP-induced cytokine secretion (rat) | Reversed MDP-induced pro-inflammatory cytokine production in the colon and significantly reduced IL-6 and TNF-α in the blood.[14][20] |
| Compound 10w (Yuan et al.) | Type I | RIPK2 Kinase IC50: 0.6 nM[21]TNFα IC50 (RAW264.7): < 10 nM[22] | DSS-induced acute colitis (mouse) | Demonstrated superior therapeutic effects compared to filgotinib (B607452) and WEHI-345 in reducing weight loss, tissue inflammation, and disease activity index (DAI).[21][22] |
| Scaffolding Inhibitor (Odyssey Therapeutics) | Scaffolding | Cellular models | Peptidoglycan (PGN)-challenge mouse model | Blocks RIPK2-XIAP interaction. Dose-dependently reduced TNF, IL-6, and MCP-1 production in vivo in response to PGN challenge.[11] |
Experimental Protocols & Methodologies
Detailed and reproducible protocols are essential for evaluating RIPK2 inhibitors. Below are methodologies for key in vitro and in vivo experiments.
In Vitro RIP2 Kinase Assay (ADP-Glo™ Format)
This biochemical assay measures the kinase activity of purified RIPK2 by quantifying the amount of ADP produced during the phosphorylation reaction.[23][24]
Objective: To determine the direct inhibitory activity (IC50) of a compound against recombinant RIPK2 enzyme.
Materials:
-
Recombinant full-length human RIPK2 enzyme
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[23][24]
-
ATP solution
-
Test compound dilutions in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Dispense 50 nL of test compound dilutions into the wells of a 384-well plate.[16]
-
Enzyme Addition: Prepare a 2x solution of RIPK2 enzyme (e.g., 4 nM final concentration) in Kinase Buffer. Add 2.5 µL to each well.[16]
-
Reaction Initiation: Prepare a 2x solution of ATP (e.g., 20 µM final concentration) in Kinase Buffer. Initiate the kinase reaction by adding 2.5 µL to each well.[16]
-
Incubation: Centrifuge the plate briefly (e.g., 500 rpm for 30s) and incubate at room temperature for 60-120 minutes.[16][23]
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[24]
-
ADP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[24]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to RIPK2 activity.
-
Data Analysis: Calculate percent inhibition for each compound concentration relative to DMSO controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Assay: MDP-Stimulated Cytokine Production in Monocytes
This assay assesses a compound's ability to inhibit the NOD2-RIPK2 pathway in a cellular context.
Objective: To measure the potency (EC50) of an inhibitor in blocking the production of pro-inflammatory cytokines following pathway activation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1, RAW264.7 overexpressing NOD2).[22]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Muramyl dipeptide (MDP) or L18-MDP.[5]
-
Test compound dilutions.
-
ELISA kit for TNF-α or IL-6.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere or differentiate if necessary (e.g., PMA for THP-1 cells).
-
Compound Pre-incubation: Pre-treat the cells with serial dilutions of the test compound or DMSO vehicle for 1-2 hours.
-
Stimulation: Add MDP (e.g., 10 µg/mL) to the wells to stimulate the NOD2 pathway.
-
Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the EC50 value by plotting the percent inhibition of cytokine production against the log of the inhibitor concentration.
In Vivo Model: TNBS-Induced Colitis in Mice
This is a widely used chemically-induced model of IBD that mimics some features of Crohn's Disease.[9][16]
Objective: To evaluate the in vivo efficacy of a RIPK2 inhibitor in reducing intestinal inflammation.
Procedure:
-
Acclimatization: House mice (e.g., BALB/c or C57BL/6) for at least one week before the experiment.
-
Induction (Day 0): Anesthetize mice and slowly administer Trinitrobenzene sulfonic acid (TNBS) dissolved in ethanol intrarectally via a catheter.[16]
-
Grouping and Dosing: Randomize mice into treatment groups (vehicle, test compound at various doses, positive control like prednisolone). Begin daily administration of the RIPK2 inhibitor, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection, starting on Day 1.[16]
-
Monitoring: Monitor mice daily for body weight loss, stool consistency, and presence of blood to calculate a Disease Activity Index (DAI).
-
Termination (Day 3-5): Euthanize mice at the end of the study period.
-
Endpoint Analysis:
-
Macroscopic Assessment: Measure colon length and weight. Inflammation typically leads to a shortened and thickened colon.
-
Histopathology: Fix a segment of the colon in formalin, embed in paraffin, section, and stain with H&E. Score for inflammation severity, ulceration, and tissue damage.
-
Biochemical Markers: Homogenize colon tissue to measure levels of inflammatory markers like Myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) or pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) via ELISA or qPCR.
-
Conclusion and Future Directions
RIPK2 kinase has emerged as a compelling, genetically validated target for a range of inflammatory diseases.[4][15] Preclinical studies have consistently demonstrated that inhibiting RIPK2, either through its kinase activity or scaffolding function, can effectively suppress pro-inflammatory signaling and ameliorate disease in various animal models, particularly those for IBD and arthritis.[14][17][21] The development of potent and selective inhibitors with favorable pharmacokinetic properties has progressed significantly, with some candidates entering clinical trials.[9][17]
Future research will likely focus on several key areas:
-
Exploring Scaffolding vs. Kinase Inhibition: Further elucidating the therapeutic advantages of targeting the scaffolding function of RIPK2, which is critical for signal transduction, versus its kinase activity.[11]
-
Expanding Therapeutic Indications: Investigating the efficacy of RIPK2 inhibitors in other inflammatory conditions where the NOD pathway is implicated, such as certain dermatological or ocular diseases.
-
Biomarker Development: Identifying patient populations most likely to respond to RIPK2 inhibition by developing biomarkers related to NOD/RIPK2 pathway activation.
-
Long-term Safety: Assessing the long-term safety of systemic RIPK2 inhibition, given its role in innate immunity against bacterial pathogens.
Overall, the robust preclinical data provide a strong rationale for the continued development of RIPK2 inhibitors as a novel class of therapeutics for debilitating inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RIP2 activity in inflammatory disease and implications for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases | Semantic Scholar [semanticscholar.org]
- 9. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Discovery of a RIPK2 Scaffolding Inhibitor for the Treatment of Joint Autoimmune Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 12. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 15. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. | BioWorld [bioworld.com]
- 19. researchgate.net [researchgate.net]
- 20. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of Potent and Selective Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) Inhibitors for the Treatment of Inflammatory Bowel Diseases (IBDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. promega.com [promega.com]
- 24. benchchem.com [benchchem.com]
Target Validation of RIP2 Kinase Inhibitor 1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the target validation of a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), herein referred to as "RIPK2 inhibitor 1". This document details the core methodologies and quantitative data supporting the validation of RIPK2 as the direct target of this inhibitor.
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2), a serine/threonine/tyrosine kinase, is a critical downstream signaling partner of the intracellular pattern recognition receptors NOD1 and NOD2.[1][2] Upon recognition of bacterial peptidoglycan fragments, NOD1 and NOD2 recruit RIPK2, leading to its activation and subsequent engagement of downstream pathways, including NF-κB and MAPK signaling. This cascade culminates in the production of pro-inflammatory cytokines, playing a central role in the innate immune response.[3][4] Dysregulation of the NOD-RIPK2 signaling axis has been implicated in a variety of inflammatory conditions, including inflammatory bowel disease (IBD), making RIPK2 an attractive therapeutic target.[4][5]
RIPK2 inhibitor 1 is a small molecule inhibitor identified through structural similarity analysis with other known kinase inhibitors.[3][5] This guide focuses on the experimental validation of its direct engagement with the RIPK2 kinase domain.
Quantitative Data Summary
The following tables summarize the in vitro and cellular potency of RIPK2 inhibitor 1 in comparison to other well-characterized RIPK2 inhibitors, GSK583 and Ponatinib.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |
| RIPK2 inhibitor 1 | Human RIPK2 | Kinase Assay | 5 - 10 | [5] |
| GSK583 | Human RIPK2 | Kinase Assay | 5 | [5] |
| GSK583 | Rat RIPK2 | Kinase Assay | 2 | [5] |
| Ponatinib | Human RIPK2 | Kinase Assay | 7 | [5] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Endpoint | EC50 / IC50 (nM) | Reference(s) |
| RIPK2 inhibitor 1 | Various | NF-κB Reporter Assay | NF-κB activity | ~50 | [1] |
| GSK583 | Human Monocytes | TNFα Production | TNFα release | 8 | [5] |
| Ponatinib | THP-1 cells | RIPK2 Ubiquitination | Ubiquitination | ~25 | [5] |
Signaling Pathway
The NOD2-RIPK2 signaling pathway is a key component of the innate immune system's response to bacterial components. The following diagram illustrates the central role of RIPK2 in this cascade.
Experimental Protocols & Workflows
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells to a desired confluency.
-
Treat cells with various concentrations of RIPK2 inhibitor 1 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath) or by using a suitable lysis buffer containing protease inhibitors.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis of Soluble RIPK2:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the amount of soluble RIPK2 in each sample by Western blotting or other quantitative protein detection methods (e.g., ELISA, mass spectrometry).
-
Experimental Workflow:
Kinobeads Competition Binding Assay
Kinobeads are a chemical proteomics tool used to profile the selectivity of kinase inhibitors. The assay involves the competition between a soluble inhibitor and immobilized, broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.
Experimental Protocol:
-
Cell Lysate Preparation:
-
Harvest cultured cells and prepare a native cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate.
-
-
Inhibitor Incubation:
-
Incubate the cell lysate with a range of concentrations of RIPK2 inhibitor 1 or a vehicle control for a defined period (e.g., 1 hour) at 4°C.
-
-
Kinobeads Pulldown:
-
Add the kinobeads slurry to the inhibitor-treated lysates.
-
Incubate for a further period (e.g., 1-2 hours) at 4°C with gentle rotation to allow for competitive binding of kinases to the beads.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the bound proteins from the kinobeads.
-
Digest the eluted proteins into peptides using a protease (e.g., trypsin).
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
-
Data Analysis:
-
Determine the relative amount of each kinase bound to the beads in the presence of different concentrations of the inhibitor.
-
Generate competition binding curves to determine the apparent dissociation constant (Kd) or IC50 for the interaction of the inhibitor with each kinase.
-
Experimental Workflow:
Conclusion
The data and methodologies presented in this guide provide a robust framework for the target validation of RIPK2 inhibitor 1. The potent in vitro and cellular activities, combined with direct evidence of target engagement from CETSA and selectivity profiling from Kinobeads assays, strongly support RIPK2 as the primary target of this compound. This comprehensive validation is a critical step in the development of RIPK2 inhibitors as potential therapeutics for inflammatory diseases.
References
- 1. qedbio.com [qedbio.com]
- 2. Pharmacological Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) Elicits Neuroprotective Effects Following Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 4. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 5. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
The Critical Role of RIP2 Kinase in NF-κB Activation and its Therapeutic Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-Interacting Protein 2 (RIP2) kinase, also known as RIPK2, is a crucial serine/threonine kinase that functions as a central signaling node in the innate immune system. It plays a pivotal role in mediating the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) downstream of the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2. Dysregulation of the NOD-RIP2-NF-κB signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making RIP2 an attractive therapeutic target. This technical guide provides an in-depth overview of the RIP2 signaling pathway, its mechanism of activation, and its role in NF-κB-mediated pro-inflammatory responses. We will focus on the mechanism of action of RIP2 kinase inhibitors, with a specific focus on "RIP2 Kinase Inhibitor 1" as a representative example, and detail the experimental protocols used to characterize their activity and efficacy.
The NOD-RIP2-NF-κB Signaling Pathway
The activation of NF-κB through the RIP2 pathway is initiated by the recognition of bacterial peptidoglycan fragments by the intracellular pattern recognition receptors NOD1 and NOD2.[1][2][3] Upon ligand binding, NOD1 and NOD2 undergo a conformational change and oligomerize, leading to the recruitment of RIP2 via a homotypic CARD-CARD (Caspase Activation and Recruitment Domain) interaction.[2][4]
This recruitment facilitates the autophosphorylation and subsequent ubiquitination of RIP2.[5][6][7] Specifically, RIP2 is conjugated with K63-linked and M1-linked (linear) polyubiquitin (B1169507) chains by E3 ligases such as XIAP (X-linked inhibitor of apoptosis protein) and LUBAC (Linear Ubiquitin Chain Assembly Complex).[8][9] These polyubiquitin chains act as a scaffold to recruit downstream signaling complexes, including the TAK1 (Transforming growth factor-β-activated kinase 1) complex and the IKK (IκB kinase) complex (IKKα, IKKβ, and NEMO/IKKγ).[10][11][12][13]
The recruited TAK1 phosphorylates and activates the IKK complex. The active IKK complex then phosphorylates the inhibitory IκBα protein, targeting it for proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal of the p50/p65 NF-κB heterodimer, allowing its translocation into the nucleus.[14][15] In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines, chemokines, and other immune mediators.[8][15]
RIP2 Kinase Inhibitors: Mechanism of Action
RIP2 kinase inhibitors are small molecules designed to block the kinase activity of RIP2, thereby preventing the downstream signaling events that lead to NF-κB activation.[1] These inhibitors typically function by competing with ATP for binding to the active site of the RIP2 kinase domain.[1] By occupying the ATP-binding pocket, they prevent the autophosphorylation of RIP2, which is a critical step for its activation and subsequent function as a signaling scaffold.[1][3] The inhibition of RIP2 kinase activity effectively blocks the recruitment of downstream signaling molecules, the activation of the IKK complex, the degradation of IκBα, and ultimately, the nuclear translocation and transcriptional activity of NF-κB.[3]
For the purpose of this guide, we will refer to a representative Type I kinase inhibitor as "This compound ". This class of inhibitors has demonstrated potent and selective inhibition of RIP2 kinase activity in various preclinical models.
Quantitative Data for RIP2 Kinase Inhibitors
The potency and selectivity of RIP2 kinase inhibitors are critical parameters evaluated during drug development. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor. The following table summarizes representative quantitative data for several known RIP2 kinase inhibitors.
| Inhibitor Name | Target | Assay Type | IC50 (nM) | Reference |
| GSK583 | RIP2 Kinase | Biochemical | 13 | [1] |
| WEHI-345 | RIP2 Kinase | Biochemical | 130 | [16] |
| Ponatinib | RIP2 Kinase | Biochemical | - | [2][17] |
| Regorafenib | RIP2 Kinase | Biochemical | - | [2] |
| Sorafenib | RIP2 Kinase | Biochemical | - | [2] |
| Compound 7e | RIP2 Kinase | Cellular (IL-6) | 6 | [18] |
| Compound 8 | RIP2 Kinase | Cellular (IL-6) | 12 | [18] |
| Gefitinib | RIP2 Kinase | Cellular (p-Tyr) | 51 | [15] |
Note: Some references did not provide specific IC50 values but confirmed inhibitory activity.
Experimental Protocols
The characterization of RIP2 kinase inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Biochemical Kinase Activity Assays
These assays directly measure the enzymatic activity of purified RIP2 kinase in the presence of an inhibitor.
4.1.1. ADP-Glo™ Kinase Assay
This is a luminescent kinase assay that measures the amount of ADP produced from a kinase reaction.[19][20]
-
Principle: The assay involves two steps. First, after the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.[19]
-
Protocol Outline:
-
Prepare a reaction mixture containing RIP2 kinase buffer, purified recombinant RIP2 enzyme, the inhibitor at various concentrations, and a suitable substrate (e.g., Myelin Basic Protein).[21]
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[19]
-
Add the ADP-Glo™ Reagent and incubate for 40 minutes to stop the reaction and deplete ATP.[19]
-
Add the Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.[19]
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
4.1.2. Transcreener® ADP² FP Assay
This is a fluorescence polarization (FP)-based assay that provides a direct measurement of ADP production.
-
Principle: The assay utilizes an antibody that specifically binds to ADP and a fluorescently labeled ADP tracer. In the absence of ADP produced by the kinase, the tracer binds to the antibody, resulting in a high FP signal. As the kinase produces ADP, it displaces the tracer from the antibody, leading to a decrease in the FP signal.[22]
-
Protocol Outline:
-
Set up the kinase reaction with RIP2 enzyme, buffer, inhibitor, and substrate.
-
Start the reaction by adding ATP.
-
Incubate for a specific time at room temperature.
-
Stop the reaction and add the Transcreener® ADP² detection mix containing the ADP antibody and the fluorescent tracer.
-
Incubate to allow the binding equilibrium to be reached.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Determine the IC50 from the dose-response curve.
-
Cellular NF-κB Activation Assays
These assays measure the ability of an inhibitor to block NF-κB activation in a cellular context.
4.2.1. NF-κB Reporter Gene Assay
This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter.[23][24]
-
Principle: Activation of the NF-κB pathway leads to the binding of NF-κB to the responsive elements in the promoter, driving the expression of the reporter gene. The activity of the reporter protein is then measured and is proportional to the level of NF-κB activation.[23]
-
Protocol Outline:
-
Seed HEK293 cells stably expressing an NF-κB-luciferase reporter construct in a 96-well plate.
-
The next day, treat the cells with various concentrations of the RIP2 kinase inhibitor for a specified pre-incubation time.
-
Stimulate the cells with a NOD1 or NOD2 ligand, such as muramyl dipeptide (MDP), to activate the RIP2-NF-κB pathway.
-
Incubate the cells for an appropriate time (e.g., 6-8 hours) to allow for reporter gene expression.
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value based on the inhibition of the luciferase signal.
-
4.2.2. Western Blot for NF-κB p65 Nuclear Translocation
This assay directly assesses the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
-
Principle: In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon activation, it translocates to the nucleus. By separating the cytoplasmic and nuclear fractions of the cell and performing a Western blot for p65, the extent of NF-κB activation can be determined.[25]
-
Protocol Outline:
-
Culture cells (e.g., monocytes or macrophages) and treat them with the RIP2 inhibitor.
-
Stimulate the cells with a NOD ligand.
-
After stimulation, harvest the cells and perform cellular fractionation to separate the cytoplasmic and nuclear extracts.
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the p65 subunit of NF-κB.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analyze the band intensities to quantify the amount of p65 in the cytoplasmic and nuclear fractions. A decrease in nuclear p65 in inhibitor-treated cells indicates inhibition of NF-κB activation.
-
Conclusion
RIP2 kinase is a validated and highly promising target for the development of novel therapeutics for a range of inflammatory and autoimmune diseases. The inhibition of RIP2 kinase activity effectively abrogates the activation of the pro-inflammatory NF-κB signaling pathway. The in-depth understanding of the NOD-RIP2-NF-κB pathway, coupled with the availability of robust biochemical and cellular assays, has facilitated the discovery and characterization of potent and selective RIP2 kinase inhibitors. This technical guide has provided a comprehensive overview of the core concepts, quantitative data, and experimental methodologies relevant to the study of RIP2 kinase and its inhibitors, which will be invaluable for researchers and drug development professionals in this field.
References
- 1. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 5. Structures of the inactive and active states of RIP2 kinase inform on the mechanism of activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structures of the inactive and active states of RIP2 kinase inform on the mechanism of activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 10. A critical role of RICK/RIP2 polyubiquitination in Nod-induced NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A critical role of RICK/RIP2 polyubiquitination in Nod‐induced NF‐κB activation | The EMBO Journal [link.springer.com]
- 12. researchgate.net [researchgate.net]
- 13. uniprot.org [uniprot.org]
- 14. Frontiers | Knockdown of RIPK2 Inhibits Proliferation and Migration, and Induces Apoptosis via the NF-κB Signaling Pathway in Gastric Cancer [frontiersin.org]
- 15. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 17. rcsb.org [rcsb.org]
- 18. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. amsbio.com [amsbio.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Cellular Targets of RIP2 Kinase Inhibitor 1
This guide provides a detailed overview of the cellular targets and mechanism of action of this compound. It includes quantitative data on its potency and selectivity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to RIPK2
Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a crucial serine/threonine kinase that functions as a key signaling partner for the intracellular pattern recognition receptors NOD1 and NOD2 (Nucleotide-binding oligomerization domain-containing protein 1 and 2)[1][2]. These receptors detect components of bacterial peptidoglycan, and upon activation, recruit RIPK2. This interaction triggers a signaling cascade involving RIPK2 autophosphorylation and ubiquitination, which in turn activates the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines[2][3][4][5][6]. Due to its central role in these inflammatory pathways, RIPK2 has emerged as a promising therapeutic target for a range of autoimmune and inflammatory conditions, including Crohn's disease and Blau syndrome[1][2][5][7].
This compound: Overview
This compound is a potent and selective inhibitor of RIPK2, identified through similarity-based virtual screening and molecular docking analyses[3][4]. It has been shown to effectively block RIPK2 autophosphorylation and downstream NF-κB signaling, thereby reducing inflammation in preclinical models[2][3][4].
Primary Cellular Target: RIPK2
The primary cellular target of this compound is the kinase domain of RIPK2. The inhibitor binds to the ATP-binding pocket, preventing the autophosphorylation necessary for its activation[2][3][4].
Mechanism of Action
This compound is an ATP-competitive inhibitor. Upon activation of the NOD2 pathway, RIPK2 is not only autophosphorylated but also undergoes polyubiquitination, a process mediated by E3 ligases such as XIAP (X-linked inhibitor of apoptosis protein)[2][3]. This ubiquitination is critical for the recruitment of downstream signaling components like the TAK1 complex, which ultimately leads to the activation of NF-κB and MAPKs[2][5]. Some RIPK2 inhibitors function not just by blocking kinase activity, but by disrupting the interaction between RIPK2 and XIAP, thereby preventing ubiquitination[2][8]. This compound has been shown to block RIPK2 autophosphorylation and subsequent NF-κB signaling[3][4].
NOD2-RIPK2 Signaling Pathway
The diagram below illustrates the NOD2 signaling cascade and the point of intervention for this compound. Upon recognition of muramyl dipeptide (MDP), NOD2 recruits RIPK2, leading to its activation and subsequent downstream signaling.
Caption: NOD2-RIPK2 signaling pathway and inhibition point.
Quantitative Data on Inhibitor Activity
The potency of this compound and related compounds has been evaluated in various biochemical and cellular assays.
Table 1: In Vitro and Cellular Potency of RIPK2 Inhibitors
| Compound/Inhibitor | Assay Type | Target/Cell Line | Endpoint Measurement | IC₅₀ (nM) | Reference(s) |
| This compound | Biochemical (FP) | Human RIPK2 | Binding | 30 | [9] |
| This compound | Kinase Activity | Human RIPK2 | NF-κB Activity | 5-10 | |
| GSK583 (Inhibitor 1) | Biochemical (FP) | Human RIPK2 | Binding | 5 | [1] |
| GSK583 (Inhibitor 1) | Biochemical (ADP-Glo) | Human RIPK2 | Kinase Activity | 2 | [1] |
| GSK583 (Inhibitor 1) | Cellular (HEK/NOD2) | Human | MDP-stimulated IL-8 | 4 | [1] |
| GSK583 (Inhibitor 1) | Cellular (Human Monocytes) | Human | MDP-stimulated TNFα | 13 | [1] |
| GSK583 (Inhibitor 1) | Cellular (Human Whole Blood) | Human | MDP-stimulated TNFα | 26 | [1] |
| Ponatinib | Biochemical | Human RIPK2 | Kinase Activity | 6.7 | [6] |
| WEHI-345 | Biochemical | Human RIPK2 | Kinase Activity | 130 | [3] |
| BI 706039 | Cellular (Human) | Human | MDP-induced TNF-α | < 1.0 | [3] |
| BI 706039 | Cellular (Mouse) | Mouse | MDP-induced TNF-α | 2.9 | [3] |
FP: Fluorescence Polarization
Off-Target Profile and Selectivity
While potent against RIPK2, it is crucial to understand the selectivity of any kinase inhibitor. This compound has been profiled against a panel of other kinases to determine its off-target effects.
Table 2: Selectivity Profile of this compound
| Off-Target Kinase | Assay Type | Endpoint Measurement | IC₅₀ (µM) or % Inhibition | Reference(s) |
| c-ABL | In Vitro | Kinase Activity | 20-30% inhibition | [3][4] |
| Aurora B | In Vitro | Kinase Activity | 20-30% inhibition | [3][4] |
| HER2 | In Vitro | Kinase Activity | 20-30% inhibition | [3][4] |
| Activin receptor-like kinase 5 (ALK5) | In Vitro | Kinase Activity | >10 | [9] |
| VEGFR2 | In Vitro | Kinase Activity | 7.94 | [9] |
| Lymphocyte-specific protein tyrosine kinase (LCK) | In Vitro | Kinase Activity | 31.6 | [9] |
The relatively low inhibition of other kinases at concentrations significantly higher than its IC₅₀ for RIPK2 suggests a favorable selectivity profile[3][4].
Experimental Protocols
Characterization of RIP2 kinase inhibitors involves a variety of biochemical and cell-based assays.
Biochemical Kinase Assays
These assays directly measure the inhibitor's effect on the kinase's enzymatic activity or its ability to bind to the kinase.
-
Fluorescence Polarization (FP) Binding Assay:
-
Principle: This competitive binding assay measures the displacement of a fluorescently labeled ligand from the ATP-binding site of RIPK2 by the inhibitor. A change in the polarization of emitted light indicates displacement.
-
Methodology:
-
Recombinant human RIPK2 protein is incubated with a fluorescently labeled tracer that binds to the ATP pocket.
-
Serial dilutions of the inhibitor compound are added.
-
The mixture is incubated to reach binding equilibrium.
-
Fluorescence polarization is measured using a plate reader. A decrease in polarization indicates that the inhibitor has displaced the tracer.
-
IC₅₀ values are calculated from the dose-response curve.
-
-
-
ADP-Glo™ Kinase Assay:
-
Principle: This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Methodology:
-
The kinase reaction is performed with RIPK2, a suitable substrate, and ATP in the presence of varying concentrations of the inhibitor.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal.
-
Luminescence is measured, and the signal is proportional to the ADP concentration and thus the kinase activity.
-
-
Caption: Workflow for biochemical kinase assays.
Cell-Based Assays
These assays evaluate the inhibitor's efficacy in a more physiologically relevant context.
-
MDP-Stimulated Cytokine Release Assay:
-
Principle: Measures the ability of the inhibitor to block the production of inflammatory cytokines (e.g., TNFα, IL-8) in cells stimulated with the NOD2 ligand, MDP.
-
Cell Lines: Human embryonic kidney cells engineered to overexpress NOD2 (HEK/NOD2), primary human monocytes, or human whole blood are commonly used[1].
-
Methodology:
-
Cells are pre-incubated with various concentrations of the RIP2 kinase inhibitor.
-
Cells are then stimulated with MDP (e.g., 1 µg/mL) to activate the NOD2-RIPK2 pathway.
-
After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.
-
Cytokine levels in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
IC₅₀ values are determined by plotting cytokine inhibition against inhibitor concentration.
-
-
-
NF-κB Reporter Assay:
-
Principle: Utilizes a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB-inducible promoter to measure pathway activation.
-
Cell Line: HEK-Blue™ NOD2 cells are often used.
-
Methodology:
-
Cells are seeded and treated with the inhibitor.
-
Cells are stimulated with an MDP derivative (e.g., L18-MDP).
-
After incubation, the supernatant is collected.
-
A substrate for SEAP is added, and the resulting colorimetric change is measured, which is proportional to NF-κB activity.
-
-
Target Selectivity Profiling
-
Kinase Panel Screening:
-
Principle: The inhibitor is tested against a large panel of purified kinases to assess its selectivity.
-
Methodology: The inhibitor is typically tested at a single high concentration (e.g., 1 µM) against hundreds of different kinases in biochemical activity assays[1]. The percentage of inhibition for each kinase is determined. For significant "hits" (e.g., >50% inhibition), full dose-response curves are generated to determine IC₅₀ values.
-
Caption: Logic for kinase selectivity profiling.
Conclusion
This compound is a potent and selective small molecule that effectively targets the kinase activity of RIPK2. Its primary mechanism involves the competitive inhibition of ATP binding, which blocks autophosphorylation and disrupts the downstream signaling cascade that leads to NF-κB and MAPK activation. Quantitative data from a range of biochemical and cellular assays confirm its low nanomolar potency. While showing some minor activity against other kinases at high concentrations, its overall selectivity profile is favorable. The experimental protocols outlined provide a robust framework for the evaluation of this and other RIPK2 inhibitors, making them valuable tools for research and potential therapeutic development in the context of RIPK2-driven inflammatory diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 4. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 6. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 7. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling | The EMBO Journal [link.springer.com]
- 9. medchemexpress.com [medchemexpress.com]
The Role of RIP2 Kinase Inhibitors in Autoinflammatory Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Receptor-Interacting Protein Kinase 2 (RIPK2 or RIP2) has emerged as a critical mediator in the innate immune system, particularly in signaling pathways initiated by the intracellular pattern recognition receptors NOD1 and NOD2. Dysregulation of the NOD-RIP2 signaling axis is strongly implicated in the pathogenesis of numerous autoinflammatory diseases, including Crohn's disease, Blau syndrome, and early-onset sarcoidosis. Consequently, the development of potent and selective RIP2 kinase inhibitors has become a promising therapeutic strategy. This technical guide provides an in-depth overview of the core biology of RIP2 kinase, its role in autoinflammatory conditions, and the current landscape of inhibitor development. We present a compilation of quantitative data on various inhibitors, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways and experimental workflows to facilitate further research and drug discovery in this field.
Introduction to RIP2 Kinase and its Role in Autoinflammatory Disorders
Receptor-Interacting Protein Kinase 2 (RIP2) is a serine/threonine kinase that plays a pivotal role in the innate immune response.[1][2] It functions as a crucial downstream signaling molecule for the nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs), NOD1 and NOD2.[3][4] These intracellular sensors recognize specific components of bacterial peptidoglycan, with NOD1 detecting diaminopimelic acid (DAP) found primarily in Gram-negative bacteria, and NOD2 recognizing muramyl dipeptide (MDP), a common motif in both Gram-positive and Gram-negative bacteria.[5]
Upon ligand binding, NOD1 and NOD2 oligomerize and recruit RIP2 via a homotypic CARD-CARD (caspase activation and recruitment domain) interaction.[6][7] This recruitment leads to the activation of RIP2 kinase, which undergoes autophosphorylation and subsequent ubiquitination.[1][8] These post-translational modifications are critical for the assembly of a larger signaling complex that includes E3 ligases like XIAP, cIAP1/2, and TRAF6.[4][9] The ubiquitinated RIP2 acts as a scaffold to recruit and activate the TAK1-TAB complex and the IKKα/β-NEMO complex.[6][7] Activation of TAK1 triggers the MAPK signaling cascade, while the IKK complex phosphorylates IκB, leading to its degradation and the subsequent nuclear translocation of the transcription factor NF-κB.[6][7] This signaling cascade culminates in the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8, which are essential for mounting an effective immune response against invading pathogens.[1][6]
Dysregulation of this tightly controlled signaling pathway can lead to chronic inflammation and tissue damage, contributing to the development of various autoinflammatory disorders.[1] Gain-of-function mutations in NOD2 are associated with conditions like Blau syndrome and early-onset sarcoidosis, while other polymorphisms are linked to an increased risk of Crohn's disease.[3] In these diseases, the hyperactive NOD2-RIP2 pathway leads to excessive production of inflammatory mediators, driving the pathological process.[3] Therefore, inhibiting the kinase activity of RIP2 presents a targeted therapeutic approach to dampen this aberrant inflammatory response.[1][3]
The RIP2 Signaling Pathway
The NOD2-RIP2 signaling cascade is a central pathway in the innate immune response to bacterial components. The following diagram illustrates the key steps from bacterial peptidoglycan recognition to the activation of downstream inflammatory pathways.
RIP2 Kinase Inhibitors: Mechanism of Action
RIP2 kinase inhibitors can be broadly classified into two main types based on their binding mode to the kinase domain.
-
Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active conformation of the kinase, where the DFG motif in the activation loop is in the "in" position ("DFG-in"). They occupy the ATP-binding pocket, preventing the binding of ATP and subsequent phosphotransfer. Examples of type I inhibitors that have been shown to inhibit RIP2 include gefitinib (B1684475) and erlotinib, which were originally developed as EGFR inhibitors.[2]
-
Type II Inhibitors: These inhibitors bind to the inactive conformation of the kinase, where the DFG motif is in the "out" position ("DFG-out").[8] This binding mode often involves an allosteric pocket adjacent to the ATP-binding site, leading to higher selectivity compared to type I inhibitors.[8] Ponatinib, regorafenib, and sorafenib (B1663141) are examples of clinically approved type II inhibitors that have demonstrated potent inhibition of RIP2.
Interestingly, some studies suggest that the primary role of RIP2 in signaling may be as a scaffold for ubiquitination, and that its kinase activity might be dispensable for some downstream events.[7][9] However, many potent RIP2 inhibitors have been shown to block not only the kinase activity but also the interaction with XIAP and subsequent ubiquitination, effectively disrupting the entire signaling complex.[9] This dual mechanism of action may contribute to their therapeutic efficacy.
Quantitative Data on RIP2 Kinase Inhibitors
The following tables summarize the in vitro potency and cellular activity of selected RIP2 kinase inhibitors.
Table 1: In Vitro Potency of RIP2 Kinase Inhibitors
| Compound | Type | IC50 (nM) | Assay Method | Reference |
| Ponatinib | II | 6.7 | Fluorescence-based thermal shift | [10] |
| Regorafenib | II | 41 | Fluorescence-based thermal shift | [10] |
| Sorafenib | II | 75 | Fluorescence-based thermal shift | [10] |
| Gefitinib | I | 51 (tyrosine phosphorylation) | In vitro kinase assay | [10] |
| GSK583 | I | 5 | Binding assay | [10] |
| WEHI-345 | I | 130 | Binding assay | [2] |
| Compound 4 (GSK) | I | 4 (IL-8 production) | Cellular assay | [10] |
| Compound 8 | I | N/A (IC50 < 1.5 µM in initial screen) | Biochemical assay | [11] |
| Compound 10w | I | 34 (for WEHI-345) | In vitro kinase assay | [12] |
| BI 706039 | I | N/A | Biochemical profiling | [13] |
| CSLP37 | I | N/A | In vitro kinase assay | [14] |
| UH15-15 | I | N/A | In vitro kinase assay | [14] |
| Adezmapimod | I | 251 | Fluorescence polarization | [2] |
| Compound 14 | I | 5.1 | In vitro kinase assay | [15] |
Table 2: Cellular Activity of RIP2 Kinase Inhibitors
| Compound | Cell Line | Stimulant | Readout | IC50 (nM) | Reference |
| GSK583 | Human Monocytes | MDP | TNF-α production | 8.0 | [10] |
| Compound 4 (GSK) | HEK293-NOD2 | MDP | IL-8 production | 4 | [2][10] |
| Compound 4 (GSK) | Human Monocytes | MDP | TNF-α production | 13 | [2][10] |
| Compound 8 | Mouse BMDM | MDP | IL-6 secretion | 12 | [10] |
| Compound 10w | Raw264.7 | MDP | TNF-α production | 1.4 - 16.8 | [12] |
| Compound 14 | N/A | MDP | TNF-α secretion | Dose-dependent reduction | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of RIP2 kinase inhibitors.
In Vitro Kinase Assay (ADP-Glo™)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human RIPK2 enzyme
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[16][17]
-
ATP solution
-
Substrate (e.g., myelin basic protein, if required, though autophosphorylation is often measured)
-
Test inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Protocol:
-
Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
In a 384-well plate, add 1 µl of the inhibitor dilution or DMSO (for control).[16]
-
Add 2 µl of RIPK2 enzyme solution diluted in Kinase Buffer.[16]
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction.[16] The final ATP concentration is typically at or near the Km for the enzyme.
-
Incubate the plate at room temperature for 60 minutes.[16]
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[16]
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Cytokine Production
This protocol describes a method to measure the inhibitory effect of compounds on MDP-induced cytokine production in a human monocytic cell line (e.g., THP-1) or primary human monocytes.
Materials:
-
THP-1 cells or isolated primary human monocytes
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Muramyl dipeptide (MDP)
-
Test inhibitor compounds
-
ELISA kit for the target cytokine (e.g., TNF-α or IL-8)
-
96-well cell culture plates
Protocol:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight if necessary.
-
Pre-treat the cells with serial dilutions of the test inhibitor or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with an optimal concentration of MDP (e.g., 10 µg/mL). Include an unstimulated control (vehicle only).
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production for each inhibitor concentration relative to the MDP-stimulated control and determine the IC50 value.
References
- 1. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIP2 activity in inflammatory disease and implications for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 8. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling | The EMBO Journal [link.springer.com]
- 10. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 11. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. promega.com [promega.com]
- 17. benchchem.com [benchchem.com]
The Dawn of Precision: A Technical Guide to the Early Discovery of Selective RIP2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2) has emerged as a critical mediator in the innate immune system, playing a pivotal role in the signaling pathways of Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2.[1][2] Dysregulation of the NOD-RIPK2 signaling axis is implicated in a variety of autoinflammatory diseases, including Crohn's disease, Blau syndrome, and sarcoidosis, making RIPK2 a compelling therapeutic target.[2][3] This technical guide provides an in-depth overview of the seminal strategies and key discoveries in the quest for potent and selective small-molecule inhibitors of RIPK2 kinase, focusing on the foundational screening methods, key chemical scaffolds, and the iterative process of hit-to-lead optimization.
The RIPK2 Signaling Pathway: A Visual Overview
The activation of RIPK2 is a crucial downstream event following the recognition of bacterial peptidoglycans by NOD1 and NOD2.[1][2] This interaction, mediated by CARD-CARD domain associations, triggers RIPK2 autophosphorylation and subsequent ubiquitination.[1][2] These modifications are essential for the recruitment of downstream signaling complexes, ultimately leading to the activation of NF-κB and MAPK pathways and the production of pro-inflammatory cytokines.[4]
Quantitative Data Summary of Early Selective RIPK2 Inhibitors
The early discovery efforts for selective RIPK2 inhibitors have yielded several promising chemical series. The following tables summarize the in vitro potency and cellular activity of key compounds that have been instrumental in validating RIPK2 as a druggable target.
Table 1: Quinoline-Based RIPK2 Inhibitors
| Compound | RIPK2 IC50 (nM) | Human Whole Blood IC50 (nM, TNFα) | hERG IC50 (µM) | Reference |
| GSK583 | 5 (human), 2 (rat) | - | 7.4 | [5][6] |
| 7 | 1 | 10 | 14 | [7] |
| 14 | 5.1 | - | - | [8] |
Table 2: Pyrazolocarboxamide RIPK2 Inhibitors
| Compound | RIPK2 IC50 (µM) | Human Whole Blood IC50 (µM) | Reference |
| 2a | - | - | [3] |
| 5 | - | - | [3] |
| 11 | - | - | [3] |
Table 3: Other Notable Early RIPK2 Inhibitors
| Compound | RIPK2 IC50 (nM) | Cellular Assay (Cell line, Stimulant, Readout) | Cellular IC50 | Reference |
| WEHI-345 | 130 | RAW264.7, MDP, TNFα release | - | [9] |
| Ponatinib | 6.7 | - | - | [10] |
| Regorafenib | 41 | - | - | [10] |
| Sorafenib | 75 | - | - | [10] |
| 10w | 0.6 | Raw264.7, MDP, TNFα production | - | [11] |
Experimental Protocols
Detailed and robust experimental protocols are the cornerstone of successful drug discovery. Below are methodologies for key assays cited in the early discovery of RIPK2 inhibitors.
RIPK2 Kinase Activity Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[12][13]
Materials:
-
Recombinant human RIPK2 enzyme
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[12]
-
ATP solution
-
Substrate (e.g., a generic kinase substrate)
-
Test compounds (inhibitors)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
384-well plates (low volume, white)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control).
-
Add 2 µl of RIPK2 enzyme diluted in Kinase Buffer.
-
Add 2 µl of a substrate/ATP mix to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Fluorescence Polarization (FP) Binding Assay
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding pocket of RIPK2.[10][14][15]
Materials:
-
Recombinant human RIPK2 kinase domain
-
Fluorescently labeled tracer (a known RIPK2 binder)
-
Assay Buffer (e.g., 15 mM KH2PO4 pH 7.2, 5% glycerol, 1 mg/ml BSA)[16]
-
Test compounds (inhibitors)
-
384-well plates (black, non-binding surface)
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add a solution containing the RIPK2 kinase domain and the fluorescent tracer in Assay Buffer.
-
Add the test compounds to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[15]
-
A decrease in polarization indicates displacement of the tracer by the test compound.
-
Calculate Ki or IC50 values from the competition binding curves.
MDP-Stimulated TNF-α Production in THP-1 Cells
This cellular assay assesses the ability of an inhibitor to block the downstream signaling of NOD2 activation in a relevant cell line.[17][18]
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with fetal bovine serum
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Muramyl dipeptide (MDP), a NOD2 agonist
-
Test compounds (inhibitors)
-
24-well or 96-well cell culture plates
-
ELISA kit for human TNF-α
Procedure:
-
Culture THP-1 cells in RPMI-1640 medium. For some protocols, differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.[19]
-
Seed the cells in culture plates.
-
Pre-incubate the cells with various concentrations of the test compound for 1 hour.[17]
-
Stimulate the cells with MDP (e.g., 10 µM) to activate the NOD2 pathway.[17]
-
Incubate for a specified period (e.g., 20 hours).[17]
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 of the inhibitor for TNF-α production.
Visualizing the Discovery Process
The journey from an initial concept to a viable lead compound is a complex process involving multiple stages of screening, design, and optimization. The following diagrams illustrate the typical workflows employed in the early discovery of selective RIPK2 kinase inhibitors.
Conclusion
The early discovery of selective RIPK2 kinase inhibitors has been a journey of integrating diverse strategies, from high-throughput screening to structure-based design. The identification of potent and selective chemical matter, exemplified by compounds like GSK583 and various quinoline (B57606) and pyrazolocarboxamide derivatives, has not only validated RIPK2 as a viable therapeutic target for inflammatory diseases but has also paved the way for the development of clinical candidates. The methodologies and workflows outlined in this guide represent the foundational principles that continue to drive innovation in the field of kinase inhibitor drug discovery. As our understanding of the intricate roles of RIPK2 in health and disease deepens, the pursuit of next-generation inhibitors with superior efficacy and safety profiles remains a paramount objective for the scientific community.
References
- 1. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 3. Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GSK 583 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling | The EMBO Journal [link.springer.com]
- 10. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. promega.com [promega.com]
- 13. ulab360.com [ulab360.com]
- 14. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. bmglabtech.com [bmglabtech.com]
- 17. THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. THP-1 cells increase TNF-α production upon LPS + soluble human IgG co-stimulation supporting evidence for TLR4 and Fcγ receptors crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. How to Induce THP-1 Cells to Differentiate into Macrophages [absin.net]
The Critical Role of RIP2 Kinase Inhibitors in Modulating Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-Interacting Protein Kinase 2 (RIPK2) has emerged as a pivotal mediator in the innate immune system, primarily acting downstream of the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2. Its activation triggers a signaling cascade culminating in the production of pro-inflammatory cytokines, which are crucial for host defense but can also drive the pathogenesis of chronic inflammatory diseases when dysregulated. This technical guide provides a comprehensive overview of the effect of RIPK2 kinase inhibitors on cytokine production. It delves into the molecular mechanisms of RIPK2 signaling, the mode of action of its inhibitors, and presents a compilation of quantitative data from key studies. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate a deeper understanding and aid in the design of future research and drug development endeavors in this promising therapeutic area.
Introduction: RIPK2 - A Key Node in Inflammatory Signaling
Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a dual-specificity kinase that plays an indispensable role in translating the detection of intracellular bacterial peptidoglycans by NOD1 and NOD2 into a robust inflammatory response.[1][2] Upon ligand binding, NOD receptors oligomerize and recruit RIPK2 through homotypic CARD-CARD interactions.[3][4] This proximity induces RIPK2 autophosphorylation and subsequent ubiquitination, creating a scaffold for the recruitment of downstream signaling complexes.[3][4] The activation of these complexes, including the NF-κB and MAPK pathways, leads to the transcriptional upregulation of a host of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-8, and IL-1β.[2][5][6]
Given its central role, the dysregulation of the NOD-RIPK2 signaling axis has been implicated in a range of inflammatory conditions, including Crohn's disease, sarcoidosis, Blau syndrome, and multiple sclerosis.[6][7][8] This has positioned RIPK2 as an attractive therapeutic target for the development of small molecule inhibitors aimed at dampening excessive inflammation.
Mechanism of Action of RIPK2 Kinase Inhibitors
RIPK2 inhibitors primarily function by competing with ATP for binding to the kinase domain of the RIPK2 protein.[1] By occupying the ATP-binding pocket, these inhibitors prevent the autophosphorylation of RIPK2, a critical step for its activation and the subsequent recruitment of downstream signaling molecules.[1][9] This blockade effectively abrogates the activation of NF-κB and MAPK pathways, thereby inhibiting the production of pro-inflammatory cytokines.[1][5] Several classes of RIPK2 inhibitors have been developed, including type I inhibitors that bind to the active kinase conformation and type II inhibitors that target the inactive state.[10]
Quantitative Effects of RIPK2 Inhibitors on Cytokine Production
The efficacy of RIPK2 inhibitors in suppressing cytokine production has been demonstrated across a variety of in vitro and in vivo models. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Inhibition of Cytokine Production by RIPK2 Inhibitors
| Inhibitor | Cell Type | Stimulant | Cytokine | IC50 / Inhibition | Reference |
| Compound 8 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | MDP + LPS | IL-6 | 12 nM | [2][6] |
| Compound 8 | Rat Whole Blood | MDP | TNF-α | Significant reduction | [6][7] |
| Compound 8 | Human Whole Blood | MDP | IL-8 | Significant reduction | [7] |
| Gefitinib | Not Specified | MDP | Cytokine Release | Nanomolar concentrations | [11] |
| Erlotinib | Not Specified | MDP | Cytokine Release | Nanomolar concentrations | [9][11] |
| WEHI-345 | Mouse BMDMs and Raw 267.4 cells | MDP | TNF-α, IL-6 | Significant inhibition | [6] |
| BI 706039 | Human Cells | MDP | TNF-α | < 1.0 nM | [9] |
| BI 706039 | Mouse Cells | MDP | TNF-α | 2.9 nM | [9] |
| GSK583 | Not Specified | Not Specified | Cytokine Production | Potent inhibition | [1][12] |
| OD36 | SAMP1/YitFc Macrophages | MDP | Pro-inflammatory cytokines | Significant inhibition at 500 nM | [13] |
| OD38 | SAMP1/YitFc Macrophages | MDP | Pro-inflammatory cytokines | Significant inhibition at 500 nM | [13] |
| Compound 10w | Raw264.7 cells | MDP | TNF-α | Potent inhibition | [14] |
Table 2: In Vivo Inhibition of Cytokine Production by RIPK2 Inhibitors
| Inhibitor | Animal Model | Disease Model | Cytokine | Effect | Reference |
| Compound 8 | Rat | MDP-induced | IL-6, TNF-α | Significant reduction in colon and blood | [6][7] |
| WEHI-345 | Mouse | MDP-stimulated | TNF, MCP-1 | Normalization of levels | [6] |
| BI 706039 | TRUC Mouse | Inflammatory Bowel Disease | Colonic Inflammation | Dose-dependent reduction | [4][9] |
| Gefitinib | SAMP1/YitFc Mouse | Crohn's Disease-like ileitis | Inflammatory Cytokines | Markedly reduced secretion | [13] |
| OD36 | Mouse | MDP-induced peritonitis | Cellular Infiltrate | Reduction of neutrophils and lymphocytes | [13][15] |
| Compound 3 (prodrug) | TNBS-induced colitis model | Colitis | GI Inflammation | Efficacy similar to prednisolone | [12] |
Signaling Pathways and Experimental Workflows
The NOD2-RIPK2 Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the recognition of Muramyl Dipeptide (MDP) by NOD2, leading to the production of pro-inflammatory cytokines.
Caption: The NOD2-RIPK2 signaling cascade.
Experimental Workflow for Assessing RIPK2 Inhibitor Efficacy
This diagram outlines a typical experimental workflow to evaluate the effect of a RIPK2 inhibitor on cytokine production in vitro.
Caption: In vitro workflow for RIPK2 inhibitor testing.
Detailed Experimental Protocols
In Vitro Cytokine Production Assay
This protocol is a generalized procedure based on methodologies cited in the literature.[7][13][14]
Objective: To determine the dose-dependent effect of a RIPK2 inhibitor on MDP-induced cytokine production in primary immune cells.
Materials:
-
Primary immune cells (e.g., mouse bone marrow-derived macrophages (BMDMs), human peripheral blood mononuclear cells (PBMCs))
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, antibiotics)
-
RIPK2 inhibitor stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Muramyl dipeptide (MDP) stock solution
-
Lipopolysaccharide (LPS) (optional, for co-stimulation or as a control for RIPK2-independent pathways)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target cytokines and a housekeeping gene
Procedure:
-
Cell Seeding: Seed the immune cells in a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of the RIPK2 inhibitor in cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add MDP to the wells to a final concentration known to elicit a robust cytokine response (e.g., 10 µg/mL). For some experiments, co-stimulation with a low dose of LPS may be used.
-
Incubation: Incubate the plate for a time period optimized for the specific cytokine being measured (e.g., 4 hours for mRNA analysis, 24 hours for protein analysis).
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for cytokine protein measurement by ELISA. Store at -80°C until analysis.
-
Cells: For mRNA analysis, wash the cells with PBS and lyse them directly in the well using the lysis buffer from an RNA extraction kit.
-
-
Cytokine Measurement (ELISA): Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in the supernatant.
-
Gene Expression Analysis (qRT-PCR):
-
Extract total RNA from the cell lysates.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR using primers specific for the target cytokine and a housekeeping gene for normalization.
-
-
Data Analysis: Calculate the IC50 value of the inhibitor for cytokine production. Statistically compare the cytokine levels between inhibitor-treated and vehicle-treated groups.
In Vivo Muramyl Dipeptide-Induced Peritonitis Model
This protocol is a generalized procedure based on methodologies described in the literature.[13][15]
Objective: To evaluate the in vivo efficacy of a RIPK2 inhibitor in an acute inflammatory model.
Materials:
-
Mice (e.g., C57BL/6)
-
RIPK2 inhibitor formulated for in vivo administration
-
Vehicle control
-
Muramyl dipeptide (MDP) solution in sterile saline
-
Sterile PBS
-
Anesthesia
-
Surgical tools for peritoneal lavage
-
FACS tubes
-
Centrifuge
-
Cell counter or flow cytometer
-
Cytospin and slides
-
Staining reagents (e.g., Wright-Giemsa)
Procedure:
-
Inhibitor Administration: Administer the RIPK2 inhibitor or vehicle to the mice via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined dose.
-
Inflammatory Challenge: After a specified pre-treatment time (e.g., 30 minutes), inject the mice intraperitoneally with MDP (e.g., 150 µg per mouse).
-
Incubation Period: Allow the inflammatory response to develop over a set period (e.g., 4 hours).
-
Peritoneal Lavage: Euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing a known volume of sterile, cold PBS into the peritoneal cavity.
-
Cellular Analysis:
-
Determine the total number of leukocytes in the peritoneal lavage fluid.
-
Prepare cytospin slides and stain with Wright-Giemsa to perform a differential cell count (neutrophils, lymphocytes, macrophages).
-
Alternatively, use flow cytometry with specific cell surface markers for a more detailed analysis of the cellular infiltrate.
-
-
Cytokine Analysis (Optional): Centrifuge the lavage fluid to pellet the cells. The supernatant can be used to measure cytokine levels by ELISA.
-
Data Analysis: Statistically compare the total and differential cell counts, as well as cytokine levels, between the inhibitor-treated and vehicle-treated groups.
Conclusion and Future Directions
The inhibition of RIPK2 kinase activity represents a highly promising strategy for the therapeutic intervention of a wide range of inflammatory diseases. The data consistently demonstrates that small molecule inhibitors of RIPK2 can potently suppress the production of key pro-inflammatory cytokines both in vitro and in vivo. The development of highly selective and bioavailable inhibitors has now progressed to clinical trials, heralding a new era for the treatment of conditions driven by aberrant NOD-RIPK2 signaling.
Future research will likely focus on several key areas:
-
Biomarker Discovery: Identifying reliable biomarkers of RIPK2 pathway activation will be crucial for patient stratification and monitoring therapeutic response in clinical settings.[13][15]
-
Exploring Broader Roles of RIPK2: Investigating the function of RIPK2 in other signaling pathways and cell types may uncover new therapeutic opportunities.
-
Next-Generation Inhibitors: The development of novel inhibitors, including allosteric modulators and protein degraders (e.g., PROTACs), could offer improved selectivity and efficacy profiles.
This technical guide provides a solid foundation for researchers and drug developers working on RIPK2-targeted therapies. The detailed protocols, quantitative data, and pathway diagrams are intended to be valuable resources for advancing our understanding and therapeutic manipulation of this critical inflammatory kinase.
References
- 1. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms involved in the regulation of cytokine production by muramyl dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 7. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RIP2 activity in inflammatory disease and implications for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 10. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 11. Inhibition of RIP2's tyrosine kinase activity limits NOD2-driven cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
The role of RIP2 kinase in gut inflammation
An In-depth Technical Guide on the Core Role of RIP2 Kinase in Gut Inflammation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RIP2, is a critical serine/threonine kinase that functions as a central signaling node in the innate immune system. It is essential for transducing signals from the intracellular pattern recognition receptors NOD1 and NOD2, which detect bacterial peptidoglycans. Dysregulation of the RIPK2 signaling axis is strongly implicated in the pathogenesis of inflammatory bowel diseases (IBD), including Crohn's disease (CD) and ulcerative colitis (UC). Enhanced expression and activation of RIPK2 are observed in the inflamed intestinal mucosa of IBD patients, correlating with pro-inflammatory cytokine production. While the NOD2-RIPK2 pathway is crucial for maintaining gut homeostasis, aberrant or excessive RIPK2 signaling, potentially through NOD-independent mechanisms like Toll-like receptor (TLR) pathways, drives chronic inflammation. This dual role makes RIPK2 a compelling therapeutic target. This guide provides a comprehensive overview of RIPK2's signaling pathways, its role in IBD, quantitative data from preclinical and clinical studies, and detailed experimental protocols for its investigation.
Core Signaling Pathways Involving RIPK2
RIPK2 is a multidomain protein consisting of an N-terminal kinase domain (KD), an intermediate domain (INTD), and a C-terminal caspase activation and recruitment domain (CARD).[1] Its function is tightly regulated by protein-protein interactions and post-translational modifications, primarily ubiquitination.
The Canonical NOD1/NOD2-RIPK2 Pathway
The most well-characterized function of RIPK2 is as the obligate downstream adaptor for NOD1 and NOD2.[2]
-
Sensing and Recruitment : Upon detection of their respective bacterial peptidoglycan ligands—muramyl dipeptide (MDP) for NOD2—cytosolic NOD1/NOD2 oligomerize. This conformational change exposes their CARD domains, facilitating a homotypic CARD-CARD interaction with RIPK2, thereby recruiting it to the activated sensor.[3]
-
Ubiquitination is Key : Following recruitment, RIPK2 is rapidly polyubiquitinated by a cohort of E3 ligases, including XIAP, cIAP1, cIAP2, and TRAF6.[1][4] This process involves the formation of K63-linked and M1-linked (linear) ubiquitin chains on RIPK2, which act as a scaffold.[4]
-
Downstream Activation : The ubiquitin scaffold on RIPK2 recruits downstream complexes, notably the TAK1/TAB complex and the IKK complex (NEMO/IKKα/IKKβ).[5] TAK1 phosphorylates and activates the IKK complex, which in turn phosphorylates IκBα. This targets IκBα for proteasomal degradation, liberating the NF-κB transcription factor to translocate to the nucleus and drive the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12/23p40), chemokines, and antimicrobial peptides.[1][4] RIPK2 signaling also activates MAPK pathways.[5]
NOD-Independent Signaling
Emerging evidence indicates that RIPK2 also participates in signaling pathways independent of NOD1/NOD2, particularly downstream of TLRs.[4] Studies have shown that RIPK2 expression is markedly elevated in the colonic mucosa of IBD patients, while NOD2 expression may be decreased or unchanged.[4][5] Furthermore, siRNA-mediated knockdown of RIPK2 ameliorates experimental colitis even in NOD1/NOD2-deficient mice, suggesting that NOD-independent activation of RIPK2 is a significant driver of gut inflammation.[5][6] This positions the TLR-RIPK2 axis as a pro-inflammatory pathway and a key therapeutic target in IBD.[4]
Negative Regulation of RIPK2 Signaling
To prevent excessive inflammation, RIPK2 activity is tightly controlled by negative regulators.
-
IRF4 and ATG16L1 : Interferon regulatory factor 4 (IRF4) and Autophagy related 16 like 1 (ATG16L1)—a protein linked to CD susceptibility—can physically interact with RIPK2 to inhibit its K63-linked polyubiquitination, thereby dampening pro-inflammatory cytokine production.[4]
-
Deubiquitinases (DUBs) : Enzymes like A20 and OTUB2 can remove ubiquitin chains from RIPK2. A20 deubiquitinates RIPK2 to terminate NF-κB signaling. In contrast, OTUB2 has been shown to remove K48-linked ubiquitin chains, which typically target proteins for degradation. By doing so, OTUB2 stabilizes RIPK2, paradoxically augmenting NOD2 signaling, which can be protective in certain contexts.
Caption: Core signaling pathways involving RIPK2 kinase activation.
RIPK2 Kinase in IBD Pathophysiology
The role of the NOD2-RIPK2 axis in IBD is complex. Loss-of-function mutations in NOD2 are a major genetic risk factor for Crohn's disease, suggesting a protective role for this pathway, likely through maintaining gut homeostasis and regulating antimicrobial peptide production.[4] However, separate from this genetic context, excessive activation of RIPK2 appears to be a key pathogenic driver in both CD and UC.[4]
Numerous studies have demonstrated that RIPK2 expression is significantly upregulated in the inflamed colonic mucosa of IBD patients compared to healthy controls.[4][7][8] This increased expression is not necessarily matched by an increase in NOD2 and positively correlates with levels of pro-inflammatory cytokines like TNF-α and IL-6.[4][9] This strongly suggests that hyperactivation of RIPK2, potentially driven by NOD-independent TLR signaling in the context of intestinal dysbiosis, contributes directly to the chronic inflammatory state seen in IBD.[4]
Table 1: RIPK2 Expression in IBD Patients vs. Healthy Controls
| Study Cohort | Tissue | Method | Finding | Reference |
|---|---|---|---|---|
| Pediatric CD Patients | Inflamed Mucosa | Western Blot | Overexpressed active, phosphorylated form of RIPK2 compared to controls. | Negroni et al., 2009[6] |
| Adult CD and UC Patients | Colonic Lesions | qPCR | Significantly higher RIPK2 mRNA expression than in normal colonic mucosa. | Watanabe et al., 2019[4] |
| Adult CD and UC Patients | Colonic Lesions | Immunofluorescence | Increased RIPK2 protein, co-localizing with TNF-α producing cells. | Watanabe et al., 2019[4] |
| Adult CD and UC Patients | Colonic Resections | Fluorescence IHC | Markedly increased RIPK2 protein immunoreactivity in lesional vs. non-lesional tissue. | Ermann et al., 2021[7] |
Therapeutic Targeting of RIPK2
The central, pro-inflammatory role of RIPK2 makes it an attractive therapeutic target for IBD. A number of small molecule inhibitors have been developed and tested in preclinical models of colitis, showing significant promise.
Table 2: Potency of Selected RIPK2 Kinase Inhibitors
| Inhibitor | Type | Target | IC₅₀ | Reference |
|---|---|---|---|---|
| Gefitinib | Type I | EGFR/RIPK2 | 51 nM | Tigno-Aranjuez et al., 2014[6] |
| WEHI-345 | Type I | RIPK2 | 130 nM | Nachbur et al., 2015[10][11][12] |
| GSK583 | Type II | RIPK2 | 5 nM | Haile et al., 2016[13] |
| Ponatinib | Type II | Multi-kinase/RIPK2 | 6.7 nM | Canning et al., 2015[14] |
| Compound 10w | Type I | RIPK2 | 0.6 nM | Xu et al., 2022[15] |
| BI 706039 | Type I | RIPK2 | N/A | Ermann et al., 2021[6] |
These inhibitors have demonstrated efficacy in various animal models of IBD, primarily by reducing weight loss, improving histological scores, and decreasing pro-inflammatory cytokine production.
Table 3: Efficacy of RIPK2 Inhibitors in Preclinical Colitis Models
| Model | Inhibitor | Dose/Administration | Key Outcomes | Reference |
|---|---|---|---|---|
| TNBS-induced colitis (mouse) | Adezmapimod (SB203580) | 5 µmol/kg, i.p. | Reduced body weight loss, inflammation, and histological scores. | Hollenbach et al., 2005[8] |
| SAMP1/YitFc ileitis (mouse) | Gefitinib | 50 mg/kg/day, oral | Ameliorated spontaneous ileitis. | Tigno-Aranjuez et al., 2014[8] |
| DSS-induced colitis (mouse) | Compound 10w | 20 mg/kg/day, oral | Better therapeutic effect (weight loss, DAI, inflammation) than tofacitinib (B832) and WEHI-345. | Xu et al., 2022[15] |
| TNBS-induced colitis (mouse) | GSK2983559 (prodrug of GSK583) | 7.5 mg/kg, b.i.d. | Comparable efficacy to prednisolone (B192156) in improving colon scores. | Haile et al., 2019[8] |
| TRUC colitis (mouse) | BI 706039 | 3 mg/kg, oral | Significantly reduced colonic inflammation and disease-associated markers. | Ermann et al., 2021[6] |
Key Experimental Methodologies
Investigating the role of RIPK2 in gut inflammation requires a combination of in vivo models, cellular assays, and biochemical techniques.
Caption: Workflow for testing a RIPK2 inhibitor in a DSS colitis model.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This is the most common model for inducing acute or chronic colitis resembling human UC.
-
Objective : To induce reproducible colonic inflammation through chemical disruption of the epithelial barrier.
-
Protocol (Acute Model) :
-
Acclimatize 6-8 week old C57BL/6 mice and record baseline body weight.
-
Prepare a 2-5% (w/v) solution of DSS (MW 36-50 kDa) in sterile drinking water.[3]
-
Administer the DSS solution as the sole source of drinking water for 5-7 consecutive days.[3][16] Control mice receive regular drinking water.
-
Begin daily treatment with the RIPK2 inhibitor (e.g., via oral gavage) or vehicle on the same day as DSS administration.
-
Monitor mice daily for body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).
-
On day 8-10, sacrifice the mice.
-
Collect colon tissue for analysis of length and weight, histology (H&E staining), and cytokine/protein levels.[3][16]
-
-
Chronic Model Variation : Administer DSS in cycles (e.g., 3 cycles of 5 days of 2-3% DSS followed by 16 days of regular water) to model relapsing colitis.[1][17]
TNBS-Induced Colitis Model
This model induces a transmural Th1-mediated inflammation that shares features with human Crohn's disease.
-
Objective : To induce colitis via intrarectal administration of the haptenizing agent 2,4,6-trinitrobenzene sulfonic acid (TNBS).
-
Protocol :
-
Fast mice for 24 hours prior to induction.
-
Anesthetize the mouse and slowly administer 100-150 mg/kg TNBS dissolved in 45-50% ethanol (B145695) intrarectally via a catheter inserted ~4 cm proximal to the anus.[18][19] The ethanol is required to break the mucosal barrier.[18]
-
Keep the mouse in a head-down position for at least 60 seconds to ensure retention of the TNBS solution.
-
Monitor and treat the mice as described in the DSS protocol.
-
Sacrifice mice 3-7 days post-induction for acute studies or after several weeks for chronic studies.
-
Western Blot for Phosphorylated RIPK2
Detecting the phosphorylated, active form of RIPK2 is crucial for assessing pathway activation.
-
Objective : To quantify the levels of phosphorylated RIPK2 (p-RIPK2) relative to total RIPK2 in tissue or cell lysates.
-
Protocol :
-
Sample Preparation : Lyse cells or homogenized colon tissue in RIPA buffer supplemented with protease and, critically, phosphatase inhibitor cocktails (e.g., sodium fluoride, sodium orthovanadate) to preserve phosphorylation states.[20] Keep samples on ice at all times.
-
Protein Quantification : Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or casein in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk, as it contains phosphoproteins that can increase background.[21]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a phospho-specific primary antibody (e.g., anti-p-RIPK2 Ser176) diluted in 5% BSA/TBST.
-
Washing and Secondary Antibody : Wash the membrane 3x for 10 minutes in TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash again 3x in TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Reprobing : To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total RIPK2.
-
In Vitro RIPK2 Kinase Assay
This assay is essential for determining the potency (IC₅₀) of novel inhibitors.
-
Objective : To measure the ability of a compound to inhibit the kinase activity of purified, recombinant RIPK2.
-
Protocol (using ADP-Glo™ Assay as an example) :
-
Reaction Setup : In a 384-well plate, add kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).
-
Inhibitor Addition : Add 1 µL of the test compound at various concentrations (10-point dose range) or DMSO as a vehicle control.
-
Enzyme Addition : Add 2 µL of recombinant human RIPK2 enzyme (e.g., 10 ng).
-
Initiate Reaction : Add 2 µL of a substrate/ATP mix (e.g., Myelin Basic Protein substrate and 50 µM ATP).
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
ADP Detection : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Readout : Measure luminescence on a plate reader. The signal is proportional to the ADP produced and thus to RIPK2 activity. Calculate IC₅₀ values from the dose-response curve.
-
Conclusion and Future Directions
RIPK2 kinase is a central and potent mediator of intestinal inflammation. While its role in NOD2-dependent gut homeostasis is protective, its hyperactivation, particularly through NOD-independent TLR pathways, is a key driver of the pathology in IBD. The significant upregulation of RIPK2 in inflamed IBD tissue and the compelling efficacy of specific inhibitors in robust preclinical models validate RIPK2 as a high-potential therapeutic target.
Future research should focus on:
-
Further elucidating the specific mechanisms of NOD-independent RIPK2 activation in the gut.
-
Developing highly selective RIPK2 inhibitors with optimal pharmacokinetic and safety profiles for clinical use.
-
Identifying biomarkers, such as levels of phosphorylated RIPK2 or a downstream gene expression signature, to stratify IBD patients who are most likely to respond to RIPK2-targeted therapies.
The continued development of RIPK2 modulators represents a promising new frontier in the treatment of inflammatory bowel diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mpbio.com [mpbio.com]
- 3. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 6. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. socmucimm.org [socmucimm.org]
- 17. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 18. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Understanding the Structure-Activity Relationship of RIP2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a crucial serine/threonine/tyrosine kinase that functions as a key downstream signaling partner for the intracellular pattern recognition receptors, NOD1 and NOD2 (Nucleotide-binding Oligomerization Domain-containing proteins 1 and 2).[1][2] Upon recognition of bacterial peptidoglycan fragments, NOD1 and NOD2 recruit RIPK2, initiating a signaling cascade that leads to the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines.[3][4][5] Dysregulation of the NOD2-RIPK2 signaling axis has been implicated in a range of autoinflammatory disorders, including Crohn's disease, Blau syndrome, and sarcoidosis, making RIPK2 a compelling therapeutic target for the development of novel anti-inflammatory agents.[1][6] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of RIPK2 inhibitors, details key experimental protocols for their evaluation, and visualizes the core signaling and experimental workflows.
The NOD2-RIPK2 Signaling Pathway
The canonical NOD2 signaling pathway is initiated by the binding of muramyl dipeptide (MDP), a component of bacterial peptidoglycan, to the leucine-rich repeat (LRR) domain of NOD2 in the cytoplasm.[7] This binding event induces a conformational change in NOD2, leading to its oligomerization and the recruitment of RIPK2 through a homotypic CARD-CARD (Caspase Activation and Recruitment Domain) interaction.[4][8] Upon recruitment, RIPK2 undergoes autophosphorylation and ubiquitination, which is a critical step for the recruitment and activation of downstream signaling complexes, including the TAK1-TAB and IKKα/β-NEMO complexes.[4] Activation of these complexes ultimately results in the activation of MAP kinases and the transcription factor NF-κB, driving the expression of various pro-inflammatory cytokines and chemokines.[4][5] Some evidence also suggests that RIPK2's primary role may be as a scaffold for ubiquitination and signaling, with its kinase activity being dispensable for some downstream events.[4][9][10] However, the development of potent and selective kinase inhibitors has demonstrated that targeting the ATP-binding pocket of RIPK2 is an effective strategy to modulate NOD2-dependent inflammatory responses.[9]
Structure-Activity Relationship (SAR) of RIPK2 Inhibitors
The development of small molecule inhibitors of RIPK2 has largely focused on targeting the ATP-binding site of the kinase domain. These inhibitors are generally classified as Type I or Type II, with Type I inhibitors binding to the active "DFG-in" conformation and Type II inhibitors binding to the inactive "DFG-out" conformation.[11] Extensive SAR studies have led to the discovery of several potent and selective RIPK2 inhibitors based on various chemical scaffolds.
Quinoline (B57606) and Quinazoline-Based Inhibitors
The 4-aminoquinoline (B48711) and 4-aminoquinazoline scaffolds have been extensively explored as RIPK2 inhibitors. Early efforts identified compounds with good potency but also off-target effects, such as inhibition of the hERG ion channel.[11] Subsequent optimization led to the development of compounds with improved selectivity and potency. For example, scaffold hopping from a quinoline to a quinazoline (B50416) core resulted in a series with a better safety profile, showing almost no hERG inhibitory activity.[3][11] A key interaction for this class of inhibitors is the hydrogen bond between the quinoline/quinazoline nitrogen and the hinge region residue Met98 of RIPK2.[11]
| Compound | Scaffold | RIPK2 IC50 (nM) | Cellular Activity (IC50, nM) | Key SAR Insights | Reference |
| GSK583 | 4-Aminoquinoline | - | - | Utilizes a large hydrophobic pocket near the ATP site. | [4] |
| Compound 3 | Quinoline | - | 19 (MDP-induced cytokines in rat peritonitis model) | Effective in vivo. | [11] |
| Compound 4 | 4-Aminoquinazoline | - | 4 (MDP-stimulated IL-8 in HEK293 cells) | Improved safety profile, potent cellular activity. | [8] |
| Compound 5 | 4-Aminoquinazoline | - | 26 (MDP-stimulated TNFα in human whole blood) | Maintained selectivity against hERG. | [6] |
| Compound 14 | 4-Aminoquinoline | 5.1 | - | Benzo[d]thiazol-5-amine in the back pocket and para-pyridinyl on C6 position are key for potency. | [3][12] |
Imidazo[1,2-a]pyridine-Based Inhibitors
SAR studies on this scaffold revealed that it serves as a superior core compared to pyrazolo[1,5-a]pyridine.[8][11] The addition of an alkyl sulfone group at the C5-position and an ethoxy group at the C6-position of the aromatic core led to compounds with significantly enhanced affinity and selectivity for RIPK2.[8][11] These inhibitors typically bind to the ATP-binding site in a DFG-in conformation, forming a key hinge interaction with Met98.[11]
| Compound | Scaffold | RIPK2 IC50 (nM) | Cellular Activity (IC50, nM) | Key SAR Insights | Reference |
| Compound 7 | Imidazo[1,2-a]pyridine | - | - | Binds in a typical Type I kinase inhibitor fashion. | [11] |
| Compound 8 | Imidazo[1,2-a]pyridine | 3 | 12 (MDP-stimulated IL-6 in mouse BMDMs) | Alkyl sulfone at C5 and ethoxy at C6 are crucial for high affinity and selectivity. Good oral bioavailability. | [8][11] |
Other Scaffolds
A variety of other chemical scaffolds have been investigated for RIPK2 inhibition. Ponatinib, a known multi-kinase inhibitor, was identified as a potent Type II inhibitor of RIPK2.[7][11] WEHI-345, another selective inhibitor, demonstrated efficacy in both in vitro and in vivo models.[5] More recently, structure-based drug design starting from an FLT3 inhibitor led to the discovery of exceptionally potent RIPK2 inhibitors with subnanomolar activity.[2]
| Compound | Scaffold | RIPK2 IC50 (nM) | Cellular Activity (IC50, nM) | Key SAR Insights | Reference |
| Ponatinib | Phenyl-pyridopyrimidine | 6.7 | 0.8 (NF-κB activation) | Potent Type II inhibitor. | [7][11] |
| Regorafenib | Phenyl-pyridopyrimidine | 41 | - | Type II inhibitor. | [11] |
| Sorafenib | Phenyl-pyridopyrimidine | 75 | - | Type II inhibitor. | [11] |
| WEHI-345 | - | 34 | 80.3 (MDP-induced TNFα in Raw264.7 cells) | High specificity for RIPK2 over other RIPK family members. | [2][11] |
| Compound 10w | - | 0.6 | 0.2 (MDP-induced TNFα in BMDMs) | Exceptionally potent, high kinase selectivity. | [2] |
| CSLP37 | 3,5-diphenyl-2-aminopyridine | - | - | Showed over 20-fold selectivity for ALK2. | [4] |
Key Experimental Methodologies
The characterization of RIPK2 inhibitors involves a battery of biochemical, cellular, and in vivo assays to determine their potency, selectivity, and therapeutic potential.
Biochemical Assays
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. It is a robust method for determining the IC50 values of inhibitors against purified RIPK2 enzyme.
Protocol:
-
Reagent Preparation: Prepare RIPK2 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[1] Dilute the RIPK2 enzyme, substrate (e.g., a generic kinase peptide), ATP, and test inhibitors in the kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 1 µl of inhibitor solution (or DMSO as a vehicle control), 2 µl of diluted RIPK2 enzyme, and 2 µl of the substrate/ATP mixture.
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to generate a luminescent signal from the newly synthesized ATP.
-
Signal Detection: Incubate at room temperature for 30 minutes and then measure the luminescence using a plate reader. The signal intensity is correlated with the amount of ADP produced and thus the kinase activity. IC50 values are calculated from the dose-response curves of the inhibitors.[1]
DSF is used to assess the binding of an inhibitor to its target protein by measuring the change in the protein's melting temperature (Tm). Ligand binding typically stabilizes the protein, resulting in an increase in its Tm.
Protocol:
-
Reagent Preparation: Prepare a solution of purified RIPK2 protein in a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl).
-
Assay Setup: In a 384-well qPCR plate, add the RIPK2 protein solution mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins. Then, add the test inhibitors at desired concentrations.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with continuous fluorescence monitoring.
-
Data Analysis: As the temperature increases, the protein unfolds, exposing hydrophobic regions that the dye binds to, causing an increase in fluorescence. The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the fluorescence curve. The shift in Tm (ΔTm) in the presence of an inhibitor compared to the DMSO control indicates inhibitor binding and stabilization of the protein.
Cellular Assays
This assay evaluates the ability of RIPK2 inhibitors to block NOD2-mediated inflammatory responses in a cellular context. Murine macrophage-like cell lines such as RAW264.7 or primary bone marrow-derived macrophages (BMDMs) are commonly used.
Protocol:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the RIPK2 inhibitor (or DMSO control) for 1-2 hours.
-
Stimulation: Stimulate the cells with an optimal concentration of MDP (e.g., 10 µg/ml) to activate the NOD2-RIPK2 pathway.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of pro-inflammatory cytokines, such as TNF-α or IL-6, using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value of the inhibitor for cytokine production from the dose-response curve.
This assay is used to investigate whether RIPK2 inhibitors can disrupt the interaction between RIPK2 and XIAP (X-linked inhibitor of apoptosis protein), an E3 ligase crucial for RIPK2 ubiquitination and downstream signaling.
Protocol:
-
Protein Expression and Purification: Express and purify recombinant tagged proteins, such as GST-XIAP and His-RIPK2.
-
Cell Lysate Preparation: Prepare lysates from cells overexpressing tagged RIPK2.
-
Inhibitor Treatment: Pre-incubate the cell lysates with the test inhibitor or DMSO control.
-
Pull-Down: Incubate the treated lysates with GST-XIAP immobilized on glutathione-sepharose beads.
-
Washing: Wash the beads several times with a suitable buffer to remove non-specific binding proteins.
-
Elution and Detection: Elute the bound proteins from the beads and analyze them by SDS-PAGE and Western blotting using an antibody against the RIPK2 tag. A reduction in the amount of RIPK2 pulled down in the presence of the inhibitor indicates disruption of the RIPK2-XIAP interaction.
In Vivo Models
This acute inflammatory model is used to assess the in vivo efficacy of RIPK2 inhibitors.
Protocol:
-
Animal Dosing: Administer the RIPK2 inhibitor or vehicle control to mice via an appropriate route (e.g., oral gavage).
-
Inflammatory Challenge: After a specified time, induce peritonitis by intraperitoneal injection of MDP.
-
Sample Collection: At a defined time point after the MDP challenge, collect peritoneal lavage fluid and/or blood samples.
-
Analysis: Measure the levels of inflammatory cells (e.g., neutrophils) in the peritoneal lavage fluid and the concentrations of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the fluid and plasma. A reduction in these inflammatory markers in the inhibitor-treated group compared to the vehicle group indicates in vivo efficacy.[6]
Conclusion
The development of RIPK2 inhibitors has made significant progress, with several potent and selective compounds emerging from extensive SAR studies. The quinoline, quinazoline, and imidazopyridine scaffolds have proven to be particularly fruitful starting points for inhibitor design. The key to successful inhibitor development lies in optimizing interactions within the ATP-binding pocket to achieve high potency while maintaining selectivity over other kinases and avoiding off-target effects. A comprehensive suite of biochemical, cellular, and in vivo assays is essential for the thorough characterization of these inhibitors and for validating their therapeutic potential in treating RIPK2-mediated inflammatory diseases. Future research will likely focus on exploring novel chemical scaffolds, understanding the role of RIPK2's scaffolding function in disease, and developing inhibitors with improved pharmacokinetic and pharmacodynamic properties suitable for clinical development.
References
- 1. promega.com [promega.com]
- 2. Structure shows that the BIR2 domain of E3 ligase XIAP binds across the RIPK2 kinase dimer interface | Life Science Alliance [life-science-alliance.org]
- 3. In vivo inhibition of RIPK2 kinase alleviates inflammatory disease - Oncodesign Services [oncodesign-services.com]
- 4. eubopen.org [eubopen.org]
- 5. ulab360.com [ulab360.com]
- 6. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein purification and Tm shift experiments. – openlabnotebooks.org [openlabnotebooks.org]
- 8. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 11. RIPK2 Kinase Enzyme System Application Note [worldwide.promega.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine RIP2 Kinase Inhibitor Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the engagement of a drug candidate with its intracellular target in a physiologically relevant context.[1][2] This technique is predicated on the principle that the thermal stability of a protein is altered upon ligand binding.[1] When a protein is heated, it denatures and aggregates. However, the binding of a small molecule inhibitor can stabilize the protein, leading to a higher denaturation temperature. CETSA measures this ligand-induced thermal stabilization, providing direct evidence of target engagement within intact cells or cell lysates.
Receptor-Interacting Protein Kinase 2 (RIPK2 or RIP2) is a crucial serine/threonine/tyrosine kinase that functions as a key downstream signaling node for the intracellular pattern recognition receptors NOD1 and NOD2.[3] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its ubiquitination and the subsequent activation of NF-κB and MAPK signaling pathways, culminating in the production of pro-inflammatory cytokines.[4][5] Given its central role in inflammatory signaling, RIPK2 has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases, including Crohn's disease.[3]
These application notes provide detailed protocols for utilizing CETSA to confirm and characterize the target engagement of small molecule inhibitors of RIPK2 kinase. The protocols cover two main CETSA formats: the melt curve (or thermal shift) assay and the isothermal dose-response fingerprint (ITDRF) assay.
Signaling Pathway of RIPK2
The following diagram illustrates the central role of RIPK2 in the NOD2 signaling pathway.
Caption: NOD2-RIPK2 signaling cascade.
Experimental Principles and Workflows
CETSA experiments are typically performed in two formats:
-
Melt Curve (Thermal Shift) Assay: Cells are treated with a fixed concentration of the inhibitor or vehicle control. The samples are then divided into aliquots and subjected to a temperature gradient. The temperature at which 50% of the protein denatures and aggregates is known as the aggregation temperature (Tagg). A successful target engagement results in a shift of the melt curve to higher temperatures for the inhibitor-treated sample compared to the control.
-
Isothermal Dose-Response Fingerprint (ITDRF) Assay: Cells are treated with a range of inhibitor concentrations and then heated to a single, constant temperature. This temperature is predetermined from the melt curve experiment and is selected to be in the steep part of the curve to provide the optimal assay window. The concentration of the inhibitor that results in 50% stabilization of the protein is the half-maximal effective concentration (EC50), which reflects the potency of the inhibitor in a cellular environment.
The general workflow for a CETSA experiment is depicted below.
Caption: A generalized workflow for CETSA experiments.
Quantitative Data Summary for Known RIPK2 Inhibitors
The following table summarizes the reported potency of several known RIPK2 inhibitors from various assay formats. This data can be used as a reference for comparison with results obtained from CETSA experiments.
| Inhibitor | Assay Type | Target | Reported Potency | Reference |
| Ponatinib | In vitro Kinase Assay (ADP-Glo) | Recombinant RIPK2 | IC50 = 6.7 nM | [3] |
| Cellular NF-κB Reporter Assay (HEK293) | Endogenous RIPK2 | EC50 = 0.8 nM | [3][6] | |
| WEHI-345 | In vitro Kinase Assay | Recombinant human RIPK2 | IC50 = 130 nM | [7][8] |
| Binding Assay | Recombinant human RIPK2 | Kd = 46 nM | [7] | |
| Cellular Cytokine Release Assay (BMDMs) | Endogenous RIPK2 | - | [7] | |
| GSK583 | In vitro Kinase Assay | Recombinant human RIPK2 | IC50 = 5 nM | |
| Cellular Cytokine Release Assay (Human Monocytes) | Endogenous RIPK2 | IC50 = 8 nM | ||
| OD36 | In vitro Kinase Assay | Recombinant RIPK2 | IC50 = 5.3 nM | [7] |
Experimental Protocols
Note: The following protocols are adapted from established CETSA procedures for kinases, particularly RIPK1, and should be optimized for the specific cell line and RIPK2 inhibitor being investigated.
Materials and Reagents
-
Cell Line: Human monocytic cell line (e.g., THP-1) or other cell lines endogenously expressing RIPK2.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
RIPK2 Inhibitor: Stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitor cocktail.
-
Primary Antibody: Anti-RIPK2 antibody (for Western blotting).
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Western Blotting Reagents: SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer, ECL substrate.
-
Equipment: Cell culture incubator, thermal cycler, refrigerated centrifuge, Western blotting apparatus, imaging system for chemiluminescence.
Protocol 1: Melt Curve (Thermal Shift) Assay for RIPK2
This protocol is designed to determine the optimal temperature for the ITDRF assay.
-
Cell Seeding and Treatment:
-
Seed THP-1 cells in a T75 flask and grow to a density of approximately 1 x 10^6 cells/mL.
-
Treat the cells with the RIPK2 inhibitor at a high concentration (e.g., 10 µM) or with vehicle (DMSO, 0.1% final concentration) for 1-2 hours in the cell culture incubator.
-
-
Cell Harvesting and Heat Challenge:
-
Harvest the cells by centrifugation and wash once with PBS.
-
Resuspend the cell pellet in PBS containing the same concentration of inhibitor or vehicle as in the treatment step.
-
Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.
-
Place the PCR tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.
-
After the heat challenge, cool the samples to 4°C for 3 minutes.
-
-
Cell Lysis and Sample Preparation:
-
Lyse the cells by three cycles of freeze-thaw (freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize all samples to the same protein concentration.
-
Perform SDS-PAGE and Western blotting using an anti-RIPK2 antibody to detect the amount of soluble RIPK2 at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities for RIPK2 at each temperature for both inhibitor-treated and vehicle-treated samples.
-
Normalize the intensities to the intensity at the lowest temperature point (considered 100% soluble).
-
Plot the percentage of soluble RIPK2 against the temperature to generate the melt curves.
-
Determine the Tagg for both conditions and calculate the thermal shift (ΔTagg).
-
Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF) Assay for RIPK2
This protocol is used to determine the cellular EC50 of the RIPK2 inhibitor.
-
Cell Seeding and Treatment:
-
Seed THP-1 cells as described in Protocol 1.
-
Prepare serial dilutions of the RIPK2 inhibitor in cell culture medium. Include a vehicle-only control.
-
Treat the cells with the different concentrations of the inhibitor for 1-2 hours.
-
-
Cell Harvesting and Heat Challenge:
-
Harvest and resuspend the cells as in Protocol 1, maintaining the respective inhibitor concentrations.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat all samples at a single, predetermined temperature for 3 minutes. This temperature should be chosen from the melt curve where a significant difference in RIPK2 stability is observed between the vehicle and inhibitor-treated samples (typically in the upper part of the melt curve). For RIPK1, a temperature of 47°C was found to be optimal, and this can be used as a starting point for RIPK2 optimization.
-
Cool the samples to 4°C for 3 minutes.
-
-
Cell Lysis, Sample Preparation, and Western Blot Analysis:
-
Follow steps 3 and 4 from Protocol 1.
-
-
Data Analysis:
-
Quantify the band intensities for soluble RIPK2 at each inhibitor concentration.
-
Normalize the data, for example, to the vehicle control or the highest concentration of the inhibitor.
-
Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the EC50 value.
-
Troubleshooting and Considerations
-
Antibody Specificity: Ensure the anti-RIPK2 antibody is specific and provides a strong signal for Western blotting.
-
Optimal Heating Temperature: The optimal temperature for the ITDRF assay is crucial and must be determined empirically from the melt curve for each cell line.
-
Cell Permeability and Metabolism: The incubation time with the inhibitor can be varied to assess the effects of cell permeability and compound metabolism on target engagement.
-
Alternative Detection Methods: For higher throughput, consider using antibody-based proximity assays like AlphaScreen or Meso Scale Discovery (MSD) as an alternative to Western blotting.
By following these protocols, researchers can effectively utilize the Cellular Thermal Shift Assay to gain valuable insights into the target engagement of RIPK2 inhibitors in a cellular context, thereby aiding in the development of novel therapeutics for inflammatory diseases.
References
- 1. Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thesgc.org [thesgc.org]
- 5. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: In Vitro Kinase Assay for RIP2 Kinase Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2, also known as RIP2) is a critical signaling partner for the intracellular pattern recognition receptors NOD1 and NOD2.[1][2][3] Upon activation by bacterial peptidoglycans, NOD receptors recruit RIPK2, which then undergoes autophosphorylation and ubiquitination, leading to the activation of downstream pathways such as NF-κB and MAPKs.[1][4][5] This signaling cascade is crucial for the innate immune response.[6][7] Dysregulation of the NOD-RIPK2 pathway is implicated in various autoinflammatory diseases, making RIPK2 an attractive therapeutic target.[3][8]
This document provides a detailed protocol for performing an in vitro kinase assay to evaluate the inhibitory activity of "RIP2 kinase inhibitor 1" against human RIPK2. The protocol is based on a luminescent ADP-detection method, which measures the amount of ADP produced during the kinase reaction.
RIP2 Signaling Pathway
The diagram below illustrates the central role of RIPK2 in the NOD2 signaling pathway. Bacterial muramyl dipeptide (MDP) is recognized by the intracellular receptor NOD2, leading to the recruitment of RIPK2 via CARD-CARD domain interactions. This triggers RIPK2 autophosphorylation and ubiquitination, creating a scaffold for downstream signaling complexes that ultimately activate TAK1 and the IKK complex, resulting in NF-κB activation and the transcription of pro-inflammatory cytokines. This compound targets the kinase activity of RIPK2, thereby blocking this cascade.
Caption: The NOD2-RIPK2 signaling pathway and the point of inhibition.
Quantitative Data Summary
The inhibitory activity of "this compound" and other reference compounds against RIPK2 is summarized below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Target Kinase | Assay Type | IC50 (nM) | Reference |
| This compound | RIPK2 | Fluorescence Polarization | 30 | [9] |
| This compound | RIPK2 | - | 5 - 10 | |
| Ponatinib | RIPK2 | ADP-Glo | 6.7 | [10] |
| Gefitinib | RIPK2 | ADP-Glo | 51 | [10] |
| Regorafenib | RIPK2 | ADP-Glo | 41 | [10] |
| Sorafenib | RIPK2 | ADP-Glo | 75 | [10] |
| Staurosporine | RIPK2 | 33PanQinase | 510 | [11] |
Experimental Protocol: In Vitro RIPK2 Kinase Assay
This protocol is designed to measure the activity of purified, recombinant human RIPK2 and to determine the potency of "this compound" using the ADP-Glo™ Kinase Assay principle.[12][13] This assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.[12]
1. Materials and Reagents
-
Enzyme: Recombinant Human RIPK2 (e.g., SignalChem Cat. #R18-11G)
-
Substrate: Myelin Basic Protein (MBP)[13]
-
Inhibitor: this compound (CAS: 1290490-78-6)
-
ATP: Adenosine 5'-triphosphate
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega, #V6930) or similar
-
Buffer Components: Tris-HCl, MgCl₂, Dithiothreitol (DTT), Bovine Serum Albumin (BSA)
-
Plates: White, opaque 384-well or 96-well assay plates[13]
-
Solvent: 100% DMSO for inhibitor stock solution[14]
2. Buffer and Solution Preparation
-
Kinase Assay Buffer (1X): 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[12] Prepare fresh from stock solutions.
-
This compound Stock Solution: Prepare a 10 mM stock solution by dissolving the inhibitor in 100% DMSO.[14]
-
ATP Stock Solution: Prepare a 10 mM stock solution in nuclease-free water and store at -20°C.
-
Enzyme Working Solution: Thaw the recombinant RIPK2 enzyme on ice and dilute it to the desired working concentration (e.g., 2X final concentration) in Kinase Assay Buffer. The optimal concentration should be determined empirically by performing an enzyme titration.[15]
-
Substrate/ATP Mix: Prepare a 2X working solution containing the substrate (MBP) and ATP in Kinase Assay Buffer. A typical final concentration is 50 µM ATP and 0.2 mg/mL MBP.[13][16]
3. Experimental Workflow
The workflow involves three main stages: the kinase reaction, stopping the reaction and depleting unused ATP, and finally, detecting the generated ADP by converting it to a luminescent signal.
References
- 1. RIP2 Is a Critical Regulator for NLRs Signaling and MHC Antigen Presentation but Not for MAPK and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of the inactive and active states of RIP2 kinase inform on the mechanism of activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. The Kinase Activity of Rip2 Determines Its Stability and Consequently Nod1- and Nod2-mediated Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. promega.com [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. qedbio.com [qedbio.com]
- 15. researchgate.net [researchgate.net]
- 16. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for Western Blot Analysis of RIPK2 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine/tyrosine kinase that functions as a key downstream signaling molecule for the nucleotide-binding oligomerization domain (NOD)-like receptors, NOD1 and NOD2.[1][2][3] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to the activation of NF-κB and MAPK signaling pathways and the subsequent production of pro-inflammatory cytokines.[2][4][5] Given its central role in inflammatory signaling, RIPK2 has emerged as a promising therapeutic target for a variety of inflammatory and autoimmune diseases.[1][5][6]
Western blotting is an indispensable technique for studying the efficacy of RIPK2 inhibitors.[7] This method allows for the specific detection and quantification of total RIPK2 protein levels as well as its activated, phosphorylated form (p-RIPK2).[8][9] By comparing the levels of p-RIPK2 in the presence and absence of an inhibitor, researchers can effectively assess the inhibitor's potency and its impact on the RIPK2 signaling cascade.
These application notes provide a detailed protocol for performing a Western blot to analyze the inhibition of RIPK2.
RIPK2 Signaling Pathway
The NOD1/2 signaling pathway is a critical component of the innate immune system. Upon recognition of bacterial peptidoglycan fragments, NOD1 or NOD2 oligomerize and recruit RIPK2 through homotypic CARD-CARD interactions.[5] This proximity induces RIPK2 autophosphorylation and subsequent ubiquitination, creating a scaffold for the recruitment of downstream signaling complexes, including TAK1-TAB and IKKα/β-NEMO.[4][5] Activation of these complexes ultimately leads to the activation of MAPK and NF-κB signaling pathways, culminating in the transcription of genes encoding inflammatory cytokines and chemokines.[2][4]
Experimental Protocols
This section details the step-by-step methodology for assessing RIPK2 inhibition via Western blot.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., THP-1, HEK293T) at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with the RIPK2 inhibitor at various concentrations for the desired duration (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with a NOD1/2 agonist, such as L18-MDP (for NOD2), to activate the RIPK2 pathway.[6][9] An unstimulated control should also be included.
-
Incubation: Incubate for the appropriate time to allow for RIPK2 phosphorylation (e.g., 30 minutes to 1 hour).[6]
Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells with ice-cold PBS.[10]
-
Lysis Buffer Addition: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.[10][11][12]
-
Cell Scraping and Collection: Scrape the adherent cells and transfer the lysate to a pre-cooled microcentrifuge tube.[10]
-
Agitation and Centrifugation: Agitate the lysate for 30 minutes at 4°C, then centrifuge at 12,000-16,000 x g for 20 minutes at 4°C.[10][13]
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins and transfer it to a fresh tube.
Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay such as the Bradford, Lowry, or BCA assay.[7][10] The BCA assay is often preferred for its compatibility with detergents present in lysis buffers.[7]
-
Standard Curve: Prepare a standard curve using a known protein standard (e.g., BSA).
-
Measurement: Measure the absorbance of the standards and samples according to the manufacturer's instructions.
-
Calculation: Calculate the protein concentration of each sample based on the standard curve.
Sample Preparation and SDS-PAGE
-
Sample Normalization: Dilute the lysates to the same final concentration with lysis buffer.
-
Loading Buffer Addition: Add 2x Laemmli loading buffer to each sample.[13]
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[13]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (e.g., 4-20% gradient gel).[8] Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.[7]
Protein Transfer
-
Membrane Selection: Use a nitrocellulose or polyvinylidene fluoride (B91410) (PVDF) membrane for protein transfer.[7]
-
Transfer Setup: Assemble the transfer stack (sandwich) according to the transfer system's instructions (wet or semi-dry).
-
Electrophoretic Transfer: Transfer the proteins from the gel to the membrane using an electric current. The transfer time and voltage should be optimized based on the protein of interest and the transfer system.[14]
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8][14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-p-RIPK2, rabbit anti-total RIPK2) diluted in blocking buffer overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Signal Capture: Capture the chemiluminescent signal using an imaging system (e.g., CCD camera) or X-ray film.
-
Stripping and Re-probing (Optional): If necessary, the membrane can be stripped of the antibodies and re-probed with another primary antibody (e.g., for a loading control like β-actin or GAPDH).
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-RIPK2 signal to the total RIPK2 signal and/or a loading control to determine the relative level of RIPK2 phosphorylation.
Western Blot Workflow Diagram
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a clear and structured table for easy comparison.
| Treatment Group | Inhibitor Conc. | p-RIPK2 (Normalized Intensity) | Total RIPK2 (Normalized Intensity) | p-RIPK2 / Total RIPK2 Ratio |
| Unstimulated Control | - | 1.0 | 1.0 | 1.0 |
| Stimulated (Vehicle) | 0 µM | 5.2 | 1.1 | 4.7 |
| Stimulated + Inhibitor | 0.1 µM | 3.8 | 1.0 | 3.8 |
| Stimulated + Inhibitor | 1 µM | 2.1 | 1.1 | 1.9 |
| Stimulated + Inhibitor | 10 µM | 1.2 | 1.0 | 1.2 |
Recommended Reagents and Concentrations
| Reagent | Application | Recommended Dilution/Conc. | Reference |
| Rabbit anti-RIPK2 Antibody | Western Blot | 1:500 - 1:3000 | |
| Rabbit anti-p-RIPK2 (Ser176) Antibody | Western Blot | Varies by manufacturer | [15] |
| Rabbit anti-p-RIPK2 (Thr474) Antibody | Western Blot | 1:500 | [8] |
| Mouse anti-RIPK2 Monoclonal Antibody | Western Blot | 1-5 µg/mL | [16] |
| HRP-conjugated Goat anti-Rabbit IgG | Western Blot | Varies by manufacturer | |
| L18-MDP (NOD2 agonist) | Cell Stimulation | 1 µg/mL | [9] |
| RIPA Lysis Buffer | Protein Extraction | N/A | [10][12] |
| Protease/Phosphatase Inhibitor Cocktail | Protein Extraction | 1x | [11] |
| 5% Non-fat Dry Milk or BSA in TBST | Blocking | N/A | [8] |
References
- 1. The NOD/RIPK2 signaling pathway contributes to osteoarthritis susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RIPK2 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thesgc.org [thesgc.org]
- 7. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 8. Pharmacological Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) Elicits Neuroprotective Effects Following Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 14. youtube.com [youtube.com]
- 15. Anti-RIPK2 (phospho Ser176) Antibody (A93819) | Antibodies.com [antibodies.com]
- 16. RIPK2 monoclonal antibody Western, ELISA WH0008767M1 [sigmaaldrich.com]
Application Note: Development of a Cell-Based Assay for Screening RIP2 Kinase Inhibitors
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2 or RIP2) is a critical serine/threonine/tyrosine kinase that functions as a key downstream signaling molecule for the nucleotide-binding oligomerization domain-like receptors (NLRs), NOD1 and NOD2.[1][2][3] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its activation, autophosphorylation, and subsequent ubiquitination.[1][4][5] This cascade of events triggers the activation of downstream signaling pathways, including NF-κB and MAP kinases (MAPK), which are crucial for the production of pro-inflammatory cytokines and the orchestration of an innate immune response.[1][2][6][7]
Dysregulation of the NOD2-RIPK2 signaling axis has been implicated in a variety of inflammatory conditions, including Crohn's disease, making RIPK2 an attractive therapeutic target for the development of novel anti-inflammatory agents.[1][8] This application note describes the development and validation of a robust cell-based assay for the screening and characterization of RIPK2 kinase inhibitors, using a hypothetical compound, "Inhibitor 1". The assay measures the inhibition of downstream NF-κB signaling, providing a physiologically relevant method for evaluating compound efficacy.
RIP2 Signaling Pathway
The activation of RIPK2 is a central event in the NOD1/NOD2 signaling pathway. Upon ligand binding, NOD1 or NOD2 oligomerizes and recruits RIPK2 through a homotypic CARD-CARD interaction.[1][9] This proximity induces RIPK2 autophosphorylation and subsequent polyubiquitination, which serves as a scaffold to recruit downstream signaling complexes, including the IKK complex and the TAK1-TAB complex.[1][5] The activation of these complexes ultimately leads to the phosphorylation and degradation of IκBα, allowing for the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.
References
- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 2. RIP2 Is a Critical Regulator for NLRs Signaling and MHC Antigen Presentation but Not for MAPK and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. XIAP mediates NOD signaling via interaction with RIP2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of RIP2 Kinase Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of RIP2 kinase inhibitors in animal models of inflammatory diseases. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy of novel or existing RIP2 inhibitors.
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a critical serine/threonine/tyrosine kinase that functions as a key downstream signaling molecule for the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.[1][2][3] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its autophosphorylation and subsequent activation of downstream signaling pathways, including NF-κB and Mitogen-Activated Protein Kinase (MAPK).[1][2][4][5] This cascade ultimately results in the production of pro-inflammatory cytokines and chemokines, playing a crucial role in the innate immune response.[4] Dysregulation of the NOD-RIPK2 signaling axis has been implicated in the pathophysiology of various inflammatory conditions, including inflammatory bowel disease (IBD), Crohn's disease, and neuroinflammatory disorders.[1][6] Consequently, targeting RIPK2 with small molecule inhibitors represents a promising therapeutic strategy for these diseases.[7][8][9]
This document outlines protocols for the administration of RIPK2 inhibitors in established murine models of inflammation and provides examples of quantitative data from preclinical studies.
RIP2 Kinase Signaling Pathway
The diagram below illustrates the central role of RIPK2 in the NOD signaling pathway.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from preclinical studies evaluating various RIPK2 inhibitors in mouse models of inflammation.
Table 1: Efficacy of RIPK2 Inhibitors in an MDP-Induced Peritonitis Model
| Compound | Dose | Route of Administration | Efficacy Readout | Result | Reference |
| Gefitinib | 6.25 mg/kg | Intraperitoneal (i.p.) | Reduction in neutrophil recruitment | Statistically significant reduction | [8][10] |
| OD36 | 6.25 mg/kg | Intraperitoneal (i.p.) | Reduction in neutrophil and lymphocyte recruitment | Statistically significant reduction | [8][10] |
Table 2: Efficacy of RIPK2 Inhibitors in Colitis Models
| Compound | Dose | Route of Administration | Animal Model | Efficacy Readout | Result | Reference |
| DCAM-253 | 2 oral doses (concentration not specified) | Oral | DSS-induced colitis | Reduced cellular infiltration, intact intestinal epithelium | Protection from colitis | [7][11] |
| GSK2983559 | 7.5 and 145 mg/kg b.i.d. | Oral | TNBS-induced colitis | Overall colon scores | Comparable effect to prednisolone | [12] |
| Compound 10w | Not specified | Oral | DSS-induced colitis | Reduced weight loss, tissue inflammation, DAI score | Better therapeutic effect than filgotinib (B607452) and tofacitinib | [13] |
Table 3: Efficacy of RIPK2 Inhibitors in Neuroinflammation Models
| Compound | Dose | Route of Administration | Animal Model | Efficacy Readout | Result | Reference |
| RIPK2 Inhibitor | 3 mg/kg | Intraperitoneal (i.p.) | tMCAO (ischemic stroke) | Reduced p-RIPK2 levels, infarct volume, and behavioral deficits | Neuroprotective effects | [6] |
| GSK583 | Not specified | Intraventricular injection | ICH (intracerebral hemorrhage) | Assessed brain injury volume, neurological deficits, etc. | Not specified | [14] |
Experimental Protocols
Protocol 1: Muramyl Dipeptide (MDP)-Induced Peritonitis Model
This model is used to assess the acute in vivo efficacy of RIPK2 inhibitors in blocking NOD2-mediated inflammation.
Experimental Workflow:
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
RIPK2 inhibitor of interest
-
Vehicle control (e.g., DMSO, saline)
-
Muramyl dipeptide (MDP)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia and euthanasia agents
-
Flow cytometer and relevant antibodies (e.g., anti-Ly6G for neutrophils, anti-CD3 for lymphocytes)
-
ELISA kits for relevant cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.
-
Inhibitor Administration: Administer the RIPK2 inhibitor or vehicle control via intraperitoneal (i.p.) injection. A typical dose for compounds like Gefitinib and OD36 is 6.25 mg/kg.[8][10]
-
Incubation: Allow the inhibitor to distribute for 30 minutes.[10]
-
Induction of Peritonitis: Induce peritonitis by i.p. injection of MDP (e.g., 150 μg per mouse).[10]
-
Inflammation Period: Allow inflammation to develop for 4 hours.[10]
-
Sample Collection: Euthanize the mice and perform a peritoneal lavage by injecting and retrieving a known volume of sterile PBS into the peritoneal cavity.
-
Cellular Analysis: Analyze the cellular composition of the peritoneal lavage fluid. This can be done by flow cytometry to quantify the recruitment of inflammatory cells, particularly neutrophils and lymphocytes.[10]
-
Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines in the peritoneal lavage fluid using ELISA or other immunoassays.
Protocol 2: Dextran Sodium Sulfate (B86663) (DSS)-Induced Colitis Model
This is a widely used model for inducing acute colitis that mimics aspects of human inflammatory bowel disease.
Experimental Workflow:
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
RIPK2 inhibitor of interest
-
Vehicle control
-
Dextran sodium sulfate (DSS)
-
Formalin and paraffin (B1166041) for histology
-
Reagents for Myeloperoxidase (MPO) assay
-
ELISA kits for cytokines (e.g., TNF-α, IL-1β, IL-6)
Procedure:
-
Baseline Measurements: Record the initial body weight of the mice.
-
Induction of Colitis: Administer DSS (typically 2-5%) in the drinking water for 5-7 days.
-
Inhibitor Administration: Administer the RIPK2 inhibitor or vehicle control daily, typically via oral gavage.[11] The dosing regimen will depend on the pharmacokinetic properties of the specific inhibitor.
-
Monitoring: Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and rectal bleeding. A Disease Activity Index (DAI) score can be calculated based on these parameters.
-
Endpoint and Sample Collection: At the end of the treatment period, euthanize the mice and carefully dissect the colon. Measure the colon length as a gross indicator of inflammation.
-
Histological Analysis: Fix a portion of the distal colon in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the sections for the severity of inflammation, ulceration, and crypt damage.[11]
-
MPO Assay: Homogenize a section of the colon to measure myeloperoxidase (MPO) activity, which is an indicator of neutrophil infiltration.
-
Cytokine Analysis: Use another portion of the colon to prepare a homogenate for measuring cytokine levels by ELISA.
General Considerations for In Vivo Administration
-
Pharmacokinetics and Pharmacodynamics (PK/PD): It is crucial to characterize the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the RIPK2 inhibitor to determine the optimal dosing regimen.[20][21][22][23][24] An ex vivo PK/PD study can be conducted where blood is collected at different time points after inhibitor administration to measure drug concentration and its effect on MDP-induced cytokine secretion.[12]
-
Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal injection) depends on the physicochemical properties of the inhibitor and the experimental design. Oral gavage is a common method for administering drugs to the gastrointestinal tract.[15][16][17][18][19]
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Animals should be closely monitored for any adverse effects.[15][17]
-
Controls: Appropriate vehicle controls are essential for interpreting the results. In some cases, a positive control with a known anti-inflammatory agent may be included.
By following these detailed protocols and considering the key aspects of in vivo drug administration, researchers can effectively evaluate the therapeutic potential of RIPK2 kinase inhibitors in relevant animal models of inflammatory diseases.
References
- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 2. RIP2 Is a Critical Regulator for NLRs Signaling and MHC Antigen Presentation but Not for MAPK and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. Pharmacological Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) Elicits Neuroprotective Effects Following Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. Effect of small-molecule modification on single-cell pharmacokinetics of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Pharmacokinetic profile and in vivo anticancer efficacy of anagrelide administered subcutaneously in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scilit.com [scilit.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for RIPK2 Kinase Inhibitor 1 in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a critical signaling molecule involved in the innate immune response.[1] It functions as a key downstream effector of the nucleotide-binding oligomerization domain (NOD)-like receptors, NOD1 and NOD2.[2] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, leading to the activation of downstream signaling pathways, primarily the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This cascade ultimately results in the production of pro-inflammatory cytokines and chemokines, which are essential for clearing bacterial infections.[3] However, dysregulation of the NOD-RIPK2 signaling axis has been implicated in the pathogenesis of various inflammatory diseases, including inflammatory bowel disease (IBD), and certain cancers.[3][4]
RIPK2 kinase inhibitors are small molecules designed to block the kinase activity of RIPK2, thereby inhibiting the downstream inflammatory signaling.[3] These inhibitors typically act by competing with ATP for binding to the kinase domain of RIPK2, preventing its autophosphorylation and subsequent activation of downstream pathways.[3] This document provides detailed application notes and protocols for the utilization of a generic RIPK2 kinase inhibitor, hereafter referred to as "RIPK2 Kinase Inhibitor 1," in cultured cells.
RIPK2 Signaling Pathway
The activation of RIPK2 is a central event in NOD1 and NOD2 signaling. Upon ligand binding, NOD1/2 oligomerize and recruit RIPK2 through a homotypic CARD-CARD interaction. This proximity induces RIPK2 autophosphorylation and ubiquitination, which are crucial for the recruitment and activation of downstream signaling complexes, including the TAK1-TAB and IKK complexes.[5] Activation of these complexes leads to the phosphorylation and degradation of IκBα, allowing for the nuclear translocation of NF-κB and the subsequent transcription of inflammatory genes.[6] Concurrently, the MAPK pathway is also activated, further contributing to the inflammatory response.[6]
Caption: A simplified diagram of the NOD-RIPK2 signaling pathway.
Experimental Workflow for Using RIPK2 Kinase Inhibitor 1
The following workflow outlines the general steps for evaluating the efficacy of RIPK2 Kinase Inhibitor 1 in cultured cells.
Caption: General workflow for studying the effects of a RIPK2 inhibitor.
Quantitative Data Summary
The following tables summarize quantitative data for commonly used RIPK2 inhibitors in various cell lines. This data can serve as a reference for designing experiments with RIPK2 Kinase Inhibitor 1.
Table 1: IC50 Values of RIPK2 Inhibitors in Cellular Assays
| Inhibitor | Cell Line | Assay | Agonist | IC50 (nM) | Reference |
| Ponatinib | HEKBlue-NOD2 | NF-κB Reporter | L18-MDP | 0.8 | [7] |
| CSLP37 | THP-1 Blue | NF-κB Reporter | L18-MDP | <10 | [8] |
| CSLP43 | THP-1 Blue | NF-κB Reporter | L18-MDP | <10 | [8] |
| WEHI-345 | BMDMs | TNFα Production | MDP | ~100 | [9] |
| GSK583 | U2OS/NOD2 | CXCL8 Production | L18-MDP | ~50 | [8][9] |
| Compound 8 | Human Whole Blood | IL-8 Production | MDP | 20 | [10] |
| Compound 10w | Raw264.7 | TNFα Production | MDP | 1.4 | [11] |
| Inhibitor 5 | HEK293-NOD2 | IL-8 Production | MDP | 4 | [12] |
Table 2: Effective Concentrations of RIPK2 Inhibitors in Cellular Assays
| Inhibitor | Cell Line | Treatment Time | Agonist | Effective Concentration | Observed Effect | Reference |
| Ponatinib | THP-1 | 1-2 hours | L18-MDP | 5-25 nM | Inhibition of RIPK2 ubiquitination | [13] |
| GSK583 | HeLa | Not specified | Shigella flexneri | Not specified | Induction of RIPosome formation | [14] |
| SB203580 | Bone Marrow-DCs | Not specified | Not specified | Not specified | Decreased endogenous Rip2 expression | [2] |
| Gefitinib | HEK293 | Not specified | Not specified | Nanomolar range | Inhibition of NOD2-mediated RIPK2 autophosphorylation | [15] |
| RIPK2 PROTAC | SIM-A9 | 4 hours | Not specified | 1 µM | Time-dependent degradation of RIPK2 | [16] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of RIPK2 Kinase Inhibitor 1.
Materials:
-
Cells (e.g., HGC-27, AGS)[4]
-
96-well plates
-
Complete cell culture medium
-
RIPK2 Kinase Inhibitor 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of RIPK2 Kinase Inhibitor 1 for 24, 48, or 72 hours.[4] Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[17]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cytokine Production Assay (ELISA)
This protocol measures the effect of RIPK2 Kinase Inhibitor 1 on the production of pro-inflammatory cytokines.
Materials:
-
24-well or 96-well plates
-
Complete cell culture medium
-
RIPK2 Kinase Inhibitor 1
-
NOD1/2 agonist (e.g., MDP, L18-MDP)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-8)
Procedure:
-
Seed cells in a 24-well or 96-well plate at an appropriate density.
-
Pre-treat the cells with various concentrations of RIPK2 Kinase Inhibitor 1 for 1-2 hours.
-
Stimulate the cells with a NOD1/2 agonist (e.g., 100 ng/mL MDP) for 4-24 hours.[11][16]
-
Collect the cell culture supernatants.
-
Measure the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.
Western Blot Analysis of Signaling Pathways
This protocol is to assess the effect of RIPK2 Kinase Inhibitor 1 on the activation of downstream signaling pathways.
Materials:
-
6-well plates
-
RIPK2 Kinase Inhibitor 1
-
NOD1/2 agonist (e.g., L18-MDP)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-p38, anti-phospho-IκBα, anti-RIPK2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with RIPK2 Kinase Inhibitor 1 for 1-2 hours.
-
Stimulate the cells with a NOD1/2 agonist for the desired time (e.g., 15-60 minutes).[16]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[18]
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[17]
Immunoprecipitation for RIPK2 Ubiquitination
This protocol is to determine the effect of RIPK2 Kinase Inhibitor 1 on the ubiquitination of RIPK2.
Materials:
-
Cells (e.g., HEK293FT, U2OS/NOD2)[8]
-
RIPK2 Kinase Inhibitor 1
-
NOD1/2 agonist (e.g., L18-MDP)
-
IP lysis buffer
-
Anti-RIPK2 antibody or anti-ubiquitin antibody
-
Protein A/G magnetic beads
-
Western blot reagents
Procedure:
-
Treat and stimulate cells as described in the western blot protocol.
-
Lyse the cells in IP lysis buffer.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-RIPK2 antibody or anti-ubiquitin antibody overnight at 4°C.
-
Add protein A/G beads to pull down the immune complexes.
-
Wash the beads several times with IP lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by western blotting using an anti-ubiquitin antibody or anti-RIPK2 antibody to detect ubiquitinated RIPK2.[8][19]
Mechanism of Action and Cellular Fate
RIPK2 Kinase Inhibitor 1 is designed to interfere with the catalytic activity of RIPK2. By binding to the ATP-binding pocket, it prevents the autophosphorylation necessary for RIPK2 activation. This, in turn, blocks the recruitment and activation of downstream signaling molecules, leading to a reduction in pro-inflammatory cytokine production and a dampening of the inflammatory response. Some inhibitors have also been shown to interfere with the interaction between RIPK2 and the E3 ligase XIAP, which is crucial for RIPK2 ubiquitination and subsequent signaling.[8][9] The ultimate cellular fate following treatment with a RIPK2 inhibitor in the context of NOD activation is the suppression of inflammation.
Caption: The logical cascade of RIPK2 inhibitor action.
Conclusion
RIPK2 Kinase Inhibitor 1 represents a valuable tool for dissecting the role of RIPK2 in cellular signaling and for exploring its therapeutic potential in inflammatory diseases. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this class of inhibitors in cultured cells. Careful experimental design, including appropriate controls and dose-response studies, will be crucial for obtaining robust and reproducible results.
References
- 1. RIPK2 - Wikipedia [en.wikipedia.org]
- 2. The Kinase Activity of Rip2 Determines Its Stability and Consequently Nod1- and Nod2-mediated Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Knockdown of RIPK2 Inhibits Proliferation and Migration, and Induces Apoptosis via the NF-κB Signaling Pathway in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling | The EMBO Journal [link.springer.com]
- 9. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. thesgc.org [thesgc.org]
- 14. Assaying RIPK2 Activation by Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RIPK2 is crucial for the microglial inflammatory response to bacterial muramyl dipeptide but not to lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. RIP2 Is a Critical Regulator for NLRs Signaling and MHC Antigen Presentation but Not for MAPK and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Small Molecule Inhibitors for Targeting RIPK2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine kinase that functions as a key signaling node in the innate immune system. It is essential for the activation of NF-κB and MAPK pathways downstream of the pattern recognition receptors NOD1 and NOD2. Dysregulation of the NOD-RIPK2 signaling axis is implicated in a variety of inflammatory diseases, including Crohn's disease, Blau syndrome, and certain cancers. Consequently, RIPK2 has emerged as a promising therapeutic target.
This document provides a detailed comparison of two primary methodologies for interrogating and targeting RIPK2 function: lentiviral-mediated short hairpin RNA (shRNA) knockdown and the use of small molecule inhibitors. We present a comprehensive overview of the underlying principles, experimental protocols, and a comparative analysis of their efficacy, specificity, and potential off-target effects.
Principle of Each Approach
Lentiviral shRNA Knockdown: This genetic approach utilizes a lentiviral vector to deliver and stably integrate an shRNA sequence targeting the RIPK2 mRNA into the host cell genome. The expressed shRNA is processed by the cell's RNA interference (RNAi) machinery to produce a small interfering RNA (siRNA), which guides the RNA-induced silencing complex (RISC) to cleave and degrade the target RIPK2 mRNA. This leads to a sustained reduction in RIPK2 protein expression.
RIPK2 Inhibitor Treatment: This pharmacological approach involves the use of small molecules that directly bind to RIPK2 and inhibit its kinase activity. These inhibitors are typically classified as Type I or Type II. Type I inhibitors bind to the ATP-binding pocket of active RIPK2, while Type II inhibitors bind to the inactive conformation, often offering greater selectivity. By blocking the kinase function, these inhibitors prevent the autophosphorylation of RIPK2 and the subsequent phosphorylation of downstream substrates, thereby disrupting the signaling cascade. Some inhibitors may also function by disrupting protein-protein interactions, such as the binding of RIPK2 to XIAP.[1][2]
Data Presentation: Comparative Analysis
The following tables summarize quantitative data for lentiviral shRNA knockdown of RIPK2 and treatment with various RIPK2 inhibitors. It is important to note that the data presented are compiled from different studies and direct head-to-head comparisons in a single experimental system are limited.
Table 1: Comparison of RIPK2 Knockdown Efficiency and Inhibitor Potency
| Method | Target | Cell Line | Efficacy Measurement | Result | Reference |
| Lentiviral shRNA | RIPK2 | HepG2 | mRNA downregulation | Significant downregulation | |
| RIPK2 | Human Astrocytes | Protein knockdown | 40-99% reduction | ||
| RIPK2 | Gastric Cancer Cells (AGS, HGC-27) | Protein knockdown | Significant reduction | [1] | |
| Inhibitor | RIPK2 | HEK293 cells | IC50 (NF-κB activation) | Ponatinib: 0.8 nM | [3] |
| RIPK2 | HEK293 cells | IC50 (NF-κB activation) | Regorafenib: 41 nM | [4] | |
| RIPK2 | HEK293 cells | IC50 (NF-κB activation) | Sorafenib: 75 nM | [4] | |
| RIPK2 | In vitro kinase assay | IC50 | Gefitinib: 50.7 nM | [2] | |
| RIPK2 | Mouse BMDM | IC50 (TNFα production) | Compound 10w: 0.2-3.8 nM | ||
| RIPK2 | Human Whole Blood | IC50 (IL-8 secretion) | Compound 8: (not specified) | [5] |
Table 2: Comparison of Phenotypic Outcomes
| Method | Cell Line/Model | Phenotypic Effect | Reference |
| Lentiviral shRNA | Gastric Cancer Cells | Inhibited proliferation and migration, induced apoptosis | [1] |
| Mouse Model (colitis) | Reduced pro-inflammatory cytokine production in the colon | [6] | |
| Inhibitor (Ponatinib) | THP-1 cells | Complete inhibition of L18-MDP-induced RIPK2 ubiquitination at 100 nM | [4] |
| Inhibitor (WEHI-345) | Mouse Model (EAE) | Suppressed disease progression | [6] |
| Inhibitor (Compound 8) | Rat Model (peritonitis) | Reduced cytokine levels in vivo | [5] |
Table 3: Specificity and Potential Off-Target Effects
| Method | Specificity Considerations | Potential Off-Target Effects | Mitigation Strategies | Reference |
| Lentiviral shRNA | Sequence-dependent | - "Seed region" mediated off-target mRNA degradation- Saturation of the endogenous RNAi machinery | - Careful shRNA design using validated algorithms- Use of multiple shRNAs targeting different regions of the same gene- Rescue experiments with an shRNA-resistant cDNA | [7] |
| Inhibitor | Dependent on chemical structure and binding mode | - Inhibition of other kinases with similar ATP-binding pockets- Off-target effects on other cellular proteins | - Kinome-wide selectivity profiling- Use of structurally distinct inhibitors to confirm phenotype- Use of a kinase-dead mutant as a control | [8] |
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Transduction for RIPK2 Knockdown
This protocol outlines the steps for producing lentiviral particles carrying an shRNA against RIPK2 and transducing a target cell line.
Materials:
-
HEK293T cells
-
pLKO.1-shRNA plasmid targeting human RIPK2 (or other species as appropriate)
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filter
-
Polybrene
-
Puromycin (B1679871) (for selection)
-
Target cells (e.g., THP-1, HEK293)
Procedure:
Day 1: Seeding HEK293T Cells
-
Plate 8 x 10^5 HEK293T cells per well in a 6-well plate in DMEM with 10% FBS without antibiotics.
-
Incubate overnight at 37°C with 5% CO2. Cells should be 70-80% confluent on the day of transfection.
Day 2: Transfection
-
In a sterile tube, prepare the following DNA mixture in Opti-MEM:
-
1.5 µg pLKO.1-shRIPK2 plasmid
-
1.0 µg psPAX2 packaging plasmid
-
0.5 µg pMD2.G envelope plasmid
-
-
Add transfection reagent to the DNA mixture according to the manufacturer's protocol.
-
Incubate for 20 minutes at room temperature.
-
Gently add the transfection complex dropwise to the HEK293T cells.
Day 3: Medium Change
-
Approximately 16-24 hours post-transfection, carefully remove the transfection medium and replace it with 2 mL of fresh complete culture medium.
Day 4 & 5: Viral Harvest
-
At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
The viral supernatant can be used immediately or stored at -80°C in aliquots.
Day 6: Transduction of Target Cells
-
Seed target cells in a 24-well plate to be 50-70% confluent at the time of transduction.
-
Add Polybrene to the cells at a final concentration of 4-8 µg/mL.
-
Add the desired amount of lentiviral supernatant (determine the optimal Multiplicity of Infection (MOI) for your cell line).
-
Incubate for 18-24 hours at 37°C.
Day 7 onwards: Selection and Expansion
-
Replace the virus-containing medium with fresh complete medium containing puromycin at a pre-determined optimal concentration for your cell line.
-
Continue to select and expand the cells, changing the medium with fresh puromycin every 2-3 days.
-
Once a stable population of resistant cells is established, verify RIPK2 knockdown by qPCR and Western blot.
Protocol 2: RIPK2 Inhibitor Treatment and Downstream Analysis
This protocol describes the treatment of cells with a RIPK2 inhibitor and subsequent analysis of NF-κB activation using a reporter assay.
Materials:
-
Target cells (e.g., HEK293-Blue™ IL-1β cells with a SEAP reporter for NF-κB)
-
RIPK2 inhibitor (e.g., Ponatinib, GSK583) dissolved in DMSO
-
NOD2 agonist (e.g., L18-MDP)
-
Cell culture medium
-
96-well plates
-
QUANTI-Blue™ Solution or similar substrate for SEAP detection
-
Spectrophotometer
Procedure:
Day 1: Cell Seeding
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C with 5% CO2.
Day 2: Inhibitor Treatment and Stimulation
-
Prepare serial dilutions of the RIPK2 inhibitor in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the culture medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO only).
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
Add the NOD2 agonist (e.g., L18-MDP) to the wells to stimulate RIPK2 signaling. Include an unstimulated control.
-
Incubate for 6-24 hours at 37°C.
Day 3: Measurement of NF-κB Activity
-
Collect a sample of the cell culture supernatant.
-
Add the supernatant to the SEAP detection reagent according to the manufacturer's protocol.
-
Incubate until a color change is visible.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm).
-
Calculate the inhibition of NF-κB activity relative to the stimulated vehicle control and determine the IC50 value of the inhibitor.
Protocol 3: Western Blot Analysis of RIPK2 Knockdown and Signaling
This protocol is for verifying RIPK2 protein knockdown and assessing the phosphorylation status of downstream signaling molecules.
Materials:
-
Cell lysates from shRNA-transduced or inhibitor-treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-RIPK2, anti-phospho-p38, anti-p38, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imager. Quantify band intensities to determine the extent of knockdown or changes in protein phosphorylation.
Visualizations
Caption: The NOD-RIPK2 signaling pathway.
References
- 1. Knockdown of RIPK2 Inhibits Proliferation and Migration, and Induces Apoptosis via the NF-κB Signaling Pathway in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thesgc.org [thesgc.org]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. A regulatory region on RIPK2 is required for XIAP binding and NOD signaling activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Validating RIPK2 Inhibitor Specificity and Efficacy using CRISPR/Cas9-Mediated Gene Knockout
Audience: Researchers, scientists, and drug development professionals.
Introduction
Receptor-Interacting serine/threonine Kinase 2 (RIPK2) is a critical intracellular signaling protein that plays a pivotal role in the innate immune system.[1][2] As a key downstream effector of the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2, RIPK2 is essential for recognizing bacterial peptidoglycan components and initiating inflammatory responses.[1][3][4] Upon activation by NOD1/2, RIPK2 triggers the activation of major downstream pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), leading to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[1][5][6]
Dysregulation of the NOD-RIPK2 signaling axis is implicated in a variety of inflammatory and autoimmune conditions, including Crohn's disease, ulcerative colitis, sarcoidosis, and asthma.[1][2] This makes RIPK2 an attractive therapeutic target for the development of novel anti-inflammatory drugs. However, a crucial step in the development of any kinase inhibitor is to rigorously validate its specificity and on-target effects.
This application note provides a comprehensive framework and detailed protocols for using CRISPR/Cas9 technology to generate a RIPK2 knockout (KO) cell line. This KO cell line serves as the definitive negative control to unequivocally validate the on-target activity and specificity of putative RIPK2 inhibitors. The principle is straightforward: a specific RIPK2 inhibitor should abrogate NOD2-mediated signaling and cytokine production in wild-type (WT) cells but will have no effect in RIPK2 KO cells where its target is absent.
Signaling Pathway and Validation Logic
The activation of the NOD2-RIPK2 pathway begins with the cytoplasmic recognition of muramyl dipeptide (MDP), a component of bacterial cell walls. This leads to the recruitment and ubiquitination of RIPK2, which then acts as a scaffold to activate downstream kinases like TAK1, ultimately resulting in NF-κB and MAPK activation.[3][6]
The logic for validating an inhibitor using a knockout model is based on comparing its effect in the presence and absence of the target protein.
Experimental Workflow and Protocols
The overall process involves generating the RIPK2 KO cell line, validating the knockout, and then performing functional assays comparing the inhibitor's effect in WT and KO cells.
References
- 1. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 2. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 4. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Novel RIP2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a serine/threonine/tyrosine kinase that plays a pivotal role in the innate immune system.[1][2][3] It is a key downstream signaling molecule for the nucleotide-binding oligomerization domain (NOD)-like receptors NOD1 and NOD2.[1][4][5] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, leading to the activation of NF-κB and MAPK signaling pathways and the subsequent production of pro-inflammatory cytokines.[4][5][6] Dysregulation of the NOD-RIPK2 signaling axis has been implicated in a variety of inflammatory and autoimmune diseases, including Crohn's disease, Blau syndrome, and sarcoidosis, making RIPK2 an attractive therapeutic target for the development of novel anti-inflammatory agents.[6][7][8]
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of novel RIPK2 kinase inhibitors. The included methodologies cover biochemical and cell-based assays suitable for primary screening, hit confirmation, and lead optimization.
RIP2 Signaling Pathway
The activation of RIPK2 is a critical event in the NOD1/NOD2 signaling cascade. Upon ligand binding, NOD1 or NOD2 oligomerizes and recruits RIPK2 through a homotypic CARD-CARD interaction.[1] This proximity induces RIPK2 autophosphorylation and subsequent polyubiquitination, which serves as a scaffold to recruit downstream signaling complexes, ultimately leading to the activation of transcription factors like NF-κB and the production of inflammatory cytokines.[2][9]
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify novel RIPK2 inhibitors involves a multi-step process, starting with a primary screen of a large compound library, followed by hit confirmation and validation, dose-response studies, and secondary assays to confirm the mechanism of action and assess cellular activity.
Data Presentation: RIP2 Kinase Inhibitors
The following table summarizes the inhibitory activities of several known RIPK2 inhibitors identified through various screening methods.
| Compound | Inhibitor Type | Biochemical IC50 (nM) | Cellular Assay IC50 (nM) | Assay Method | Reference |
| Ponatinib | Type II | 6.7 | ~1-10 | Thermal Shift / Cellular mRNA | [6] |
| Regorafenib | Type II | 41 | N/A | Thermal Shift | [6] |
| Sorafenib | Type II | 75 | N/A | Thermal Shift | [6] |
| GSK2983559 | Type I | N/A | N/A | N/A | [6] |
| WEHI-345 | Type I | 130 | N/A | Fluorescence Polarization | [10] |
| Compound 10w | Type I | 0.6 | N/A | Biochemical Kinase Assay | [11] |
| Adezmapimod | Type I | 251 | N/A | Fluorescence Polarization | [10] |
| GSK583 | Type I | N/A | 8.0 (TNF-α) | Cellular Assay | [10] |
| Inhibitor 5 | Type I | N/A | 4 (IL-8), 13 (TNF-α) | ADP-Glo / Cellular Assays | [12] |
| CSLP37 | N/A | 16.3 | N/A | Biochemical Assay | [13] |
Experimental Protocols
Biochemical Assay: ADP-Glo™ Kinase Assay for Primary HTS
This protocol describes a luminescent ADP-detecting assay suitable for high-throughput screening of RIPK2 inhibitors.[12][14][15]
Materials:
-
Recombinant human RIPK2 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[14]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
384-well white assay plates
Protocol:
-
Prepare test compound solutions and transfer 50 nL to the wells of a 384-well plate. Include DMSO-only wells for high-activity controls and a known potent inhibitor for low-activity controls.
-
Add 2.5 µL of RIPK2 enzyme solution (e.g., 20 ng/well in Kinase Buffer) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 2.5 µL of a substrate mix containing MBP (e.g., 0.2 µg/µL) and ATP (e.g., 25 µM) in Kinase Buffer to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence signal using a plate reader.
-
For dose-response experiments, determine IC₅₀ values by fitting the percentage of inhibition data to a four-parameter logistic equation.
Biochemical Assay: Transcreener® ADP² FP Assay
This protocol outlines a fluorescence polarization (FP)-based assay for detecting ADP produced by RIPK2, suitable for HTS and inhibitor profiling.[16][17]
Materials:
-
Recombinant human RIPK2 enzyme
-
ATP
-
Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 2.5 mM MnCl₂, 0.1 mg/mL BSA, 0.05 mM DTT)[16]
-
Transcreener® ADP² FP Assay Kit (BellBrook Labs)
-
Test compounds dissolved in DMSO
-
384-well black assay plates
Protocol:
-
Dispense 5 µL of test compound dilutions into the assay plate.
-
Add 5 µL of RIPK2 enzyme (e.g., 0.12 µM in Assay Buffer) to each well and incubate for 15 minutes at room temperature.[16]
-
Initiate the reaction by adding 5 µL of ATP solution (e.g., 50 µM in Assay Buffer).
-
Incubate the reaction for 60 minutes at room temperature.
-
Add 5 µL of the Transcreener® ADP² Detection Mix (containing ADP antibody and tracer).
-
Incubate for 60 minutes at room temperature.
-
Read the fluorescence polarization on a suitable plate reader.
-
Calculate inhibitor potency from dose-response curves.
Cell-Based Assay: MDP-Stimulated Cytokine Release in THP-1 Cells
This protocol describes a method to assess the cellular activity of RIPK2 inhibitors by measuring the inhibition of pro-inflammatory cytokine production in a monocytic cell line.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Muramyl dipeptide (MDP)
-
Test compounds dissolved in DMSO
-
ELISA kit for human TNF-α or IL-8
-
96-well cell culture plates
Protocol:
-
Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and differentiate with PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours if required.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with MDP (e.g., 10 µg/mL) to activate the NOD2-RIPK2 pathway.
-
Incubate the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α or IL-8 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the IC₅₀ values of the inhibitors by plotting the percentage of cytokine inhibition against the inhibitor concentration.
Conclusion
The methodologies described provide a robust framework for the discovery and characterization of novel RIPK2 kinase inhibitors. The combination of biochemical high-throughput screening assays with relevant cell-based secondary assays is crucial for identifying potent and selective compounds with therapeutic potential for the treatment of inflammatory diseases. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery targeting the RIPK2 kinase.
References
- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 2. uniprot.org [uniprot.org]
- 3. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIP2 Is a Critical Regulator for NLRs Signaling and MHC Antigen Presentation but Not for MAPK and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. promega.com [promega.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. researchgate.net [researchgate.net]
Measuring RIPK2 Inhibitor Potency in Whole Blood Assays: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical intracellular signaling node that plays a pivotal role in the innate immune system.[1][2] It is a key mediator of signaling downstream of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors, which recognize bacterial peptidoglycans.[2][3][4] Upon activation, RIPK2 undergoes autophosphorylation and ubiquitination, leading to the activation of downstream pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). This signaling cascade culminates in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8).[2] Dysregulation of the NOD-RIPK2 signaling axis has been implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.[2]
Whole blood assays provide a physiologically relevant ex vivo system to assess the potency of RIPK2 inhibitors.[5][6] By using fresh human whole blood, the complex interplay between different blood cell types, plasma proteins, and other components is maintained, offering a more predictive model of in vivo efficacy compared to isolated cell-based assays.[5] This application note provides a detailed protocol for measuring the potency of RIPK2 inhibitors in a whole blood assay stimulated with the NOD2 ligand muramyl dipeptide (MDP) and outlines methods for quantifying cytokine release.
RIPK2 Signaling Pathway
The activation of the NOD2 receptor by MDP triggers a signaling cascade that is critically dependent on RIPK2. The pathway, as depicted below, involves the recruitment and activation of downstream effectors leading to the transcription of pro-inflammatory genes.
Caption: NOD2-RIPK2 Signaling Pathway.
Potency of RIPK2 Inhibitors in Human Whole Blood Assays
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various RIPK2 inhibitors in human whole blood assays. The primary endpoint in these assays is the inhibition of MDP-induced cytokine production.
| Inhibitor | Target Cytokine | IC50 (nM) | Reference |
| GSK583 | TNF-α | 237 | [2] |
| Compound 5 | TNF-α | 26 | [4] |
| Compound 8 | TNF-α | Not explicitly stated for human whole blood, but effective. | [3] |
| Compound 8 | IL-8 | Not explicitly stated with a value, but demonstrated inhibition. | [3] |
| GSK2983559 (Prodrug of Compound 4) | TNF-α | 13 (in monocytes) | [2] |
| Ponatinib | TNF-α | Potent inhibition in low nM range in monocytes. | [2] |
| Regorafenib | TNF-α | Potent inhibition in low nM range in monocytes. | [2] |
| Sorafenib | TNF-α | Potent inhibition in low nM range in monocytes. | [2] |
Experimental Protocol: Measuring RIPK2 Inhibitor Potency
This protocol details the steps for assessing the potency of RIPK2 inhibitors by measuring the inhibition of MDP-induced cytokine release in fresh human whole blood.
Experimental Workflow Diagram
Caption: Whole Blood Assay Workflow.
Materials and Reagents
-
Fresh human whole blood collected in sodium heparin tubes
-
RIPK2 inhibitors
-
Muramyl dipeptide (MDP) (e.g., InvivoGen)
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
96-well flat-bottom cell culture plates
-
Cytokine detection kits (ELISA or Luminex) for human TNF-α, IL-6, etc.
-
Reagent reservoirs
-
Multichannel pipettes
-
Plate shaker
-
Humidified incubator (37°C, 5% CO2)
-
Centrifuge with a plate rotor
-
Plate reader (for ELISA) or Luminex instrument
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of MDP at 1 mg/mL in sterile water or PBS and store in aliquots at -20°C.
-
Prepare stock solutions of RIPK2 inhibitors in DMSO.
-
On the day of the experiment, prepare a 10x working solution of the RIPK2 inhibitors by diluting the stock in sterile PBS. The final DMSO concentration in the assay should be kept below 0.5%.
-
Prepare a 25x working solution of MDP (e.g., 10 µg/mL for a final concentration of 400 ng/mL) in sterile PBS.
-
-
Assay Setup:
-
In a 96-well flat-bottom plate, add 10 µL of the 10x RIPK2 inhibitor dilutions in triplicate. Include vehicle control (e.g., PBS with the corresponding DMSO concentration) and an unstimulated control (PBS only).
-
Gently mix the heparinized whole blood by inverting the tube several times.
-
Add 86 µL of fresh whole blood to each well.
-
Mix the plate on a plate shaker at 600-700 rpm for 2 minutes.
-
-
Inhibitor Pre-incubation:
-
Incubate the plate for 1 hour in a humidified incubator at 37°C with 5% CO2.
-
-
Stimulation:
-
Add 4 µL of the 25x MDP working solution to all wells except the unstimulated controls. Add 4 µL of PBS to the unstimulated control wells.
-
Mix the plate on a plate shaker at 600-700 rpm for 2 minutes.
-
-
Incubation:
-
Incubate the plate for 4 to 6 hours in a humidified incubator at 37°C with 5% CO2. The optimal incubation time may need to be determined empirically.
-
-
Plasma Collection:
-
Centrifuge the plate at 400 x g for 5 minutes at room temperature to pellet the blood cells.
-
Carefully collect 100 µL of the plasma supernatant from each well and transfer to a new 96-well plate.
-
The plasma samples can be analyzed immediately or stored at -80°C.
-
Cytokine Quantification
Cytokine levels in the collected plasma can be quantified using various immunoassays. ELISA and Luminex are two common methods.
a) ELISA (Enzyme-Linked Immunosorbent Assay) Protocol for TNF-α:
-
Coating: Coat a 96-well high-binding plate with a capture antibody specific for human TNF-α overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add 100 µL of plasma samples and TNF-α standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of TNF-α in the samples.
b) Luminex Multiplex Assay:
Luminex assays allow for the simultaneous quantification of multiple cytokines from a small sample volume.
-
Bead Preparation: Use a multiplex bead panel for the desired human cytokines.
-
Sample Incubation: Incubate the plasma samples with the antibody-coupled beads.
-
Detection Antibody: Add a biotinylated detection antibody cocktail.
-
Streptavidin-PE: Add streptavidin-phycoerythrin (SAPE).
-
Data Acquisition: Resuspend the beads in sheath fluid and acquire the data on a Luminex instrument.
-
Data Analysis: Use the instrument's software to analyze the median fluorescence intensity (MFI) and calculate the cytokine concentrations based on the standard curves.
Data Analysis and IC50 Determination
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (MDP-stimulated).
-
% Inhibition = 100 * (1 - ([Cytokine]inhibitor - [Cytokine]unstimulated) / ([Cytokine]vehicle - [Cytokine]unstimulated))
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
Assay Validation
To ensure the reliability and reproducibility of the whole blood assay, it is important to perform assay validation.
-
Z'-Factor: This parameter is used to assess the quality of a high-throughput screening assay. It is calculated using the means and standard deviations of the positive (vehicle control) and negative (unstimulated control) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Intra-assay Variability: This is determined by running the same samples in multiple replicates on the same plate. The coefficient of variation (CV) should typically be less than 15%.
-
Inter-assay Variability: This is assessed by running the same samples on different days or with different operators. The CV should generally be less than 20%.
Conclusion
The whole blood assay is a robust and physiologically relevant method for determining the potency of RIPK2 inhibitors. By mimicking the in vivo environment, this assay provides valuable data for the preclinical evaluation of novel therapeutic candidates targeting the NOD-RIPK2 signaling pathway. The detailed protocol and data presented in this application note serve as a comprehensive guide for researchers in the field of immunology and drug discovery.
References
- 1. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 2. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 3. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. immuneed.com [immuneed.com]
Application Notes and Protocols: Inducing Inflammation in Mice with RIP2 Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2, also known as RIP2) is a critical signaling molecule in the innate immune system. It functions as a key downstream mediator for the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2. Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, leading to the activation of downstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This cascade results in the production of pro-inflammatory cytokines and chemokines, orchestrating an inflammatory response to clear the bacterial infection.
Dysregulation of the NOD-RIPK2 signaling axis has been implicated in a variety of inflammatory and autoimmune diseases, including Crohn's disease, ulcerative colitis, and rheumatoid arthritis.[1] Consequently, RIPK2 has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents. RIPK2 inhibitors aim to block the kinase activity of RIPK2, thereby preventing its autophosphorylation and subsequent downstream signaling events that lead to inflammation.[2][3]
This document provides detailed protocols for inducing a systemic inflammatory response in mice using lipopolysaccharide (LPS) and for evaluating the efficacy of a RIP2 inhibitor in this model. The protocols cover in vivo procedures, methods for assessing inflammation, and a direct measure of the inhibitor's target engagement through a caspase-1 activation assay.
Mechanism of Action of RIP2 Inhibitors
RIPK2 inhibitors function by targeting the kinase activity of the RIPK2 protein. Following activation by upstream NOD1 and NOD2 receptors, RIPK2 undergoes autophosphorylation, a critical step for the activation of downstream signaling pathways such as NF-κB and MAPKs. These pathways are responsible for the transcription of genes encoding for pro-inflammatory cytokines. By blocking the autophosphorylation of RIPK2, its inhibitors prevent the subsequent signaling cascade that drives inflammation.[2][3]
Data Presentation
The following tables summarize quantitative data from murine inflammation models, providing expected values for key inflammatory markers and the potential efficacy of RIP2 inhibitors.
Table 1: Expected Serum Cytokine Levels Following LPS Challenge in Mice
| Cytokine | Time Post-LPS (5 mg/kg, i.p.) | Expected Concentration (pg/mL) | Reference |
| TNF-α | 1-2 hours | 1000 - 5000 | [4][5][6] |
| IL-1β | 6 hours | 500 - 1500 | [4] |
| IL-6 | 2 hours | > 5000 |
Table 2: Expected Immune Cell Infiltration in Spleen Following LPS Challenge in Mice
| Cell Type | Time Post-LPS (10 µg/kg, i.v.) | Expected Percentage of Total Splenocytes | Reference |
| Neutrophils (Ly6G+) | 24 hours | 5 - 15% | [7][8] |
Table 3: Efficacy of RIP2 Inhibitors in Murine Inflammation Models
| RIP2 Inhibitor | Model | Dosage and Administration | Efficacy | Reference |
| GSK583 | MDP-driven rat peritonitis | Oral | In vivo IC50 of 19 nM for cytokine reduction | [2] |
| WEHI-345 | EAE in C57BL/6 mice | 20 mg/kg, twice daily, i.p. | Significant reduction in mean disease score and inflammatory infiltrate | [9] |
| OD36 | MDP-induced peritonitis in mice | 6.25 mg/kg, i.p. | Significant reduction in neutrophil and lymphocyte recruitment | [10] |
| Gefitinib | Spontaneous Crohn's Disease-like ileitis | 50 mg/kg/day in food | Improvement in disease pathology | [11] |
Experimental Protocols
Protocol 1: LPS-Induced Systemic Inflammation in Mice
This protocol describes the induction of a systemic inflammatory response in mice using a single intraperitoneal injection of Lipopolysaccharide (LPS).
Materials:
-
8-10 week old C57BL/6 or BALB/c mice
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free Phosphate Buffered Saline (PBS)
-
RIP2 Inhibitor 1 (formulated for in vivo use)
-
Vehicle control for RIP2 inhibitor
-
Sterile syringes and needles (27G)
Procedure:
-
Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment with ad libitum access to food and water.
-
Grouping: Randomly assign mice to the following groups (n=5-10 per group):
-
Vehicle + PBS
-
Vehicle + LPS
-
RIP2 Inhibitor 1 + LPS
-
-
RIP2 Inhibitor 1 Administration:
-
Prepare the RIP2 Inhibitor 1 solution in the appropriate vehicle according to the manufacturer's instructions or literature recommendations (e.g., dissolved in DMSO and further diluted in a vehicle like 10% Captisol). A common dosage for selective RIPK2 inhibitors can range from 3 mg/kg to 50 mg/kg.[11][12]
-
Administer the RIP2 Inhibitor 1 or vehicle control via intraperitoneal (i.p.) injection or oral gavage 30-60 minutes prior to LPS challenge.
-
-
LPS Challenge:
-
Prepare a stock solution of LPS in sterile PBS. A typical dose for inducing a robust systemic inflammatory response is 5 mg/kg.
-
Inject mice intraperitoneally with LPS (5 mg/kg) or an equivalent volume of sterile PBS.
-
-
Monitoring:
-
Monitor the mice for clinical signs of inflammation, such as lethargy, piloerection, and huddled behavior.
-
Record body weight daily.
-
-
Sample Collection:
-
At a predetermined time point post-LPS injection (e.g., 2, 6, or 24 hours), euthanize the mice.
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Harvest spleen and other organs (e.g., liver, lungs) for flow cytometry and histological analysis.
-
Protocol 2: Assessment of Inflammation
Materials:
-
Mouse TNF-α, IL-1β, and IL-6 ELISA kits
-
Serum samples from experimental mice
-
Microplate reader
Procedure:
-
Collect blood and allow it to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.
-
Store serum at -80°C until analysis.
-
Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
Materials:
-
Spleens from experimental mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer
-
Cell strainer (70 µm)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD11b, anti-Ly6G)
-
Flow cytometer
Procedure:
-
Harvest the spleen and place it in a petri dish with cold RPMI-1640.
-
Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.
-
Wash the cell strainer with RPMI-1640 to collect the remaining cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ACK lysis buffer and incubate for 5 minutes at room temperature to lyse red blood cells.
-
Add RPMI-1640 to stop the lysis and centrifuge again.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS) and count the cells.
-
Stain the cells with a cocktail of fluorescently conjugated antibodies against immune cell markers (e.g., CD45 for leukocytes, CD11b for myeloid cells, and Ly6G for neutrophils) for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer and resuspend in a suitable volume for flow cytometry analysis.
-
Acquire the data on a flow cytometer and analyze the percentage of different immune cell populations.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibodies against immune cell markers (e.g., Ly6G for neutrophils, F4/80 for macrophages)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin (B73222) for counterstaining
-
Microscope
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced antigen retrieval by incubating the slides in antigen retrieval buffer in a pressure cooker or water bath.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash the sections and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize the cell nuclei.
-
Dehydrate the sections and mount with a coverslip.
-
Examine the slides under a microscope to assess the infiltration of immune cells.
Protocol 3: Caspase-1 Activation Assay
This protocol measures the activity of caspase-1, a key enzyme in the inflammasome pathway and downstream of RIP2 signaling, in tissue lysates.
Materials:
-
Tissue samples (e.g., spleen, liver)
-
Caspase-1 activity assay kit (colorimetric or fluorometric)
-
Lysis buffer provided with the kit
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Homogenize the tissue samples in the provided lysis buffer on ice.
-
Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the caspase-1 substrate (e.g., Ac-YVAD-pNA for colorimetric or Ac-YVAD-AFC for fluorometric) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at Ex/Em = 400/505 nm (for fluorometric assays) using a microplate reader.
-
Calculate the caspase-1 activity and normalize to the protein concentration.
Mandatory Visualizations
Caption: RIP2 signaling pathway and the mechanism of inhibition.
Caption: Experimental workflow for in vivo studies.
References
- 1. A Systematic Analysis of the Peripheral and CNS Effects of Systemic LPS, IL-1Β, TNF-α and IL-6 Challenges in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Item - Serum TNF Responses to LPS Challenge.* - figshare - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 12. Pharmacological Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) Elicits Neuroprotective Effects Following Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Immune Cells Treated with RIP2 Kinase Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2 or RIP2) is a critical serine/threonine/tyrosine kinase that functions as a key downstream signaling molecule for the intracellular pattern recognition receptors, NOD1 and NOD2.[1][2] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, initiating signaling cascades that lead to the activation of NF-κB and MAPK pathways.[1][3] This, in turn, drives the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8, playing a vital role in the innate immune response.[1][2] Dysregulation of the NOD-RIPK2 signaling axis has been implicated in a variety of inflammatory conditions, including Crohn's disease, Blau syndrome, and sarcoidosis, making RIPK2 an attractive therapeutic target.[1][4]
RIP2 Kinase Inhibitor 1 is a potent and selective small molecule inhibitor of RIPK2. By blocking the kinase activity of RIPK2, this inhibitor effectively attenuates the downstream inflammatory signaling, leading to a reduction in cytokine production. Flow cytometry is an indispensable tool for elucidating the specific effects of this compound on various immune cell populations, enabling detailed characterization of changes in cell activation, cytokine production, and signaling pathway modulation at the single-cell level.
These application notes provide detailed protocols for the treatment of immune cells with this compound and subsequent multi-parameter flow cytometry analysis to assess its immunomodulatory effects.
Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize the quantitative effects of this compound on cytokine production and downstream signaling pathways in relevant immune cell populations.
Table 1: Inhibition of Cytokine Production by this compound
| Cell Type | Stimulant | Cytokine Measured | Inhibitor Concentration | % Inhibition | IC₅₀ (nM) |
| Human Monocytes | MDP¹ | TNF-α | 10 nM | >90% | 8.0 |
| Human Whole Blood | MDP¹ | IL-8 | 100 nM | >95% | ~15 |
| Mouse BMDM² | MDP¹ | IL-6 | 20 nM | >90% | 12 |
| Rat Whole Blood | MDP¹ | TNF-α | Various | Dose-dependent | N/A |
¹MDP (Muramyl Dipeptide) is a NOD2 ligand. ²BMDM (Bone Marrow-Derived Macrophages). Data is representative of typical results obtained with potent and selective RIP2 inhibitors like GSK583 and Compound 8.[1][2][4]
Table 2: Effect of this compound on Downstream Signaling and T-Cell Activation
| Cell Type | Stimulant | Parameter Measured | Effect of Inhibitor |
| Human Monocytes | MDP | Phosphorylation of ERK1/2, p38, S6 | Significant reduction in phosphorylation.[4] |
| Human T-Cells | Anti-CD3/CD28 | CD25 Expression | Expected reduction in the percentage of CD25+ cells. |
| Human T-Cells | Anti-CD3/CD28 | CD69 Expression | Expected reduction in the percentage of CD69+ cells. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the RIP2 signaling pathway and the general experimental workflow for analyzing the effects of this compound.
Caption: Simplified NOD2-RIPK2 signaling pathway and point of inhibition.
References
- 1. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 3. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Visualizing RIPK2 Signaling and its Inhibition using Confocal Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine/tyrosine kinase that functions as a key signaling node for the innate immune system.[1][2] It is essential for transducing signals from the intracellular pattern recognition receptors NOD1 and NOD2, which detect bacterial peptidoglycans.[3][4][5] Upon activation by NOD1/2, RIPK2 is recruited, autophosphorylates, and undergoes polyubiquitination, leading to the activation of downstream NF-κB and MAPK signaling pathways.[2][6] This cascade results in the production of pro-inflammatory cytokines and is vital for host defense.[7][8]
Dysregulation of the NOD2-RIPK2 signaling axis is implicated in various inflammatory conditions, including Crohn's disease, inflammatory bowel disease (IBD), and some cancers, making RIPK2 a compelling therapeutic target.[3][7][9] Small molecule inhibitors targeting RIPK2 are therefore valuable tools for both therapeutic development and basic research.
This application note provides a detailed protocol for visualizing RIPK2 activation and its pharmacological inhibition using "Inhibitor 1," a potent and selective Type II kinase inhibitor. Upon cellular activation, RIPK2 oligomerizes into distinct cytoplasmic complexes, often called "RIPosomes," which can be visualized as puncta using confocal fluorescence microscopy.[4][10] This method allows for direct, quantitative assessment of RIPK2 activation in a cellular context and provides a robust readout for evaluating inhibitor efficacy.
Signaling Pathway and Inhibitor Mechanism
The activation of the NOD2 receptor by its ligand, muramyl dipeptide (MDP), initiates the recruitment of RIPK2 via CARD-CARD domain interactions.[1][3] This proximity induces RIPK2 autophosphorylation and subsequent K63-linked and M1-linked polyubiquitination by E3 ligases such as XIAP and cIAPs.[3][8] The ubiquitinated RIPK2 acts as a scaffold to recruit downstream complexes, including TAK1 and IKK, ultimately leading to NF-κB activation and inflammatory gene expression.[1][6]
Inhibitor 1 is a Type II inhibitor that binds to the ATP-binding pocket of RIPK2, stabilizing the kinase in an inactive conformation.[11] This action not only blocks the kinase's autophosphorylation but also prevents the conformational changes necessary for its ubiquitination, thereby halting downstream signaling events.[2][11]
Data Presentation
The efficacy of Inhibitor 1 can be quantified through both biochemical and cell-based assays. The data below is representative of typical results obtained for a potent RIPK2 inhibitor.
Table 1: In Vitro and Cellular Potency of Inhibitor 1
| Assay Type | Parameter | Value | Description |
|---|---|---|---|
| Biochemical Assay | RIPK2 Kinase IC₅₀ | 6.7 nM[12] | Concentration of inhibitor required to reduce RIPK2 kinase activity by 50% in a cell-free system. |
| Cellular Assay | MDP-induced NF-κB IC₅₀ | 26 ± 4 nM[2] | Concentration required to inhibit MDP-induced NF-κB reporter activity by 50% in HEK293T cells. |
| Cellular Assay | MDP-induced IL-6 IC₅₀ | 12 nM[12] | Concentration required to inhibit MDP-induced IL-6 secretion by 50% in mouse bone marrow-derived macrophages. |
| Cellular Assay | RIPK2 Puncta EC₅₀ | ~50 nM[11] | Concentration required to reduce the formation of MDP-induced RIPK2 puncta by 50% in HeLa cells. |
Table 2: Quantification of Confocal Microscopy Data
| Treatment Condition | % of Cells with Puncta | Average Puncta per Cell | Average Puncta Intensity (A.U.) |
|---|---|---|---|
| Vehicle Control | < 1% | < 0.1 | N/A |
| MDP (10 µg/mL) | 75% | 4.2 ± 0.8 | 15,200 ± 2,100 |
| Inhibitor 1 (100 nM) + MDP | 5% | 0.3 ± 0.1 | 4,500 ± 950 |
| Inhibitor 1 (1 µM) + MDP | < 1% | < 0.1 | N/A |
(Data are representative and should be generated for each specific experiment. A.U. = Arbitrary Units.)
Experimental Protocols
This protocol describes the induction of RIPK2 puncta formation in cells using a NOD2 agonist and the visualization of their inhibition by Inhibitor 1 via immunofluorescence and confocal microscopy.
Materials and Reagents
-
Cell Line: HeLa or HEK293T cells stably expressing EGFP-RIPK2.[4] Alternatively, use cells with endogenous RIPK2 expression.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Agonist: L18-MDP (InvivoGen) or Muramyl Dipeptide (MDP, Sigma-Aldrich).
-
Inhibitor: Inhibitor 1 (dissolved in DMSO).
-
Antibodies:
-
Reagents for IF:
-
Hardware:
-
Confocal Laser Scanning Microscope with 63x or 100x oil immersion objective.
-
Glass coverslips (18 mm, No. 1.5).
-
Protocol Workflow
Detailed Method
-
Cell Seeding: a. Sterilize 18 mm glass coverslips and place one in each well of a 24-well plate. b. Seed HeLa or HEK293T cells at a density of 5 x 10⁴ cells per well. c. Culture overnight to allow for adherence and ~60-70% confluency.
-
Inhibitor Treatment and Stimulation: a. Prepare working solutions of Inhibitor 1 in pre-warmed culture medium. A typical final concentration range is 10 nM to 1 µM. Include a vehicle-only control (e.g., 0.1% DMSO). b. Aspirate the old medium from the cells and add the medium containing Inhibitor 1 or vehicle. c. Incubate for 1-2 hours at 37°C. d. Add the NOD2 agonist (e.g., 10 µg/mL MDP) directly to the wells. e. Incubate for an additional 1-4 hours at 37°C. This time may need optimization.
-
Fixation and Permeabilization: a. Aspirate the medium and gently wash the cells twice with PBS. b. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[15] c. Wash three times with PBS. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[15] e. Wash three times with PBS.
-
Immunostaining (for endogenous RIPK2): a. Block non-specific binding by incubating with Blocking Buffer (5% BSA in PBST) for 1 hour at room temperature. b. Dilute the primary anti-RIPK2 antibody in Blocking Buffer (e.g., 1:200). c. Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber. d. The next day, wash the cells three times for 5 minutes each with PBST. e. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer (e.g., 1:1000). f. Incubate with the secondary antibody for 1 hour at room temperature, protected from light. g. Wash three times for 5 minutes each with PBST, protected from light.
-
Mounting and Imaging: a. Perform a final wash with PBS. b. Add a nuclear counterstain like DAPI (1 µg/mL) for 5 minutes, then rinse with PBS. c. Mount the coverslips onto glass slides using a drop of antifade mounting medium. d. Seal the edges with nail polish and allow to cure. e. Image the slides using a confocal microscope with a 63x or 100x oil immersion objective. Acquire Z-stacks to capture the full volume of the cells.
-
Image Analysis and Quantification: a. Use image analysis software such as ImageJ/Fiji. b. Create a maximum intensity projection from the Z-stack. c. Use the DAPI channel to count the number of cells. d. Use the RIPK2 channel to identify and count puncta. The "Find Maxima" or "Analyze Particles" functions can be automated for this purpose after appropriate thresholding. e. Calculate metrics such as the percentage of cells containing one or more puncta and the average number of puncta per cell for each condition.
Conclusion
Confocal microscopy provides a powerful, image-based method to study the subcellular dynamics of RIPK2 signaling. The formation of RIPK2 puncta is a hallmark of its activation, and this protocol offers a robust and quantitative assay to screen for and characterize the cellular efficacy of pharmacological inhibitors. By visualizing the blockade of this process, researchers can gain critical insights into the mechanism of action of compounds like Inhibitor 1, facilitating their development as potential therapeutics for a range of inflammatory diseases.
References
- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 2. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 3. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying RIPK2 Activation by Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 13. RIPK2 Antibody | Affinity Biosciences [affbiotech.com]
- 14. RIPK2 Antibodies: Novus Biologicals [novusbio.com]
- 15. docs.abcam.com [docs.abcam.com]
Troubleshooting & Optimization
Technical Support Center: RIP2 Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RIP2 kinase inhibitors, with a focus on GSK583, a potent and selective inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving RIP2 kinase inhibitor GSK583?
A1: The most common and recommended solvent for preparing stock solutions of GSK583 is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] It is crucial to use a fresh, moisture-free stock of DMSO as it is hygroscopic, and absorbed water can negatively impact the inhibitor's solubility and stability.[1][3]
Q2: What is the solubility of GSK583 in common laboratory solvents?
A2: The solubility of GSK583 can vary slightly between suppliers. It is highly soluble in DMSO, with concentrations of up to 100 mM being reported. It is also soluble in ethanol (B145695) to a lesser extent, typically around 20 mM. For detailed solubility data, please refer to the summary table below.
Q3: My GSK583 solution, prepared in DMSO, precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A3: This is a common issue known as "crashing out" and occurs because GSK583, like many kinase inhibitors, is hydrophobic and has low solubility in aqueous solutions.[4][5] When the concentrated DMSO stock is diluted into the aqueous medium, the drastic change in solvent polarity causes the compound to precipitate.[4][6]
To prevent this, you can:
-
Use a stepwise dilution method: First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) cell culture medium or a buffer. Then, add this intermediate dilution to the final volume of your medium.[4][7]
-
Ensure rapid and thorough mixing: Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling to prevent localized high concentrations.[4]
-
Optimize the final DMSO concentration: Keep the final DMSO concentration in your cell culture medium as low as possible, typically below 0.5%, to minimize cytotoxicity while maintaining solubility.[4] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[4]
Q4: What is the mechanism of action of GSK583?
A4: GSK583 is a highly potent and selective ATP-competitive inhibitor of RIP2 kinase.[1][8][9] By binding to the ATP pocket of RIP2, it blocks the kinase's autophosphorylation, a critical step for the activation of downstream signaling pathways like NF-κB and MAPK, which are involved in the production of pro-inflammatory cytokines.[9][10]
Q5: What is the IC50 of GSK583 for RIP2 kinase?
A5: The half-maximal inhibitory concentration (IC50) of GSK583 for human RIP2 kinase is approximately 5 nM in cell-free assays.[1][8] In cellular assays, it potently inhibits MDP-stimulated TNFα production in primary human monocytes with an IC50 of 8 nM.[1][8]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving precipitation issues with RIP2 kinase inhibitors like GSK583 in experimental settings.
| Problem | Potential Cause | Recommended Solution(s) |
| Immediate precipitation upon addition to aqueous media | The final concentration of the inhibitor exceeds its aqueous solubility limit. | - Lower the final working concentration of the inhibitor. - Perform a solubility test to determine the maximum soluble concentration in your specific medium.[5] |
| Improper dilution technique leading to localized high concentrations. | - Use a stepwise dilution method.[4][7] - Add the inhibitor stock solution dropwise to pre-warmed (37°C) media while gently vortexing.[4] | |
| The stock solution is too concentrated. | - Prepare a less concentrated stock solution in DMSO (e.g., 10 mM instead of 100 mM). | |
| Precipitation observed after a few hours or days of incubation | The inhibitor is unstable in the aqueous environment over time. | - Perform media changes with freshly prepared inhibitor-containing media every 24-48 hours. |
| Interaction with media components (e.g., proteins, salts). | - If compatible with your cell line, consider using a different basal media formulation. - For serum-free conditions where precipitation is more likely, assess if a low percentage of serum (e.g., 1-2%) is permissible to aid solubilization.[7] | |
| Evaporation of media, leading to an increased inhibitor concentration. | - Ensure proper humidification in the incubator to minimize evaporation.[5] | |
| Precipitate observed in the frozen DMSO stock solution | The inhibitor has come out of solution due to improper storage or freeze-thaw cycles. | - Visually inspect the stock solution before use. If a precipitate is present, gently warm the vial (e.g., in a 37°C water bath) and vortex to redissolve.[11] - Prepare fresh stock solutions more frequently and aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[6] |
Quantitative Data Summary
The following tables summarize the solubility and inhibitory activity of GSK583.
Table 1: Solubility of GSK583
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Source(s) |
| DMSO | ~198 | ~79 | [1] |
| DMSO | 100 | 39.84 | |
| Ethanol | 20 | 7.97 |
Note: Solubility can be affected by factors such as temperature, pH, and the purity of the solvent. It is always recommended to consult the Certificate of Analysis for batch-specific data.
Table 2: In Vitro and Cellular Activity of GSK583
| Assay Type | Target/Cell Line | IC50 | Source(s) |
| Cell-free Kinase Assay | Human RIP2 Kinase | 5 nM | [1][8] |
| Cell-free Kinase Assay | Rat RIP2 Kinase | 2 nM | |
| MDP-stimulated TNFα production | Primary Human Monocytes | 8 nM | [1][8] |
| MDP-stimulated TNFα production | Human Whole Blood | 237 nM | [8] |
| TNFα and IL-6 production | Human Crohn's Disease and Ulcerative Colitis Biopsy | ~200 nM | [12] |
Experimental Protocols
Protocol 1: Preparation of GSK583 Stock Solution
-
Materials: GSK583 powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the GSK583 vial to equilibrate to room temperature before opening. b. Weigh the desired amount of GSK583 powder in a sterile tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM). d. Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes.[6] e. Aliquot the stock solution into single-use volumes in sterile tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C, protected from light and moisture.[6]
Protocol 2: Dilution of GSK583 for Cell Culture Experiments
-
Materials: Prepared GSK583 stock solution, complete cell culture medium, sterile tubes.
-
Procedure: a. Thaw an aliquot of the GSK583 stock solution at room temperature. b. Pre-warm the complete cell culture medium to 37°C. c. Stepwise Dilution: i. Prepare an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of the pre-warmed medium. For example, add 1 µL of a 10 mM stock to 99 µL of medium to create a 100 µM intermediate solution. Mix gently by pipetting. ii. Add the required volume of the intermediate solution to your final culture volume to achieve the desired working concentration. d. Direct Dilution (for lower concentrations): i. Add a small volume of the DMSO stock directly to the pre-warmed medium while gently vortexing or swirling the container. Ensure the final DMSO concentration remains below 0.5%. e. Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: The RIP2 signaling pathway initiated by NOD1/NOD2 activation.
Caption: A workflow for troubleshooting RIP2 inhibitor precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK583 | RIP kinase | TargetMol [targetmol.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of RIP2 Kinase Inhibitor 1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of RIP2 Kinase Inhibitor 1. This resource includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on-target effects?
A1: this compound is a potent inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), with an IC50 value typically in the range of 5-10 nM.[1] RIPK2 is a crucial serine/threonine kinase that functions as a key signaling node downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[2][3] By inhibiting the kinase activity of RIPK2, the inhibitor blocks the autophosphorylation of RIPK2 and subsequent downstream signaling cascades, including the activation of NF-κB and MAPK pathways.[2][3][4] This ultimately leads to a reduction in the production of pro-inflammatory cytokines, making it a valuable tool for studying and potentially treating inflammatory and autoimmune diseases.[2][3]
Q2: What are the known off-target effects of this compound?
A2: Kinome scan profiling of this compound against a panel of 97 kinases at a concentration of 100 nM has demonstrated good selectivity towards RIPK2. However, some off-target activity was observed, with an inhibitory effect of 20-27% on a small number of other kinases.[5] While the specific kinases were not disclosed in the initial report, it is crucial for researchers to be aware of potential off-target interactions and to perform their own selectivity profiling in the context of their specific experimental system. It has been noted that some off-target effects may be indirectly caused by the resolution of inflammation.[6]
Q3: How can I determine if an observed cellular phenotype is due to an off-target effect of this compound?
A3: Distinguishing between on-target and off-target effects is a critical aspect of using any kinase inhibitor. A multi-faceted approach is recommended:
-
Use a structurally unrelated inhibitor: Confirm your findings with a second, structurally distinct inhibitor that also targets RIPK2. If the same phenotype is observed with both inhibitors, it is more likely to be an on-target effect.
-
Perform a rescue experiment: If possible, overexpress a drug-resistant mutant of RIPK2 in your cells. If the observed phenotype is reversed, it strongly suggests an on-target effect.
-
Dose-response analysis: Conduct experiments across a wide range of inhibitor concentrations. On-target effects should typically correlate with the IC50 of the inhibitor for its primary target, while off-target effects may only appear at higher concentrations.
-
Genetic knockdown: Use techniques like siRNA or CRISPR to specifically reduce the expression of RIPK2. If the phenotype of genetic knockdown matches the phenotype observed with the inhibitor, it supports an on-target mechanism.
Q4: What are some common off-target kinases for other known RIPK2 inhibitors?
A4: While specific off-target data for "this compound" is limited, examining the profiles of other well-characterized RIPK2 inhibitors can provide insights into potential cross-reactivities.
-
GSK583: This inhibitor has shown strong selectivity for p38α and vascular endothelial growth factor receptor 2 (VEGFR2).[7]
-
Ponatinib: This is a multi-kinase inhibitor and is known to inhibit other kinases such as ABL1 and SRC with high potency.[8] It also acts as a pan-RIPK inhibitor, affecting RIPK1 and RIPK3.[6]
-
Regorafenib (B1684635): This inhibitor also targets multiple kinases, including VEGFRs, KIT, RET, PDGFRs, and RAFs.[2][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Inconsistent or unexpected cellular phenotype | Off-target effect: The inhibitor may be interacting with other kinases in the cell, leading to unforeseen biological consequences. | 1. Validate with a structurally different RIPK2 inhibitor. 2. Perform a dose-response curve to see if the effect is only present at high concentrations.3. Use siRNA/CRISPR to knockdown RIPK2 and compare the phenotype.4. Conduct a kinome scan to identify potential off-target kinases. |
| Cell toxicity at concentrations close to the on-target IC50 | Inhibition of essential kinases: The off-target effects may be impacting kinases that are critical for cell survival. | 1. Titrate the inhibitor concentration to find the lowest effective dose.2. Perform apoptosis assays (e.g., Annexin V staining) to confirm the mode of cell death.3. Consult literature for known off-targets of similar inhibitor scaffolds. |
| Discrepancy between in vitro and in vivo results | Pharmacokinetics and off-target effects in a complex biological system: The inhibitor may have different off-target interactions and bioavailability in an in vivo model compared to a cell culture system. | 1. Characterize the pharmacokinetic profile of the inhibitor in your animal model.2. Analyze tissue distribution to understand where the inhibitor accumulates.3. Consider performing ex vivo analysis on tissues from treated animals to assess target engagement and off-target pathway modulation. |
Quantitative Data on RIPK2 Inhibitor Selectivity
The following tables summarize the inhibitory activity of various known RIPK2 inhibitors against their intended target and known off-targets.
Table 1: On-Target Potency of Various RIPK2 Inhibitors
| Inhibitor | On-Target (RIPK2) IC50 |
| This compound | 5-10 nM[1] |
| GSK583 | 5 nM[10] |
| Ponatinib | 7 nM[7] |
| Regorafenib | 41 nM[7] |
| WEHI-345 | 130 nM[7][11] |
Table 2: Off-Target Profile of Ponatinib
| Off-Target Kinase | IC50 |
| ABL1 | 25 nM[8] |
| SRC | 52 nM[8] |
Table 3: Off-Target Profile of Regorafenib (Dissociation Constants - Kd)
| Off-Target Kinase | Kd (nmol/L) |
| VEGFRs | 15 - 28 |
| KIT | 6.9 |
| RET | 5.2 |
| PDGFRs | 8.3 - 19 |
| RAFs | 42 - 59 |
| TIE-2 | 290 |
| FGFRs | 270 - 650 |
| Data from reference[2] |
Experimental Protocols
1. In Vitro Kinase Profiling Assay (General Protocol)
This protocol outlines a general procedure for assessing the selectivity of a kinase inhibitor against a panel of recombinant kinases.
-
Materials:
-
Recombinant kinases of interest
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (at or near the Km for each kinase)
-
Peptide or protein substrate for each kinase
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)
-
Microplates (e.g., 384-well)
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer. Include a DMSO vehicle control.
-
Add the diluted inhibitor or vehicle to the wells of the microplate.
-
Add the recombinant kinase to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a predetermined time at room temperature, ensuring the reaction is in the linear range.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each kinase at each inhibitor concentration and determine the IC50 values for any inhibited kinases.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the engagement of a drug with its target in a cellular context.
-
Materials:
-
Cultured cells of interest
-
Test inhibitor and vehicle control (DMSO)
-
PBS and lysis buffer with protease inhibitors
-
Equipment for heat shocking cells (e.g., PCR cycler, water baths)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific for the target protein (e.g., anti-RIPK2)
-
-
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
3. Chemical Proteomics for Off-Target Identification (General Workflow)
This approach uses a modified version of the inhibitor to pull down its binding partners from a cell lysate.
-
Materials:
-
Immobilized inhibitor probe (e.g., inhibitor linked to beads)
-
Cell lysate
-
Wash buffers
-
Elution buffer
-
Mass spectrometry equipment and reagents
-
-
Procedure:
-
Incubate the immobilized inhibitor probe with the cell lysate to allow for binding to target and off-target proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Separate and identify the eluted proteins using mass spectrometry.
-
Analyze the data to identify proteins that specifically bind to the inhibitor probe compared to control beads.
-
Visualizations
Caption: NOD2-RIPK2 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for identifying and validating off-target effects of kinase inhibitors.
Caption: Logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2019161495A9 - Ripk2 inhibitors - Google Patents [patents.google.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 8. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of Regorafenib—A Multikinase Inhibitor in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing RIP2 Kinase Inhibitor 1 for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RIP2 Kinase Inhibitor 1 in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A1: The optimal dose of a RIP2 kinase inhibitor can vary significantly depending on the specific inhibitor, the animal model, and the disease context. For a hypothetical "this compound," a pilot dose-response study is strongly recommended. However, based on published data for various RIP2 inhibitors, a starting range of 1 to 30 mg/kg, administered once or twice daily, is a reasonable starting point. For instance, BI 706039 has been used in a dose range of 0.25 to 22.0 mg/kg daily by oral gavage in a mouse model of inflammatory bowel disease (IBD)[1][2]. Another inhibitor, OD36, was administered at 6.25 mg/kg via intraperitoneal injection in a peritonitis model[3][4][5].
Q2: What is the most appropriate route of administration?
A2: The route of administration depends on the inhibitor's formulation and pharmacokinetic properties. Oral gavage is common for bioavailable compounds like BI 706039 and GSK2983559[1][6]. Intraperitoneal (i.p.) injection is another frequently used route, as seen with WEHI-345 (20 mg/kg, twice daily) and OD36[3][6]. The choice should be guided by the vehicle solubility of the inhibitor and the desired systemic exposure profile.
Q3: Which animal models are most relevant for studying the effects of RIP2 kinase inhibitors?
A3: The choice of animal model should align with the research question. For inflammatory bowel disease (IBD), models such as the T-bet/Rag2 double knockout (TRUC) mice and the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model are commonly used[1][6]. For acute inflammation, a muramyl dipeptide (MDP)-induced peritonitis model can be employed[3][4]. For neuroinflammatory conditions like multiple sclerosis, the experimental autoimmune encephalomyelitis (EAE) model has been utilized[7].
Q4: How can I confirm that the this compound is engaging its target in vivo?
A4: Target engagement can be assessed by measuring the phosphorylation of RIPK2 (p-RIPK2) in tissue lysates from treated animals via Western blotting. A reduction in p-RIPK2 levels relative to total RIPK2 in the inhibitor-treated group compared to the vehicle control group would indicate target engagement. Additionally, downstream effects of RIPK2 inhibition, such as reduced production of pro-inflammatory cytokines like TNF-α and IL-6, can be measured by ELISA in plasma or tissue homogenates[6][8].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy | - Insufficient dosage or bioavailability.- Inappropriate route of administration.- Rapid metabolism of the inhibitor.- The chosen animal model is not dependent on RIPK2 signaling. | - Perform a dose-escalation study to find the optimal dose.- Characterize the pharmacokinetic (PK) profile of the inhibitor to ensure adequate exposure.- Consider an alternative route of administration (e.g., i.p. instead of oral).- Confirm the role of RIPK2 in your disease model through literature or preliminary studies with knockout animals. |
| Inconsistent Results | - Variability in animal age, weight, or genetic background.- Inconsistent dosing schedule or technique.- Instability of the inhibitor in its formulation. | - Standardize animal characteristics for all experimental groups.- Ensure precise and consistent administration of the inhibitor.- Prepare fresh inhibitor formulations for each experiment and protect from light and temperature fluctuations if necessary. |
| Unexpected Toxicity | - Off-target effects of the inhibitor.- High dosage leading to on-target toxicity.- Vehicle-related toxicity. | - Review the kinase selectivity profile of your inhibitor. Some RIPK2 inhibitors also target other kinases like EGFR, VEGFR, or p38[8][9].- Perform a dose de-escalation study to identify a non-toxic, efficacious dose.- Run a vehicle-only control group to rule out any adverse effects from the formulation. |
| Discrepancy between In Vitro and In Vivo Data | - Poor pharmacokinetic properties (absorption, distribution, metabolism, excretion) of the inhibitor in vivo.- High plasma protein binding reducing the free concentration of the inhibitor.- Compensatory signaling pathways activated in vivo. | - Evaluate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of your inhibitor.- Measure the free versus total plasma concentration of the inhibitor.- Investigate potential feedback loops or alternative signaling pathways that may be activated upon RIPK2 inhibition in the complex in vivo environment. |
Quantitative Data Summary of Selected RIP2 Kinase Inhibitors
| Inhibitor | Animal Model | Dosage and Administration | Key Findings | Reference(s) |
| GSK2983559 | Murine TNBS-induced colitis | 7.5 and 145 mg/kg, b.i.d., oral | Comparable efficacy to prednisolone (B192156) in reducing colon scores. | [6] |
| BI 706039 | TRUC mouse model of IBD | 0.25, 0.8, 2.5, 7.5 mg/kg, daily, oral | Dose-dependent reduction in colonic histopathology and fecal lipocalin. | [1][2] |
| Gefitinib | SAMP1/YitFc mouse model of CD | 50 mg/kg/day, oral | Improved villous height and reduced inflammation. | [9] |
| OD36 | MDP-induced peritonitis in mice | 6.25 mg/kg, single dose, i.p. | Reduced recruitment of inflammatory cells. | [3][4][5][10] |
| WEHI-345 | EAE mouse model | 20 mg/kg, b.i.d., i.p. | Significantly lowered the mean disease score. | [6] |
| Ponatinib | In vitro and cellular assays | 1-10 nM in RAW264.7 cells | Potently decreased mRNA levels of CCL4, CXCL2, and RANTES. | [6] |
| Regorafenib | Pediatric preclinical xenograft models | 30 mg/kg/day, oral | Modest inhibition of tumor growth. | [11] |
| Sorafenib | TNF-induced SIRS and renal IRI in mice | Not specified | Protects against inflammation and tissue injury. | [12] |
| GSK583 | Acute inflammation challenge model in mice | Not specified | Sufficient systemic exposure for use as a preclinical tool. | [8][13][14] |
Experimental Protocols
Western Blot for Phospho-RIPK2 (p-RIPK2)
-
Tissue Homogenization:
-
Excise tissues from vehicle- and inhibitor-treated animals and immediately snap-freeze in liquid nitrogen.
-
Homogenize frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-RIPK2 (e.g., p-Ser176) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Strip the membrane and re-probe for total RIPK2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
ELISA for TNF-α in Mouse Serum
-
Sample Collection:
-
Collect blood from animals via cardiac puncture or tail vein bleed.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
-
ELISA Procedure:
-
Use a commercially available mouse TNF-α ELISA kit and follow the manufacturer's instructions.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve and calculate the concentration of TNF-α in each sample.
-
Immunohistochemistry (IHC) for a Marker of Inflammation (e.g., F4/80 for Macrophages)
-
Tissue Preparation:
-
Fix tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and mount them on slides[15].
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to water[15].
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0)[15].
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide[15].
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against the target of interest (e.g., anti-F4/80).
-
Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.
-
-
Visualization and Counterstaining:
-
Develop the signal with a DAB substrate, which produces a brown precipitate[15].
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei[15].
-
-
Dehydration and Mounting:
-
Dehydrate the slides and mount with a coverslip[15].
-
-
Analysis:
-
Examine the slides under a microscope and quantify the staining using image analysis software if desired.
-
Visualizations
Caption: RIP2 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for In Vivo Studies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. | BioWorld [bioworld.com]
- 3. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 7. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Initial in vivo testing of a multitarget kinase inhibitor, regorafenib, by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sorafenib tosylate inhibits directly necrosome complex formation and protects in mouse models of inflammation and tissue injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GSK 583 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 14. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
Technical Support Center: Improving Cell Permeability of RIP2 Kinase Inhibitor 1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of RIP2 Kinase Inhibitor 1.
Frequently Asked Questions (FAQs)
Q1: My potent this compound shows a significant drop in activity in cell-based assays compared to biochemical assays. What is the likely cause?
A significant discrepancy between biochemical potency (e.g., IC50 against the isolated enzyme) and cellular activity is often indicative of poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target, RIP2 kinase. Other contributing factors could include rapid efflux from the cell by transporters or extensive intracellular metabolism. To investigate this, it is recommended to perform in vitro permeability and efflux assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 assay.
Q2: What are the key physicochemical properties of this compound that may contribute to its poor cell permeability?
This compound, with the chemical name 3-(Benzoylamino)-4-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)phenyl]benzamide, has several features that can limit its ability to passively diffuse across cell membranes.
| Property | Value (Calculated) | Implication for Permeability |
| Molecular Weight | 410.48 g/mol | Larger molecules tend to have lower passive permeability. |
| LogP | 4.2 | Indicates good lipophilicity, which is necessary for membrane partitioning. However, very high LogP can lead to poor aqueous solubility and membrane trapping. |
| Topological Polar Surface Area (TPSA) | 85.7 Ų | A higher TPSA is associated with lower permeability due to the energetic cost of desolvating polar groups to enter the lipid bilayer. |
| Hydrogen Bond Donors | 2 | The presence of hydrogen bond donors increases the polarity and the desolvation penalty for membrane crossing. |
Q3: What are the main strategies to improve the cell permeability of this compound?
There are two primary approaches to enhance the cell permeability of a small molecule inhibitor like this compound:
-
Medicinal Chemistry Strategies: This involves rationally modifying the chemical structure of the inhibitor to improve its physicochemical properties. Key strategies include:
-
Reducing Polarity: Decrease the TPSA and the number of hydrogen bond donors.
-
Prodrug Approach: Temporarily mask polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active inhibitor.
-
Intramolecular Hydrogen Bonding: Introduce structural changes that promote the formation of internal hydrogen bonds to shield polar groups and reduce the effective TPSA.
-
-
Formulation Strategies: This approach focuses on the delivery of the existing inhibitor using advanced formulation techniques, such as:
-
Permeation Enhancers: Co-administering the inhibitor with agents that reversibly disrupt the cell membrane to facilitate drug passage.
-
Nanoparticle Encapsulation: Encapsulating the inhibitor in lipid- or polymer-based nanoparticles can protect it and facilitate its uptake into cells.
-
Troubleshooting Guide: Low Cell Permeability of this compound
This guide provides a systematic approach to diagnosing and overcoming poor cell permeability of this compound.
Step 1: Quantify the Permeability Problem
The first step is to obtain quantitative data on the permeability and efflux liability of your compound.
Recommended Experiments:
-
Kinetic Solubility Assay: To determine if poor aqueous solubility is a limiting factor.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): To assess passive membrane permeability in a cell-free system.
-
Caco-2 Permeability Assay: To evaluate permeability across a monolayer of intestinal epithelial cells, which also provides an indication of active efflux.
Hypothetical Experimental Data for this compound:
| Assay | Parameter | Result | Interpretation |
| Kinetic Solubility | Solubility in PBS (pH 7.4) | 5 µM | Low aqueous solubility may limit the concentration gradient for passive diffusion. |
| PAMPA | Effective Permeability (Pe) | 0.8 x 10⁻⁶ cm/s | Low passive permeability. |
| Caco-2 Assay | Apparent Permeability (Papp A→B) | 0.5 x 10⁻⁶ cm/s | Low permeability in a cellular model. |
| Caco-2 Assay | Efflux Ratio (Papp B→A / Papp A→B) | 3.5 | Suggests the compound is a substrate for efflux pumps. |
Step 2: Implement Improvement Strategies
Based on the initial assessment, you can now choose and apply strategies to enhance cell permeability.
If structural modification is an option, consider the following strategies to create improved analogs.
Table of Hypothetical Improved Analogs:
| Analog | Modification | MW ( g/mol ) | LogP | TPSA (Ų) | HBD | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio |
| RIP2-Inh-1 (Parent) | - | 410.48 | 4.2 | 85.7 | 2 | 0.5 | 3.5 |
| Analog-A (N-Methylation) | N-methylation of one amide | 424.51 | 4.5 | 76.5 | 1 | 2.5 | 3.2 |
| Analog-B (Prodrug) | Ester prodrug on a masked polar group | 482.55 | 4.8 | 85.7 (masked) | 1 | 5.2 | 1.5 |
| Analog-C (Bioisosteric Replacement) | Replacement of an amide with a less polar isostere | 409.49 | 4.3 | 75.1 | 1 | 3.1 | 2.8 |
If the parent compound's structure cannot be altered, formulation approaches can be employed.
Table of Formulation Strategies and Expected Outcomes:
| Formulation Strategy | Description | Expected Solubility Enhancement | Expected Permeability Enhancement (Papp) |
| Liposomal Formulation | Encapsulation in lipid vesicles. | 2 to 10-fold | 1.5 to 5-fold |
| Solid Lipid Nanoparticles (SLNs) | Encapsulation in solid lipid core nanoparticles. | 5 to 20-fold | 2 to 8-fold |
| Co-administration with a Permeation Enhancer (e.g., Sodium Caprate) | Co-formulation with an agent that transiently opens tight junctions. | - | 3 to 10-fold |
Experimental Protocols
Kinetic Solubility Assay
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition of Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the final desired compound concentrations, ensuring the final DMSO concentration is consistent (e.g., 1%).
-
Incubation: Shake the plate at room temperature for 2 hours.
-
Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the soluble compound in the filtrate by LC-MS/MS or UV-Vis spectroscopy.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound.
Methodology:
-
Membrane Coating: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 2% lecithin (B1663433) in dodecane).
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer (PBS, pH 7.4).
-
Dosing Solution Preparation: Prepare a dosing solution of the inhibitor in buffer from a DMSO stock.
-
Assay Assembly: Place the lipid-coated donor plate on top of the acceptor plate. Add the dosing solution to the donor wells.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the inhibitor in both the donor and acceptor wells using LC-MS/MS.
-
Data Calculation: Calculate the effective permeability (Pe) using the following formula: Pe = [ -ln(1 - C_A(t) / C_eq) ] * (V_D * V_A) / ((V_D + V_A) * A * t) where C_A(t) is the concentration in the acceptor well at time t, C_eq is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the surface area of the membrane, and t is the incubation time.
Caco-2 Permeability Assay
Objective: To determine the apparent permeability (Papp) and efflux ratio of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports in a Transwell® plate for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Dosing Solution Preparation: Prepare a dosing solution of the inhibitor in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Add the dosing solution to the apical (top) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B→A):
-
Add fresh transport buffer to the apical chamber.
-
Add the dosing solution to the basolateral chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Sample Analysis: Quantify the concentration of the inhibitor in the collected samples using LC-MS/MS.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B).
-
Visualizations
Caption: The NOD2-RIP2 signaling pathway initiated by bacterial peptidoglycan (PGN).
Caption: A workflow for troubleshooting low cell permeability of this compound.
Technical Support Center: Overcoming Resistance to RIP2 Kinase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RIP2 kinase inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving RIP2 kinase inhibitors.
Question: My RIP2 kinase inhibitor shows reduced or no efficacy in my cell line. What are the possible reasons?
Answer:
There are several potential reasons for a lack of inhibitor efficacy. Consider the following troubleshooting steps:
-
Confirm RIP2 Pathway Activation: Ensure that the RIP2 signaling pathway is active in your experimental model. Basal RIP2 activity can be low in some cell lines. Stimulation with a NOD1 or NOD2 agonist, such as muramyl dipeptide (MDP) for NOD2, is often necessary to induce RIP2 kinase activity.
-
Assess RIP2 Expression Levels: Verify the expression level of RIP2 in your cell line. Low expression levels may result in a minimal signaling window, making it difficult to observe the effects of inhibition.
-
Check for Mutations in the RIP2 Kinase Domain: The presence of mutations in the ATP-binding pocket of RIP2 can confer resistance to certain types of inhibitors. For example, a T95M point mutation in RIP2 can abolish the inhibitory activity of Type I inhibitors like gefitinib (B1684475) and erlotinib.[1] Consider sequencing the RIP2 gene in your cell line if you suspect acquired resistance.
-
Evaluate Inhibitor Type and Mechanism of Action: Understand the mechanism of your specific inhibitor.
-
Type I inhibitors (e.g., gefitinib, erlotinib) are ATP-competitive and may be ineffective against mutations in the ATP-binding pocket.[1]
-
Type II inhibitors (e.g., ponatinib, regorafenib) bind to the inactive conformation of the kinase and may be more effective in certain contexts.[2][3]
-
Some inhibitors may function by disrupting protein-protein interactions, such as the interaction between RIPK2 and XIAP, rather than solely inhibiting kinase activity.[2][4]
-
-
Consider Off-Target Effects: At higher concentrations, some inhibitors may have off-target effects that can confound results.[5][6] It is crucial to perform dose-response experiments to determine the optimal concentration for RIP2 inhibition with minimal off-target activity.
-
Scaffolding Function of RIPK2: Recent studies have shown that the kinase activity of RIPK2 may be dispensable for some downstream signaling events, with RIPK2 acting as a scaffold protein.[2] In such cases, even potent kinase inhibitors may not block the signaling pathway completely. Consider assessing downstream readouts that are dependent on the scaffolding function, such as protein ubiquitination.
Question: I observe RIP2-dependent signaling even with a kinase-dead mutant of RIP2. Why is this happening?
Answer:
This is a key finding in recent RIP2 research. The kinase domain of RIPK2 can function as a scaffold to facilitate downstream signaling, independent of its catalytic activity.[2] The primary mechanism in this context is the ubiquitination of RIPK2, which is crucial for the recruitment of downstream signaling molecules. Some inhibitors, like ponatinib, have been shown to block this signaling by preventing the interaction of RIPK2 with the E3 ligase XIAP, thereby inhibiting ubiquitination, even in kinase-dead mutants.[7]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to RIP2 kinase inhibitors?
A1: The primary mechanisms include:
-
Point mutations: Mutations in the ATP-binding pocket of the RIPK2 kinase domain, such as the T95M mutation, can prevent the binding of ATP-competitive inhibitors.[1]
-
Signaling pathway alterations: Overactivation of downstream pathways, such as the NF-κB pathway, can bypass the need for RIPK2 kinase activity.[5]
-
Upregulation of compensatory pathways: Cells may upregulate other signaling pathways to compensate for the inhibition of RIPK2.
Q2: What is the role of RIPK2's scaffolding function in inhibitor resistance?
A2: The scaffolding function of RIPK2 allows it to mediate downstream signaling even without its kinase activity. This is primarily through its role in recruiting other proteins, leading to its ubiquitination and the subsequent activation of NF-κB and MAPK pathways. Inhibitors that only target the kinase activity of RIPK2 may not be effective in blocking these scaffolding-dependent signaling events.[2][8]
Q3: How can I overcome resistance to a Type I RIP2 kinase inhibitor?
A3: If you suspect resistance to a Type I inhibitor, consider the following strategies:
-
Switch to a Type II inhibitor: Type II inhibitors, such as ponatinib, bind to a different conformation of the kinase and may be effective against mutations that confer resistance to Type I inhibitors.[2][3]
-
Combination therapy: Combining the RIP2 inhibitor with an inhibitor of a downstream signaling molecule, such as an NF-κB or MGMT inhibitor, can be an effective strategy, particularly in cancer models.[5]
-
Target protein-protein interactions: Use inhibitors that are known to disrupt the interaction of RIPK2 with other proteins, such as XIAP.[4]
Q4: Are there any known off-target effects of commonly used RIP2 inhibitors?
A4: Yes, some RIP2 inhibitors have known off-target effects. For example:
-
GSK583 has been noted to have activity against the hERG ion channel.[3]
-
OD36 has shown increased off-target effects at higher concentrations.[5][6]
-
RIPK2 inhibitor 1 has demonstrated some in vitro inhibition of other kinases like c-ABL, Aurora B, and HER2.[5][6] It is always recommended to consult the manufacturer's data and perform selectivity profiling for your specific inhibitor.
Quantitative Data
Table 1: IC50 Values of Common RIP2 Kinase Inhibitors
| Inhibitor | Type | IC50 (nM) | Assay Type | Reference |
| Ponatinib | Type II | 6.7 | In vitro kinase assay (ADP-Glo) | [9][10] |
| Regorafenib | Type II | 41 | In vitro kinase assay (ADP-Glo) | [3][9][10] |
| Sorafenib | Type II | 75 | In vitro kinase assay (ADP-Glo) | [3][9][10] |
| Gefitinib | Type I | 51 | In vitro kinase assay | [3][9][10] |
| OD36 | Macrocyclic | 5.3 | In vitro kinase assay | [3][5][6] |
| OD38 | Macrocyclic | 14.1 | In vitro kinase assay | [3][5][6] |
| WEHI-345 | Pyrimidopyrazole analogue | 130 | In vitro kinase assay | [3] |
| GSK583 | 4-aminoquinoline based | 1.3 (FP) | Fluorescence Polarization | [3] |
| CSLP37 | 3,5-diphenyl-2-aminopyridine | 6.8 (PPI) | RIPK2-XIAP PPI assay | [4] |
| CSLP48 | 3,5-diphenyl-2-aminopyridine | 1894 (PPI) | RIPK2-XIAP PPI assay | [4] |
Experimental Protocols
Protocol 1: In Vitro RIPK2 Kinase Assay (ADP-Glo™)
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production.[11][12]
Materials:
-
Recombinant human RIPK2 enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP solution
-
Substrate (if applicable)
-
RIP2 kinase inhibitor compounds
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare the kinase reaction buffer with the desired final concentrations of buffer components, ATP, and substrate.
-
Add 2.5 µL of the kinase reaction buffer to each well of a 384-well plate.
-
Add 0.5 µL of the RIP2 kinase inhibitor at various concentrations (or DMSO as a vehicle control) to the appropriate wells.
-
Add 2 µL of recombinant RIPK2 enzyme to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Cell-Based NOD2-Signaling Reporter Assay (Luciferase)
This protocol is for measuring NOD2-mediated NF-κB activation in response to an agonist and the effect of a RIP2 inhibitor.[13][14][15]
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Plasmids: NF-κB luciferase reporter, a constitutively active β-galactosidase reporter (for normalization), and human NOD2 expression vector.
-
Transfection reagent (e.g., XtremeGene9)
-
NOD2 agonist (e.g., MDP)
-
RIP2 kinase inhibitor
-
Luciferase Assay System
-
β-Galactosidase Enzyme Assay System
-
Lysis buffer
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate at a density of 3 x 10^4 cells per well and incubate for 1 hour.
-
Co-transfect the cells with the NF-κB luciferase reporter, β-galactosidase reporter, and NOD2 expression plasmids using a suitable transfection reagent.
-
After 24 hours of incubation, pre-treat the cells with various concentrations of the RIP2 kinase inhibitor (or DMSO) for 1 hour.
-
Stimulate the cells with a NOD2 agonist (e.g., 20 nM MDP) for 5-7 hours.
-
Lyse the cells using the appropriate lysis buffer.
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
Measure the β-galactosidase activity to normalize for transfection efficiency.
-
Calculate the fold induction of NF-κB activity and the percent inhibition by the RIP2 inhibitor.
Visualizations
Caption: NOD2-RIPK2 Signaling Pathway.
Caption: Troubleshooting Workflow.
Caption: Mechanisms of Resistance.
References
- 1. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 7. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling | The EMBO Journal [link.springer.com]
- 8. Understanding how RIPK2 inhibitors affect ubiquitin-mediated inflammatory signalling — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 9. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RIPK2 Kinase Enzyme System Application Note [promega.com.cn]
- 12. promega.com [promega.com]
- 13. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Nod2 Signaling and Target Gene Expression by Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity of RIP2 Kinase Inhibitor 1 in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when using RIP2 kinase inhibitor 1 in animal models. Our goal is to help you design and execute experiments that minimize toxicity while achieving desired efficacy.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions regarding the use of this compound in preclinical research.
I. Formulation and Administration
Question: We are observing high variability in our in vivo efficacy studies with this compound. What could be the cause?
Answer: High variability in in vivo studies with small molecule inhibitors like this compound can often be attributed to formulation and administration issues, especially given its poor aqueous solubility.
Troubleshooting Steps:
-
Optimize Formulation: Due to its low solubility, a simple aqueous solution is likely not feasible. Consider the following formulation strategies:
-
Suspensions: Create a homogenous suspension using vehicles such as 0.5% methylcellulose (B11928114) or 0.5% carboxymethylcellulose (CMC). Ensure consistent particle size through micronization.
-
Solubilizing Excipients: For oral administration, excipients like cyclodextrins or surfactants (e.g., Tween 80, Cremophor EL) can improve solubility. However, be aware that these can have their own biological effects.
-
Lipid-Based Formulations: For poorly water-soluble compounds, lipid-based formulations can enhance oral absorption.
-
-
Verify Formulation Stability: Ensure that your formulation is stable throughout the preparation and dosing period. Check for precipitation or aggregation of the inhibitor.
-
Consistent Administration Technique: Ensure that the administration technique (e.g., oral gavage, intraperitoneal injection) is consistent across all animals and technicians. For oral gavage, ensure the correct placement of the gavage needle to avoid accidental administration into the lungs.
Question: What is the best vehicle for administering this compound?
Answer: The choice of vehicle is critical and can significantly impact both the efficacy and toxicity of the inhibitor. There is no single "best" vehicle, as the optimal choice depends on the route of administration and the specific experimental design.
Vehicle Selection Considerations:
-
Route of Administration:
-
Oral (PO): Aqueous suspensions (e.g., 0.5% methylcellulose) or solutions with solubilizing agents are common.
-
Intraperitoneal (IP): A solution in a vehicle like DMSO diluted with saline or corn oil can be used. Be mindful that DMSO can have its own biological effects and can cause irritation at high concentrations.
-
Intravenous (IV): Requires a formulation that ensures complete solubility to prevent embolism. This may involve co-solvents like PEG400 or cyclodextrins.
-
-
Vehicle Toxicity: Always run a vehicle-only control group to account for any effects of the vehicle itself. Some vehicles, like DMSO and certain surfactants, can cause inflammation or other toxicities.
II. Toxicity and Off-Target Effects
Question: What are the common signs of toxicity to monitor for in animals treated with this compound?
Answer: While specific data for this compound is limited, general signs of toxicity associated with kinase inhibitors in animal models should be monitored closely.
Clinical Signs of Toxicity:
-
General Health: Weight loss (more than 15-20% is a common endpoint), hunched posture, ruffled fur, lethargy, and reduced activity.
-
Gastrointestinal: Diarrhea, dehydration, and reduced food and water intake.
-
Organ-Specific (potential):
-
Liver: Jaundice (yellowing of the skin and eyes). Monitored via blood chemistry (ALT, AST levels).
-
Kidney: Changes in urine output and color. Monitored via blood chemistry (BUN, creatinine).
-
Cardiovascular: Changes in heart rate or blood pressure.
-
Question: We are observing significant toxicity (e.g., weight loss, lethargy) even at doses reported to be effective. What can we do?
Answer: If you are observing excessive toxicity, it is crucial to reassess your experimental protocol.
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to reduce the dose. A dose-response study to determine the minimum effective dose can be beneficial.
-
Optimize Dosing Schedule: Instead of a once-daily high dose, consider a twice-daily lower dose to maintain therapeutic levels while reducing peak concentration-related toxicity.
-
Re-evaluate Formulation and Vehicle: The vehicle itself could be contributing to the toxicity. Ensure you have a vehicle-only control group and consider alternative formulations.
-
Supportive Care: In consultation with veterinary staff, provide supportive care such as supplemental hydration or dietary modifications.
-
Determine the Maximum Tolerated Dose (MTD): If not already established for your specific animal strain and conditions, performing an MTD study is highly recommended.
Question: How can we investigate if the observed toxicity is due to off-target effects of this compound?
Answer: Off-target effects are a common concern with kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.
Investigating Off-Target Effects:
-
Kinase Profiling: The most direct method is to perform a broad-panel kinase screen to identify other kinases that are inhibited by your compound.
-
Use of a Structurally Unrelated Inhibitor: If another inhibitor targeting RIP2 with a different chemical scaffold is available, comparing the phenotypes induced by both can help distinguish on-target from off-target effects.
-
Rescue Experiments: In cell-based assays, a rescue experiment involving the expression of a drug-resistant mutant of RIP2 can confirm on-target effects.
Quantitative Data Summary
| Parameter | General Guidance for Kinase Inhibitors in Rodent Models |
| Starting Dose Range | 1-30 mg/kg/day (based on in vitro potency and literature on similar compounds) |
| Maximum Tolerated Dose (MTD) Endpoint | Typically defined as the dose causing no more than 15-20% body weight loss and no mortality or severe clinical signs. |
| Common Toxicity Monitoring Parameters | Body weight, clinical observations (daily), food/water intake, blood chemistry (ALT, AST, BUN, creatinine), complete blood count (CBC). |
| Potential Target Organs for Histopathology | Liver, gastrointestinal tract, spleen, kidneys, heart. |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Dose (MTD) of this compound in Mice
Objective: To determine the highest dose of this compound that can be administered to mice without causing dose-limiting toxicity.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
6-8 week old mice (e.g., C57BL/6 or BALB/c), both male and female
-
Animal balance
-
Dosing syringes and gavage needles
-
Cage-side observation sheets
Procedure:
-
Dose Selection: Based on available efficacy data (e.g., starting at 1 mg/kg) and solubility limits, select a starting dose and at least 3-4 escalating dose levels (e.g., 1, 5, 15, 50 mg/kg).
-
Animal Groups: Assign a small cohort of mice (n=3-5 per sex per group) to each dose level and a vehicle control group.
-
Acclimation: Allow animals to acclimate for at least one week before the start of the study.
-
Baseline Measurements: Record the initial body weight of each animal.
-
Dosing: Administer this compound or vehicle daily for a predetermined period (e.g., 7-14 days) via the chosen route of administration (e.g., oral gavage).
-
Monitoring:
-
Daily: Record body weight and perform detailed clinical observations (activity level, posture, fur condition, signs of distress). Use a clinical scoring system to standardize observations.
-
Endpoint Criteria: Define humane endpoints, such as >20% body weight loss or a high clinical score, at which animals are euthanized.
-
-
Data Analysis: The MTD is defined as the highest dose at which no mortality occurs, body weight loss does not exceed 15-20%, and no significant clinical signs of toxicity are observed.
-
Optional: At the end of the study, collect blood for clinical chemistry and CBC analysis, and perform necropsy and histopathology on key organs.
Protocol 2: Formulation of this compound for Oral Administration
Objective: To prepare a stable and homogenous suspension of this compound for oral gavage.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
Sterile tubes
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed and calculate the required mass of this compound and methylcellulose.
-
Prepare Vehicle: Add the calculated amount of methylcellulose to sterile water and stir until fully dissolved. This may require heating or overnight stirring.
-
Weigh Inhibitor: Accurately weigh the required amount of this compound.
-
Create a Paste: Place the inhibitor powder in a mortar. Add a small volume of the vehicle and triturate with the pestle to create a smooth, uniform paste. This step is crucial to prevent clumping.
-
Dilute to Final Volume: Gradually add the remaining vehicle to the paste while continuously stirring or mixing.
-
Homogenize: For a more uniform suspension, use a homogenizer.
-
Storage: Store the formulation at 4°C and protect from light. Before each use, ensure the suspension is thoroughly mixed to ensure uniform dosing.
Visualizations
Caption: Simplified RIP2 signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for determining the Maximum Tolerated Dose (MTD).
Caption: Troubleshooting logic for addressing unexpected toxicity in animal models.
Stability of RIP2 kinase inhibitor 1 in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using RIP2 Kinase Inhibitor 1 in cell culture experiments. While specific stability data for this compound in various cell culture media is not publicly available, this guide offers detailed protocols to assess its stability in your experimental setup.
Core Properties of this compound
For researchers working with this compound, here is a summary of its key properties based on available data.
| Property | Value | Reference |
| Molecular Weight | 410.48 g/mol | [1] |
| Formula | C₂₅H₂₂N₄O₂ | [1] |
| IC₅₀ | 5-10 nM | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Storage | Store at -20°C | [1] |
Experimental Protocol: Assessing Stability in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium (e.g., DMEM, RPMI-1640). The primary analytical method used is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to quantify the amount of the inhibitor remaining over time.
1. Materials Required:
-
This compound
-
DMSO (cell culture grade)
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Phosphate-Buffered Saline (PBS)
-
24-well sterile cell culture plates
-
HPLC-MS system
2. Preparation of Solutions:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[2] Ensure it is fully dissolved.
-
Working Solution: Dilute the stock solution in your cell culture medium to a final concentration (e.g., 10 µM). Prepare separate working solutions for media with and without FBS if you plan to test both conditions.
3. Experimental Workflow:
The following diagram illustrates the general workflow for assessing the stability of the inhibitor.
4. Incubation and Sampling:
-
Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.[2]
-
Collect aliquots (e.g., 100 µL) from each well at designated time points, such as 0, 2, 8, 24, and 48 hours.[2] The 0-hour sample should be collected immediately after adding the working solution.
-
Store samples at -80°C until analysis.
5. HPLC-MS Analysis:
-
Analyze the collected samples to quantify the concentration of this compound remaining at each time point.
-
Plot the concentration of the inhibitor versus time.
-
Calculate the half-life (t₁/₂) of the inhibitor in the medium.
Troubleshooting Guide
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is my compound showing rapid degradation in the cell culture medium? | The compound may be inherently unstable in aqueous solutions at 37°C. Components in the media (e.g., amino acids) could be reacting with the compound. The pH of the media may also affect stability. | Perform a stability check in a simpler buffer like PBS to assess inherent aqueous stability. Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds. Analyze stability in different types of cell culture media to identify any specific reactive components.[2] |
| I'm observing lower than expected potency in my cell-based assays compared to in vitro kinase assays. | This can be due to poor cell permeability of the inhibitor. The high concentration of ATP in cells can lead to competition at the ATP-binding site, reducing the inhibitor's effectiveness.[3] The inhibitor might be metabolized by the cells. | Consider using a higher concentration of the inhibitor in cell-based assays. Perform a time-course experiment to determine the optimal incubation time. If possible, use a cell line with lower ATP levels or perform assays in ATP-depleted conditions. |
| My experimental results are highly variable between replicates. | Incomplete solubilization of the inhibitor in the stock solution or culture medium can lead to inconsistent concentrations. Issues with the analytical method (e.g., HPLC-MS) or inconsistent sample handling can also contribute. | Ensure the compound is fully dissolved in DMSO before preparing the working solution. Validate your analytical method for linearity, precision, and accuracy. Ensure consistent timing for sample collection and processing.[2] |
| Am I seeing off-target effects? | While this compound is potent, it may show some inhibition of other kinases at higher concentrations.[3] | Use the lowest effective concentration of the inhibitor. If off-target effects are suspected, consider using a structurally different RIP2 kinase inhibitor as a control. Perform kinase profiling to assess the selectivity of the inhibitor. |
Signaling Pathway
This compound primarily targets the NOD-like receptor signaling pathway. Understanding this pathway is crucial for designing experiments and interpreting results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare my stock solution of this compound?
A1: It is recommended to prepare a stock solution of up to 100 mM in DMSO.[1] Ensure the inhibitor is completely dissolved by vortexing. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Q2: What is the recommended working concentration for cell culture experiments?
A2: The optimal working concentration will depend on your specific cell type and experimental conditions. Given its IC₅₀ of 5-10 nM, a starting concentration range of 10 nM to 1 µM is recommended for cell-based assays. A dose-response experiment should be performed to determine the most effective concentration for your system.
Q3: Can I dissolve this compound directly in cell culture medium?
A3: It is not recommended. Like many small molecule inhibitors, this compound has poor aqueous solubility. It should first be dissolved in an organic solvent like DMSO to create a high-concentration stock solution, which can then be diluted to the final working concentration in your aqueous cell culture medium.
Q4: How does the kinase activity of RIP2 relate to its stability?
A4: The kinase activity of the RIP2 protein itself is important for its stability within the cell.[4][5] Pharmacological inhibition of RIP2's kinase activity can lead to the destabilization of the RIP2 protein.[5] This is a factor to consider when analyzing downstream effects after prolonged treatment with an inhibitor.
Q5: Are there different types of RIP2 kinase inhibitors?
A5: Yes, RIP2 kinase inhibitors can be classified based on how they bind to the kinase. Type I inhibitors are ATP-competitive, meaning they bind to the active site where ATP would normally bind.[6][7] Many known RIP2 inhibitors, including gefitinib (B1684475) and erlotinib (B232) which have been shown to inhibit RIPK2, fall into this category.[3][6] The effectiveness of these inhibitors can be influenced by the high intracellular concentrations of ATP.[3]
References
- 1. RIPK2 inhibitor 1 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 4. The kinase activity of Rip2 determines its stability and consequently Nod1- and Nod2-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Kinase Activity of Rip2 Determines Its Stability and Consequently Nod1- and Nod2-mediated Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with RIP2 Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during their experiments with RIP2 kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a RIP2 kinase inhibitor?
A1: Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial mediator of inflammatory signaling downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[1] Upon activation by bacterial peptidoglycans, NOD1/2 recruits RIPK2, leading to its autophosphorylation and subsequent polyubiquitination.[2][3] This triggers downstream signaling cascades, primarily activating the NF-κB and MAPK pathways, which result in the production of pro-inflammatory cytokines.[4][5] RIPK2 inhibitors are typically designed to bind to the ATP-binding pocket of the kinase domain, preventing its catalytic activity and blocking these downstream inflammatory responses.[1]
Q2: My RIP2 inhibitor shows high potency in a biochemical (cell-free) assay but weak or no activity in my cell-based assay. What could be the reason for this discrepancy?
A2: This is a common challenge in kinase inhibitor development.[6] Several factors can contribute to this discrepancy:
-
High Intracellular ATP Concentration: Biochemical assays are often performed at low ATP concentrations, whereas the intracellular environment has a much higher ATP concentration (in the millimolar range).[7] ATP-competitive inhibitors may be outcompeted in a cellular context, leading to reduced efficacy.[5][8]
-
Cell Permeability and Efflux: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target. Alternatively, it could be actively removed from the cell by efflux pumps.
-
Inhibitor Stability and Metabolism: The compound may be unstable in the cellular environment or rapidly metabolized into an inactive form.
-
Scaffolding Function of RIPK2: Recent studies have shown that the kinase activity of RIPK2 may be dispensable for some aspects of NOD2 signaling.[9] RIPK2 can act as a scaffold, and its ubiquitination, which is crucial for signaling, can sometimes occur independently of its kinase activity.[9] Therefore, inhibiting kinase activity alone may not be sufficient to block the entire signaling pathway in a cellular context.
Q3: I am observing a delay in NF-κB activation rather than a complete block with my RIP2 inhibitor. Is this expected?
A3: A delay, rather than a complete block, of NF-κB activation has been observed with some RIP2 kinase inhibitors, particularly certain Type I inhibitors.[4] This could be due to incomplete inhibition of RIPK2 kinase activity or the existence of alternative, RIPK2-independent pathways for NF-κB activation.[4] It has also been noted that some inhibitors may only postpone the ubiquitination of RIPK2, a critical step for full NF-κB activation.[2]
Q4: I've confirmed target engagement, but the downstream signaling (e.g., cytokine production) is not inhibited as expected. What could be happening?
A4: This suggests that the signaling pathway may have branches or compensatory mechanisms. Consider the following possibilities:
-
Activation of Alternative Pathways: The initial stimulus might be activating other signaling pathways that can also lead to the production of the measured cytokines, bypassing the need for RIPK2. For instance, if the stimulus is a crude bacterial extract, it may contain components that activate Toll-like receptors (TLRs), which can also induce cytokine production independently of the NOD-RIPK2 axis.
-
Non-Canonical RIPK2 Signaling: While the canonical pathway involves kinase activity, RIPK2's role as a scaffolding protein might be more critical in your specific experimental context.[9] Some inhibitors might not disrupt these scaffolding functions.
-
Off-Target Effects: The inhibitor could have off-target effects that counteract its intended on-target effect.[10] For example, it might inhibit a negative regulator of the inflammatory response.
Q5: My RIP2 inhibitor appears to be toxic to my cells, even at concentrations where I don't expect to see strong inhibition of my target. Why might this be?
A5: Unexpected cytotoxicity can arise from off-target effects.[10] Kinase inhibitors are known to have varying degrees of selectivity due to the conserved nature of the ATP-binding pocket across the kinome.[10] Your inhibitor might be affecting other kinases that are essential for cell survival. It is crucial to perform a kinome-wide selectivity screen to identify potential off-target interactions.[10]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
| Potential Cause | Recommended Action | Expected Outcome |
| Inhibitor Solubility/Stability | Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO). Prepare fresh dilutions for each experiment from a concentrated stock. Avoid repeated freeze-thaw cycles.[11] | Consistent and reproducible dose-response curves. |
| Cell Health and Passage Number | Use healthy cells within a consistent and low passage number range. High passage numbers can lead to altered cellular responses.[11] | Reduced variability between experimental replicates. |
| Assay Conditions | Standardize all assay parameters, including cell seeding density, inhibitor pre-incubation time, and stimulation time. | More consistent and reliable IC50 values. |
| Stimulus Concentration | Perform a dose-response curve for your stimulus (e.g., MDP for NOD2) to determine the optimal concentration (e.g., EC80) for your assay. Using a submaximal stimulus concentration provides a better window for observing inhibition.[11] | A robust and reproducible signaling window for assessing inhibition. |
Issue 2: Unexpected Phenotype or Contradictory Results
| Potential Cause | Recommended Action | Expected Outcome |
| Off-Target Effects | 1. Use a structurally distinct inhibitor for the same target. If the phenotype is consistent, it's more likely an on-target effect.[10]2. Perform a kinome-wide selectivity scan to identify potential off-target kinases.[10]3. Use genetic approaches (siRNA, shRNA, or CRISPR) to knock down RIPK2. The resulting phenotype should mimic that of the inhibitor if the effect is on-target.[10] | Confirmation of whether the observed phenotype is a result of on-target or off-target activity. |
| Pathway Crosstalk | 1. Use more specific stimuli. For example, use purified MDP to specifically activate NOD2, rather than a complex bacterial lysate.2. Inhibit other known pathways that could be activated by your stimulus to isolate the RIPK2-dependent effects. | A clearer understanding of the specific signaling pathways being affected by your inhibitor. |
| Inhibitor Affecting Protein-Protein Interactions | Some RIPK2 inhibitors, particularly Type II inhibitors like ponatinib, have been shown to inhibit RIPK2 ubiquitination by disrupting its interaction with XIAP, independent of kinase inhibition.[9] Consider assays that measure protein-protein interactions, such as co-immunoprecipitation. | Elucidation of alternative mechanisms of action for your inhibitor beyond direct kinase inhibition. |
Experimental Protocols
Protocol 1: Cellular Assay for RIPK2 Inhibition in THP-1 Monocytes
-
Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed THP-1 cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Inhibitor Treatment: Prepare serial dilutions of the RIP2 kinase inhibitor in DMSO and then dilute in cell culture medium. Add the diluted inhibitor to the cells and pre-incubate for 1 hour at 37°C.
-
Stimulation: Add the NOD2 agonist, Muramyl Dipeptide (MDP), to a final concentration that induces a submaximal response (e.g., 10 µg/mL) and incubate for 6 hours at 37°C.
-
Endpoint Measurement: Collect the cell supernatant and measure the concentration of a downstream cytokine, such as TNF-α or IL-6, using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: Western Blot for RIPK2 Autophosphorylation
-
Cell Culture and Treatment: Culture HEK293T cells expressing NOD2 and RIPK2. Treat the cells with the RIP2 inhibitor for 1 hour before stimulating with L18-MDP (a potent NOD2 agonist) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-RIPK2 (Ser176) overnight at 4°C.[2] Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody against total RIPK2 to normalize for protein loading.
Visualizations
Caption: Canonical NOD2-RIPK2 signaling pathway leading to pro-inflammatory cytokine production.
References
- 1. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 4. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 5. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling | The EMBO Journal [link.springer.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing RIP2 Kinase Inhibitor 1 Treatment
Welcome to the technical support center for optimizing the use of RIP2 Kinase Inhibitor 1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). It functions by binding to the kinase domain of RIPK2, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[1] This inhibition effectively blocks the NOD1 and NOD2-mediated inflammatory responses, including the activation of NF-κB and MAPK signaling pathways, which are crucial for the production of pro-inflammatory cytokines.[1][2][3]
Q2: What is a recommended starting concentration and incubation time for this compound in a cell-based assay?
A2: For initial experiments, a concentration range of 10 nM to 1 µM is a reasonable starting point, based on the IC50 values of known potent RIP2 inhibitors.[4][5] The optimal incubation time will vary depending on the cell type and the specific downstream effect being measured. For assessing direct inhibition of RIPK2 phosphorylation, a shorter incubation time of 30 minutes to 4 hours may be sufficient.[6] For studying downstream effects like cytokine production or changes in gene expression, longer incubation times of 8 to 24 hours are typically necessary.[5][7][8] A time-course experiment is highly recommended to determine the optimal incubation period for your specific experimental setup.
Q3: How can I confirm that this compound is effectively inhibiting its target in my cells?
A3: The most direct method to confirm target engagement is to assess the phosphorylation status of RIPK2 itself. A decrease in autophosphorylated RIPK2 (p-RIPK2) upon treatment with the inhibitor is a clear indicator of its activity.[9][10] Additionally, you can measure the downstream consequences of RIPK2 inhibition. This includes reduced activation of the NF-κB pathway (e.g., decreased phosphorylation of IκBα) and diminished production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[4][11][12][13]
Q4: Can this compound be used in in vivo studies?
A4: Yes, potent and selective RIPK2 inhibitors have been successfully used in rodent models to reduce inflammation in conditions like inflammatory bowel disease and peritonitis.[1][13] When transitioning to in vivo studies, it is crucial to consider the pharmacokinetic and pharmacodynamic properties of the specific inhibitor, including its bioavailability and half-life, to establish an appropriate dosing regimen.[14]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition of downstream signaling (e.g., NF-κB activation, cytokine release) | Suboptimal Incubation Time: The incubation period may be too short for the inhibitor to exert its full effect on downstream pathways. | Perform a Time-Course Experiment: Treat cells with a fixed concentration of the inhibitor and harvest at multiple time points (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal incubation duration.[7] |
| Insufficient Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively inhibit RIPK2 in your specific cell type. | Perform a Dose-Response Experiment: Test a range of inhibitor concentrations to determine the IC50 value for your assay.[15] | |
| Low Cell Permeability: The inhibitor may not be efficiently entering the cells. | Increase Incubation Time or Concentration: A longer incubation or higher concentration might be necessary. If the issue persists, consider using a different inhibitor with known cell permeability. | |
| Inhibitor Degradation: The inhibitor may be unstable in the cell culture medium over long incubation periods. | Prepare Fresh Solutions: Always use freshly prepared dilutions of the inhibitor from a frozen stock for each experiment.[16] | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable responses. | Ensure Homogenous Cell Suspension: Use a cell counter for accurate seeding and gently mix the cell suspension before plating.[7][17] |
| Edge Effects in Microplates: Evaporation from the outer wells can concentrate media components and affect cell health and inhibitor potency. | Maintain Humidity: Avoid using the outer wells of the plate or fill them with sterile PBS or water to create a humidity barrier.[7] | |
| Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in inhibitor concentration. | Calibrate Pipettes: Ensure pipettes are properly calibrated and use fresh tips for each dilution and replicate. | |
| Observed Cytotoxicity | High Inhibitor Concentration: The concentration of the inhibitor may be toxic to the cells, especially with longer incubation times. | Determine Cytotoxicity Profile: Perform a cell viability assay (e.g., MTT or LDH) in parallel with your functional assays to identify a non-toxic concentration range.[8][18] |
| Solvent Toxicity: The vehicle used to dissolve the inhibitor (e.g., DMSO) may be toxic at the final concentration used. | Use a Low Solvent Concentration: Ensure the final concentration of the solvent is low (typically ≤ 0.1%) and include a vehicle-only control in all experiments.[18] | |
| Off-Target Effects: At high concentrations, the inhibitor might affect other kinases or cellular processes, leading to toxicity. | Use the Lowest Effective Concentration: Once the IC50 is determined, use the lowest concentration that gives a robust inhibitory effect to minimize potential off-target effects.[17] |
Data Summary Tables
Table 1: In Vitro Potency of Selected RIPK2 Inhibitors
| Inhibitor | Assay Type | IC50 | Reference |
| RIPK2 inhibitor 1 | Kinase Assay | 5-10 nM | |
| GSK583 | Kinase Assay | 5 nM | [4] |
| Ponatinib | Kinase Assay | 0.8 nM (EC50) | [19] |
| Regorafenib | Kinase Assay | 100 nM | [19] |
| Gefitinib | Kinase Assay | 7.8 µM (EC50) | [19] |
| Compound 33 | Kinase Assay | 8 ± 4 nM | [5] |
Table 2: Cellular Activity of Selected RIPK2 Inhibitors
| Inhibitor | Cell Type/System | Assay | IC50 / Effective Concentration | Reference |
| GSK583 | Human Monocytes | MDP-stimulated TNFα production | 8 nM | [4][14] |
| GSK583 | Human Whole Blood | MDP-stimulated TNFα production | 237 nM | [14] |
| GSK583 | Crohn's Disease Biopsy | TNFα and IL-6 production | ~200 nM | [4][14] |
| Ponatinib | HEKBlue Cells | NF-κB Activation | 0.8 nM (EC50) | [19] |
| Compound 12 | HEKBlue Cells | NF-κB Activation | 20 ± 5 nM | [5] |
| Inhibitor 5 | Crohn's/Ulcerative Colitis Explants | IL-1β production | ~10 nM | [20] |
Key Experimental Protocols
Protocol 1: Time-Course Experiment to Optimize Incubation Time
This protocol outlines a method to determine the optimal incubation period for this compound by measuring the inhibition of downstream cytokine production.
-
Cell Seeding: Plate your cells of interest (e.g., human monocytic THP-1 cells) in a 24-well plate at a density that will ensure they are in a logarithmic growth phase and not over-confluent at the end of the experiment. Allow cells to adhere and stabilize overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in a cell culture medium to the desired final concentration (e.g., a concentration 5-10 times the expected IC50).
-
Time-Course Treatment: Replace the medium with the medium containing the fixed concentration of this compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for a range of time points (e.g., 2, 4, 8, 12, and 24 hours) at 37°C and 5% CO₂.
-
Stimulation: At 30-60 minutes before each time point concludes, add a NOD2 ligand (e.g., L18-MDP at 1 µg/mL) to stimulate the RIPK2 pathway.
-
Sample Collection: At the end of each incubation period, collect the cell culture supernatant to measure cytokine levels.
-
Cytokine Measurement: Quantify the concentration of a relevant cytokine (e.g., TNFα or IL-8) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the incubation time for both the inhibitor-treated and vehicle-treated cells to determine the time point at which maximum inhibition is achieved.
Protocol 2: Western Blot for Downstream Signaling
This protocol is for assessing the inhibition of RIPK2-mediated NF-κB signaling by analyzing the phosphorylation of IκBα.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. The following day, pre-treat the cells with various concentrations of this compound or a vehicle control for the optimized incubation time determined in Protocol 1.
-
Cell Stimulation: Stimulate the cells with a NOD2 agonist (e.g., L18-MDP) for 30 minutes to activate the signaling cascade.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[17]
-
-
Data Analysis: Quantify the band intensities and normalize the p-IκBα signal to the total IκBα and the loading control to determine the extent of inhibition at different inhibitor concentrations.
Visual Guides
Caption: RIPK2 signaling pathway and point of inhibition.
Caption: Workflow for optimizing inhibitor incubation time.
Caption: Troubleshooting decision tree for weak inhibition.
References
- 1. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thesgc.org [thesgc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of RIP2's tyrosine kinase activity limits NOD2-driven cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. RIP2 Is a Critical Regulator for NLRs Signaling and MHC Antigen Presentation but Not for MAPK and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Selecting the right concentration of RIP2 kinase inhibitor 1
This guide provides researchers, scientists, and drug development professionals with technical support for the effective use of RIP2 kinase inhibitor 1 in experimental settings. It includes frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2). RIPK2 is a critical component of the NOD-like receptor (NLR) signaling pathway.[1][2][3] Upon activation by upstream NOD1 and NOD2 receptors, which recognize bacterial peptidoglycans, RIPK2 undergoes autophosphorylation.[4] This autophosphorylation is a key step in activating downstream signaling cascades, primarily the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines.[4][5] this compound functions by binding to the ATP-binding pocket of RIPK2, preventing its activation and subsequent downstream inflammatory signaling.[4][6]
Q2: What is the typical potency of this compound in different assays?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay system. It is crucial to distinguish between biochemical assays, which use purified enzymes, and cell-based assays, which measure the inhibitor's effect in a more complex biological environment.
| Assay Type | Target/System | IC50 | Reference |
| Biochemical (Fluorescence Polarization) | Human RIP2 | 0.03 µM | [7] |
| Biochemical | Human RIP2 | 5-10 nM | [8] |
| Cell-Based (Human Whole Blood) | MDP-stimulated TNFα release | 0.05 µM | [7] |
| Cell-Based (HEK/NOD2) | MDP-stimulated IL-8 release | 4 nM | [9] |
| Cell-Based (Human Monocytes) | MDP-stimulated TNFα release | 13 nM | [9] |
Q3: How should I prepare and store stock solutions of this compound?
This compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, most commonly dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution.[8] It is recommended to prepare a stock solution of up to 100 mM in DMSO.[8] For storage, it is advisable to keep the stock solution at -20°C.[8] Before use, thaw the stock solution and dilute it to the desired working concentration in your cell culture medium or assay buffer. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Q1: I am not observing the expected inhibition of NF-κB activation in my cell-based assay. What could be the issue?
Several factors could contribute to a lack of efficacy in a cell-based assay:
-
Suboptimal Inhibitor Concentration: The effective concentration in a cellular context can be higher than the biochemical IC50 due to factors like cell permeability and high intracellular ATP concentrations.[10] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
-
Cell Line Specifics: Ensure that your chosen cell line expresses the necessary components of the NOD2-RIPK2 signaling pathway and that the pathway is active.[10] You can verify the expression of RIPK2 and downstream signaling proteins like IKK and p65 via Western blotting.
-
Inhibitor Stability: Ensure that the inhibitor has been stored correctly and that the working solutions are freshly prepared. Degradation of the compound can lead to a loss of activity.
-
Off-Target Effects: At high concentrations, kinase inhibitors can have off-target effects that may complicate the interpretation of results.[11] Consider using a structurally different RIPK2 inhibitor to confirm that the observed phenotype is due to on-target inhibition.[11]
Q2: I am observing significant cell toxicity at concentrations where I expect to see specific inhibition. How can I address this?
-
Titrate the Inhibitor Concentration: High concentrations of any compound can lead to non-specific toxicity. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of the inhibitor for your cell line. Aim to use the lowest effective concentration that inhibits RIPK2 signaling without causing significant cell death.[11]
-
Assess for Apoptosis: To understand the nature of the cell death, you can perform assays for apoptosis markers, such as Annexin V staining or caspase-3 cleavage.[11]
-
Consider Off-Target Effects: Toxicity could be due to the inhibition of other kinases essential for cell survival.[11] Reviewing the selectivity profile of the inhibitor or using a more selective compound, if available, can be beneficial.
Q3: My results are inconsistent between experiments. What are the common sources of variability?
-
Cell Culture Conditions: Ensure consistent cell passage number, confluency, and serum concentration in your culture medium, as these can influence cellular signaling and drug response.
-
Inhibitor Preparation: Prepare fresh dilutions of the inhibitor from a reliable stock solution for each experiment to avoid issues with compound degradation.
-
Assay Protocol: Standardize all steps of your experimental protocol, including incubation times, reagent concentrations, and washing steps, to minimize variability.[12]
-
Primary Cell Variability: If using primary cells, be aware that there can be significant biological variability between donors.[11] Using cells pooled from multiple donors can help to average out these individual differences.[11]
Experimental Protocols & Visualizations
NOD2-RIPK2 Signaling Pathway
The following diagram illustrates the central role of RIPK2 in the NOD2 signaling cascade, which is targeted by this compound.
Caption: The NOD2-RIPK2 signaling pathway and the point of inhibition by this compound.
Experimental Workflow: Determining the IC50 of this compound in a Cell-Based Assay
This workflow outlines the key steps for determining the potency of this compound in a cell-based assay measuring cytokine release.
Caption: A generalized workflow for determining the IC50 of this compound.
Troubleshooting Decision Tree for Unexpected Results
This decision tree provides a logical approach to troubleshooting common issues encountered when using this compound.
Caption: A decision tree to guide troubleshooting for experiments with this compound.
References
- 1. RIP2 Is a Critical Regulator for NLRs Signaling and MHC Antigen Presentation but Not for MAPK and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. RIP2 is a novel NF-kappaB-activating and cell death-inducing kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting RIPK2 inhibitor 1 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the precipitation of RIPK2 inhibitor 1 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: My RIPK2 inhibitor 1, dissolved in DMSO, precipitates immediately when I dilute it into my aqueous buffer (e.g., PBS) or cell culture medium. Why is this happening?
A1: This is a common issue known as "crashing out" and is expected for compounds like RIPK2 inhibitor 1, which are highly soluble in organic solvents like DMSO but have low aqueous solubility.[1][2] The drastic change in solvent polarity upon dilution into an aqueous environment causes the inhibitor to exceed its solubility limit and precipitate.[1]
Q2: What is the maximum recommended concentration of RIPK2 inhibitor 1 in aqueous solutions?
A2: The aqueous solubility of RIPK2 inhibitor 1 is not extensively reported in the literature, but like many kinase inhibitors with similar chemical structures, it is expected to be low.[3][4][5] We strongly recommend determining the kinetic solubility in your specific experimental buffer and cell culture medium. A detailed protocol for this is provided in the "Experimental Protocols" section. As a general starting point, it is advisable to keep the final concentration in aqueous solutions as low as effectively possible for your assay.
Q3: How can I prevent the initial precipitation of RIPK2 inhibitor 1 upon dilution?
A3: Several strategies can help prevent initial precipitation:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in your aqueous buffer or medium. Then, add this intermediate dilution to the final volume.[6]
-
Vortexing During Dilution: Add the inhibitor stock solution dropwise to the aqueous solution while continuously vortexing or stirring. This rapid dispersion can prevent the formation of localized high concentrations that are prone to precipitation.[2]
-
Pre-warmed Media: For cell culture experiments, warming the medium to 37°C before adding the inhibitor can improve solubility.[2]
Q4: My solution of RIPK2 inhibitor 1 is initially clear but becomes cloudy or shows a precipitate over time. What is causing this delayed precipitation?
A4: Delayed precipitation can be caused by several factors:
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the compound. Removing solutions from a stable temperature environment (like an incubator) can lead to precipitation.[7]
-
Evaporation: In long-term experiments, evaporation of the solvent can increase the concentration of the inhibitor beyond its solubility limit.[7]
-
Interactions with Media Components: Components in cell culture media, such as salts and proteins, can interact with the inhibitor over time, leading to precipitation.[7]
Q5: Can the presence of serum in my cell culture medium affect the solubility of RIPK2 inhibitor 1?
A5: Yes, serum can have a significant impact. Serum proteins can sometimes bind to small molecules, which can either increase their apparent solubility or, in some cases, lead to the formation of insoluble complexes.[8][9] The effect of serum can be concentration-dependent and vary between different batches of serum.[9] It is advisable to test the solubility of RIPK2 inhibitor 1 in both serum-free and serum-containing media if applicable to your experiments.
Troubleshooting Guide: Precipitation Issues
This guide provides a systematic approach to troubleshooting and resolving precipitation of RIPK2 inhibitor 1.
| Symptom | Possible Cause | Suggested Solution |
| Immediate, heavy precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration of the inhibitor far exceeds its kinetic solubility in the aqueous buffer. | • Lower the final concentration of the inhibitor. • Perform a kinetic solubility test (see "Experimental Protocols") to determine the maximum soluble concentration. • Use a stepwise dilution method.[6] |
| Solution is initially clear but becomes cloudy or forms a precipitate over several hours or days. | The inhibitor is slowly precipitating due to instability, temperature changes, or evaporation. | • Maintain a constant temperature throughout the experiment.[7] • For long-term cell culture, use plates with low-evaporation lids or seal plates with gas-permeable membranes.[7] • Prepare fresh dilutions for each experiment. |
| Inconsistent results in cell-based assays. | The effective concentration of the inhibitor is variable due to partial precipitation. | • Visually inspect your assay plates for any signs of precipitation before and after the experiment. • Perform a solubility test in your specific cell culture medium, including any supplements like serum.[8] • Ensure complete dissolution of the stock solution before preparing working solutions. |
| Precipitation is observed even at low concentrations. | The buffer composition (pH, salt concentration) is unfavorable for inhibitor solubility. | • Test the solubility of the inhibitor in a range of buffers with different pH values, if your experiment allows.[1] • Consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) to your buffer, after confirming it does not interfere with your assay.[10] |
Quantitative Data Summary
The following table summarizes the known solubility and physicochemical properties of RIPK2 inhibitor 1.
| Property | Value | Source |
| Molecular Weight | 410.48 g/mol | [11] |
| Formula | C₂₅H₂₂N₄O₂ | [11] |
| Solubility in DMSO | Up to 100 mM | [11] |
| Aqueous Solubility | Not reported, expected to be low. | [3][4][5] |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by Nephelometry
This protocol allows for the rapid determination of the kinetic solubility of RIPK2 inhibitor 1 in an aqueous buffer.
Materials:
-
RIPK2 inhibitor 1
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well or 384-well microplates
-
Nephelometer (light-scattering plate reader)
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of RIPK2 inhibitor 1 in 100% anhydrous DMSO. Ensure the inhibitor is fully dissolved by vortexing.
-
Serial Dilution: In a microplate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 200 µM down to 1.56 µM).
-
Addition to Buffer: To a new microplate, add the aqueous buffer. Then, transfer a small, equal volume of each inhibitor concentration from the DMSO plate to the corresponding wells of the buffer plate. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).
-
Incubation: Mix the plate on a plate shaker for 2 minutes and then incubate at room temperature for 1-2 hours.
-
Measurement: Measure the light scattering in each well using a nephelometer.
-
Data Analysis: The concentration at which a significant increase in light scattering is observed above the baseline (buffer with DMSO only) is considered the kinetic solubility limit.
Protocol 2: Cell-Based RIPK2 Inhibition Assay (NF-κB Reporter Assay)
This protocol describes a method to assess the inhibitory activity of RIPK2 inhibitor 1 on the NF-κB signaling pathway in a cellular context.
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
RIPK2 inhibitor 1 stock solution in DMSO
-
TNF-α (or another suitable NF-κB activator)
-
96-well white, opaque cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Inhibitor Preparation and Addition: Prepare serial dilutions of RIPK2 inhibitor 1 in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Remove the old medium from the cells and add the medium containing the inhibitor dilutions. Include a vehicle control (medium with DMSO only).
-
Pre-incubation: Incubate the plate with the inhibitor for 1 hour at 37°C.
-
Stimulation: Add TNF-α to all wells (except for the unstimulated control) to a final concentration of 10 ng/mL.
-
Incubation: Incubate the plate for 6-24 hours at 37°C.
-
Lysis and Luminescence Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature. Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luminescence signal to the vehicle control and plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzamide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. rndsystems.com [rndsystems.com]
How to assess the bioavailability of RIP2 kinase inhibitor 1
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the bioavailability of RIP2 Kinase Inhibitor 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as GSK583) is a small molecule inhibitor that targets the Receptor-Interacting Protein Kinase 2 (RIPK2).[1][2] RIPK2 is a key signaling protein downstream of the NOD1 and NOD2 pattern recognition receptors, which are involved in the innate immune response to bacterial peptidoglycans.[3][4][5][6] Upon activation of NOD1/NOD2, RIPK2 is recruited and activated, leading to the activation of downstream signaling pathways, including NF-κB and MAPK, which drive the production of pro-inflammatory cytokines.[4][5][7] this compound binds to the ATP-binding pocket of RIPK2, inhibiting its kinase activity and thereby blocking downstream inflammatory signaling.[1][2]
Q2: Why is assessing the bioavailability of this compound important?
A2: Assessing bioavailability is a critical step in drug development to determine the rate and extent to which an active drug ingredient is absorbed and becomes available at the site of action.[8][9][10] For an orally administered drug like a RIP2 kinase inhibitor, poor bioavailability can lead to insufficient drug exposure to achieve the desired therapeutic effect.[1] Pharmacokinetic (PK) studies, which measure parameters like bioavailability, help in optimizing dosing regimens and predicting the drug's efficacy and safety profile.[11][12]
Q3: What are the key pharmacokinetic parameters to consider when assessing the bioavailability of this compound?
A3: The key pharmacokinetic parameters to evaluate include:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug observed in the plasma.[13]
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.[9][13]
-
Area Under the Curve (AUC): The total drug exposure over time, which is the most reliable measure of bioavailability.[8]
-
Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.[14]
-
Volume of Distribution (Vd): The apparent volume into which the drug is distributed in the body.
-
Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation unchanged.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Oral Bioavailability | - Poor aqueous solubility of the inhibitor.[1] - High first-pass metabolism in the gut wall or liver. - Efflux by transporters like P-glycoprotein. | - Conduct in vitro solubility and permeability assays. - Consider formulation strategies such as using a prodrug (e.g., a phosphate (B84403) ester) to improve solubility.[1] - Perform in vitro metabolism studies using liver microsomes or hepatocytes to assess metabolic stability.[15] |
| High Variability in Pharmacokinetic Data | - Inconsistent dosing technique. - Differences in food intake among study animals. - Genetic polymorphism in drug-metabolizing enzymes or transporters in the animal strain. | - Ensure accurate and consistent administration of the inhibitor. - Standardize feeding schedules for animal studies; a high-fat meal can affect drug absorption.[16][17] - Use a well-characterized and homogeneous animal strain for the studies. |
| Non-linear Dose Proportionality | - Saturation of absorption mechanisms at high doses. - Solubility-limited absorption.[1] - Saturation of metabolic enzymes. | - Assess the solubility of the compound at different concentrations and pH values. - Conduct dose-ranging pharmacokinetic studies to identify the linear dose range.[1] |
| Off-target Effects Observed (e.g., hERG inhibition) | - The inhibitor may bind to other kinases or ion channels with similar structural features.[1][2] | - Perform a broad kinase selectivity panel screening to identify potential off-target interactions.[1] - Conduct specific safety pharmacology assays, such as a hERG patch-clamp assay, early in the development process. |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical in vivo pharmacokinetic study to determine the bioavailability of this compound in rats.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (8-10 weeks old).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum. Animals should be fasted overnight before dosing.
2. Dosing and Administration:
-
Intravenous (IV) Administration:
-
Formulation: Dissolve this compound in a suitable vehicle (e.g., 20% Captisol in saline).
-
Dose: Administer a single dose of 1-2 mg/kg via the tail vein.
-
-
Oral (PO) Administration:
-
Formulation: Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose (B11928114) with 0.1% Tween 80.
-
Dose: Administer a single dose of 5-10 mg/kg by oral gavage.
-
3. Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the jugular vein or another appropriate site at the following time points:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
4. Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.[14]
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) from the plasma concentration-time data.[12]
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of a RIP2 kinase inhibitor (GSK583) in different species.
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) | F% |
| Rat | IV | 1 | 450 | 0.08 | 350 | 1.1 | N/A |
| PO | 5 | 150 | 0.5 | 450 | 1.3 | 26 | |
| Dog | IV | 0.5 | 280 | 0.08 | 210 | 1.2 | N/A |
| PO | 2.5 | 220 | 1.0 | 750 | 1.5 | 60 |
Data adapted from preclinical studies on RIP2 kinase inhibitors.
Visualizations
RIP2 Signaling Pathway
Caption: The NOD1/NOD2-RIPK2 signaling pathway and the point of inhibition.
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for in vivo bioavailability assessment of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacological Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) Elicits Neuroprotective Effects Following Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medwinpublishers.com [medwinpublishers.com]
- 9. mdpi.com [mdpi.com]
- 10. Methods of Assessing Bioavailability | PPT [slideshare.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. probiocdmo.com [probiocdmo.com]
- 13. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 14. mdpi.com [mdpi.com]
- 15. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. sironax.com [sironax.com]
- 17. A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RIPK2 Kinase Inhibitor Delivery In Vivo
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with RIPK2 kinase inhibitors in vivo.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments, helping you diagnose and resolve common problems.
Troubleshooting Unexpected In Vivo Efficacy Results
| Observed Problem | Potential Cause | Recommended Action |
| No or low efficacy despite high in vitro potency. | Poor Pharmacokinetics (PK): The inhibitor may have low oral bioavailability, rapid clearance, or a short half-life, preventing it from reaching the target tissue at a sufficient concentration.[1] | 1. Perform a full PK study: Determine Cmax, Tmax, AUC, and half-life. 2. Optimize formulation: Use solubilizing agents, lipid-based formulations, or particle size reduction to improve absorption.[2][3] 3. Adjust dosing regimen: Increase the dose or dosing frequency based on PK data. |
| Lack of Target Engagement: The inhibitor may not be binding to RIPK2 in the target tissue at the administered dose. | 1. Conduct a target engagement study: Measure inhibitor binding to RIPK2 in the tissue of interest (e.g., via NanoBRET assay) or assess downstream target modulation (e.g., p-RIPK2 levels via Western blot).[4][5][6] 2. Correlate PK with pharmacodynamics (PD): Ensure that drug concentrations in the target tissue are above the IC50 for a sufficient duration. | |
| Inconsistent or highly variable results between animals. | Formulation Issues: The inhibitor may not be uniformly suspended or solubilized, leading to inconsistent dosing. | 1. Check formulation stability and homogeneity: Ensure the inhibitor remains in solution or suspension throughout the dosing period. 2. Refine preparation method: Use appropriate vehicles and mixing techniques (e.g., sonication, vortexing) to ensure a consistent formulation. |
| Biological Variability: Differences in animal metabolism, health status, or microbiome can affect drug exposure and response.[7] | 1. Increase group size (n): Use a sufficient number of animals to account for biological variability. 2. Standardize animal conditions: Ensure consistent age, weight, sex, and housing conditions. 3. Monitor animal health: Exclude animals that show signs of illness unrelated to the experimental model. | |
| Efficacy observed, but with signs of toxicity. | Off-Target Effects: The inhibitor may be binding to other kinases or proteins, causing unintended effects.[1][8] Some early RIPK2 inhibitors also showed activity against EGFR or the hERG ion channel.[1][9] | 1. Perform a kinome scan: Profile the inhibitor against a broad panel of kinases to identify potential off-targets.[7] 2. Reduce the dose: Determine the minimum effective dose to minimize off-target toxicity. 3. Consider a more selective inhibitor: If available, switch to an inhibitor with a better selectivity profile.[10] |
| Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | 1. Run a vehicle-only control group: Administer the formulation vehicle without the inhibitor to assess its effects. 2. Select a more biocompatible vehicle: Consult formulation guides for well-tolerated in vivo vehicles.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway involving RIPK2?
A: Receptor-Interacting Protein Kinase 2 (RIPK2) is a key signaling molecule downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[8][11][12] Upon activation by bacterial peptidoglycans, NOD1/2 recruits RIPK2. This leads to RIPK2's ubiquitination by E3 ligases like XIAP, which is crucial for the recruitment of downstream complexes.[8][11] Subsequently, RIPK2 activates the TAK1 complex, which in turn initiates the NF-κB and MAPK signaling cascades, leading to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.[11][13][14]
Q2: How do ATP-competitive RIPK2 inhibitors work?
A: Type I kinase inhibitors, which are the most common type for RIPK2, are ATP-competitive.[8] They bind to the ATP-binding pocket of the RIPK2 kinase domain, preventing the binding of ATP.[8] This action blocks the autophosphorylation and activation of RIPK2, thereby inhibiting the entire downstream signaling cascade that leads to inflammation.[8][15]
Q3: My RIPK2 inhibitor has low aqueous solubility. What formulation strategies can I use for in vivo delivery?
A: Poor solubility is a common challenge for kinase inhibitors.[16][17] Several strategies can enhance solubility and bioavailability for in vivo studies:
-
Co-solvents: Using a mixture of solvents, such as DMSO, polyethylene (B3416737) glycol (PEG), or Tween 80, can improve solubility.[3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can significantly improve the absorption of lipophilic compounds.[2] Encapsulating the inhibitor in these formulations helps maintain its solubility in the gastrointestinal tract.[3]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can improve the dissolution rate.[3]
-
Amorphous Solid Dispersions: Dispersing the inhibitor in a polymer matrix can prevent crystallization and enhance solubility.
Q4: How can I confirm that my RIPK2 inhibitor is engaging its target in vivo?
A: Confirming target engagement is critical to interpreting efficacy data. You can use several methods:
-
Pharmacodynamic (PD) Biomarker Analysis: Measure the levels of phosphorylated RIPK2 (p-RIPK2) in tissue lysates from treated versus untreated animals via Western blot. A reduction in p-RIPK2 indicates the inhibitor is active at its target.[5]
-
Downstream Pathway Analysis: Measure the expression of RIPK2-dependent genes or the levels of cytokines (e.g., TNF-α, IL-6) in tissue or blood.[9][18] A significant reduction in these markers following inhibitor treatment suggests target engagement.
-
Cellular Target Engagement Assays: Techniques like the NanoBRET™ Target Engagement Assay can be adapted to measure the apparent affinity of an inhibitor for RIPK2 in live cells, which can be correlated with in vivo findings.[6][19]
Q5: What are some common animal models used to test RIPK2 inhibitors in vivo?
A: The choice of model depends on the therapeutic area of interest. For inflammatory diseases:
-
MDP-Induced Peritonitis: This is an acute model where intraperitoneal injection of muramyl dipeptide (MDP), a NOD2 ligand, induces inflammatory cell recruitment to the peritoneum.[9][20] Efficacy is measured by a reduction in recruited cells (e.g., neutrophils).[9][20]
-
TNBS- or DSS-Induced Colitis: These are models for inflammatory bowel disease (IBD). RIPK2 inhibitors have been shown to reduce colonic inflammation in these models.[1][8]
-
TRUC Mouse Model: This is a T-bet/Rag2 double knockout mouse model that develops spontaneous colitis and is used to evaluate IBD therapeutics.[7]
Quantitative Data on Select RIPK2 Inhibitors
The following table summarizes publicly available data for several well-characterized RIPK2 inhibitors. This data is for comparative purposes and specific results may vary by experimental conditions.
| Inhibitor | Type | In Vitro Potency (IC50) | In Vivo Model / Key Finding | Reference |
| GSK583 | Type I | 8.0 nM (TNF-α in human monocytes) | Poor PK properties and hERG off-target activity limited its development. | [1][8] |
| GSK2983559 | Type I | 4 nM (IL-8 in HEK293) | Prodrug of inhibitor 4. Showed excellent efficacy in a murine TNBS-induced colitis model. First RIPK2 inhibitor to enter clinical trials. | [1] |
| BI 706039 | Type I | <1.0 nM (TNF-α in human cells) | Dose-dependently reduced colonic inflammation in the TRUC mouse model of IBD. Showed good selectivity and PK. | [7][8][10] |
| OD36 / OD38 | Macrocyclic | 5.3 nM / 14.1 nM (RIPK2 kinase) | Significantly inhibited inflammatory cell recruitment in an MDP-induced peritonitis model in mice. | [8][9][10] |
| WEHI-345 | Type I | 130 nM (RIPK2 kinase) | Delayed NF-κB activation. Partially reduced serum TNF levels in an MDP-challenged mouse model. | [8][10][19] |
| CSLP37 | Type I | 16 nM (RIPK2 kinase) | Potently reduced MDP-elicited serum TNF levels in mice, showing improved cellular potency over WEHI-345. | [8][19] |
| UH15-15 | Type I | 8 nM (RIPK2 kinase) | Developed to have strong efficacy and selectivity with favorable in vivo pharmacokinetics. | [8][10] |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: The NOD1/2-RIPK2 signaling cascade leading to inflammatory cytokine production.
Caption: A typical workflow for in vivo testing of a RIPK2 kinase inhibitor.
Caption: A decision tree to diagnose issues with in vivo RIPK2 inhibitor experiments.
Experimental Protocols
Protocol 1: In Vivo Efficacy in MDP-Induced Peritonitis Model
Principle: This protocol assesses the ability of a RIPK2 inhibitor to block NOD2-mediated inflammation in vivo. Muramyl dipeptide (MDP), a component of bacterial cell walls, is injected into the peritoneal cavity of mice to activate NOD2/RIPK2 signaling, leading to the recruitment of inflammatory cells.[9][20]
Materials:
-
RIPK2 inhibitor
-
Appropriate vehicle for formulation (e.g., 5% DMSO, 40% PEG300, 55% Saline)
-
Muramyl dipeptide (MDP)
-
Sterile PBS
-
8-10 week old C57BL/6 mice
-
Syringes and needles for intraperitoneal (i.p.) injection
-
EDTA solution
-
FACS tubes, Hemocytometer or automated cell counter
-
Reagents for cell staining (e.g., antibodies for neutrophils, macrophages)
Procedure:
-
Inhibitor Preparation: Prepare the RIPK2 inhibitor in the chosen vehicle at the desired concentration. Ensure it is fully dissolved or homogeneously suspended. A typical dose might range from 1 to 15 mg/kg.[5]
-
Animal Dosing: Administer the inhibitor formulation (or vehicle control) to the mice via i.p. injection. A typical dosing volume is 10 mL/kg.
-
Inflammatory Challenge: 30-60 minutes after inhibitor administration, inject 100-150 µg of MDP (dissolved in sterile PBS) per mouse via i.p. injection to induce peritonitis.[9][19]
-
Incubation: House the animals for 4 hours to allow for inflammatory cell recruitment.[9][20]
-
Peritoneal Lavage: Euthanize the mice and expose the peritoneal cavity. Inject 5-10 mL of cold PBS containing 2 mM EDTA into the cavity. Gently massage the abdomen.
-
Cell Collection: Carefully withdraw the lavage fluid using a syringe and place it into a collection tube on ice.
-
Cell Counting: Determine the total number of inflammatory cells in the lavage fluid using a hemocytometer or an automated cell counter.
-
Cell Analysis (Optional): Use flow cytometry with specific cell surface markers (e.g., Ly-6G for neutrophils, F4/80 for macrophages) to determine the differential cell counts in the lavage fluid.
Data Analysis: Compare the total and differential immune cell counts between the vehicle-treated group and the inhibitor-treated groups. A statistically significant reduction in cell numbers in the treated groups indicates in vivo efficacy.
Protocol 2: In Vivo Target Engagement by Western Blot for p-RIPK2
Principle: This protocol determines if the RIPK2 inhibitor is blocking the kinase activity of RIPK2 in a target tissue by measuring the level of autophosphorylated RIPK2 (p-RIPK2).[5]
Materials:
-
Tissue samples from animals treated with inhibitor or vehicle
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, transfer buffer)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-RIPK2 (p-Tyr) and anti-total-RIPK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Tissue Lysis: Homogenize harvested tissue samples (e.g., spleen, colon, or brain) on ice in RIPA buffer.[5][7]
-
Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-RIPK2 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total RIPK2.
Data Analysis: Quantify the band intensity for p-RIPK2 and total RIPK2 using densitometry software. Calculate the ratio of p-RIPK2 to total RIPK2 for each sample. A lower ratio in inhibitor-treated samples compared to vehicle controls indicates target engagement.[5]
Protocol 3: General Pharmacokinetic (PK) Study
Principle: This protocol outlines a basic procedure to determine the concentration of the RIPK2 inhibitor in plasma over time after administration, allowing for the calculation of key PK parameters.
Materials:
-
RIPK2 inhibitor and formulation
-
C57BL/6 or BALB/c mice
-
Dosing equipment (e.g., oral gavage needles, i.p. syringes)
-
Blood collection supplies (e.g., EDTA or heparin-coated tubes, capillaries)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system
Procedure:
-
Animal Dosing: Administer a single dose of the RIPK2 inhibitor to a cohort of mice (n=3-5 per time point) via the intended clinical route (e.g., oral gavage or i.p. injection).
-
Blood Sampling: Collect blood samples (~50-100 µL) at designated time points. A typical schedule might be:
-
Oral Dosing: 0 (pre-dose), 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose.
-
IV Dosing: 0 (pre-dose), 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Immediately place blood samples into anticoagulant-coated tubes. Centrifuge at ~2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
Sample Analysis:
-
Prepare plasma samples for analysis, typically involving protein precipitation with acetonitrile.
-
Analyze the concentration of the inhibitor in the plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Generate a standard curve using known concentrations of the inhibitor spiked into control plasma.
-
-
Data Analysis:
-
Plot the plasma concentration of the inhibitor versus time.
-
Use pharmacokinetic modeling software to calculate key parameters, such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
t1/2: Half-life of the drug.
-
Bioavailability (%F): (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
-
-
References
- 1. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Pharmacological Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) Elicits Neuroprotective Effects Following Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 9. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 11. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. dspace.library.uu.nl [dspace.library.uu.nl]
- 17. mdpi.com [mdpi.com]
- 18. In vivo inhibition of RIPK2 kinase alleviates inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling | The EMBO Journal [link.springer.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Selectivity of RIP2 Kinase Inhibitors: WEHI-345 and GSK583
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent RIP2 kinase inhibitors, WEHI-345 and GSK583. The information presented herein is intended to assist researchers in making informed decisions when selecting a tool compound for studying the role of RIP2 kinase in cellular signaling and disease. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided.
Introduction to RIP2 Kinase and the Importance of Selectivity
Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK, is a crucial serine/threonine kinase that plays a pivotal role in the innate immune system. It functions as a key downstream signaling molecule for the nucleotide-binding oligomerization domain (NOD)-like receptors, NOD1 and NOD2. Upon activation by bacterial peptidoglycans, RIPK2 undergoes autophosphorylation and ubiquitination, leading to the activation of downstream signaling pathways such as NF-κB and MAPK, which in turn drive the production of pro-inflammatory cytokines. Given its central role in inflammatory signaling, RIPK2 has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases.
The development of potent and selective RIPK2 inhibitors is a key focus of drug discovery efforts. A critical aspect of inhibitor characterization is its selectivity profile, which describes its binding affinity or inhibitory activity against a broad panel of other kinases. A highly selective inhibitor minimizes off-target effects, ensuring that the observed biological consequences are indeed due to the inhibition of the intended target, RIPK2. This guide provides a comparative overview of the selectivity of two widely used RIP2 kinase inhibitors, WEHI-345 and GSK583.
Comparative Selectivity Profiles
The following tables summarize the available quantitative data on the inhibitory activity and selectivity of WEHI-345 and GSK583 against RIPK2 and a panel of off-target kinases.
Table 1: On-Target Potency of RIP2 Kinase Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Kd (nM) |
| WEHI-345 | Human RIPK2 | Kinase Assay | 130[1] | 46[1] |
| GSK583 | Human RIPK2 | Binding Assay | 5[2][3] | - |
| GSK583 | Rat RIPK2 | Kinase Assay | 2 | - |
Table 2: Off-Target Selectivity Profile of WEHI-345
WEHI-345 was profiled against a panel of 95 kinases at a concentration of 1 µM.[1]
| Off-Target Kinase | % Inhibition at 1 µM |
| KIT | >90 |
| RET | >90 |
| PDGFRβ | >90 |
| SRC | >90 |
| Other 91 kinases | <90 |
Table 3: Off-Target Selectivity Profile of GSK583
GSK583 was profiled against a panel of 300 kinases at a concentration of 1 µM, demonstrating excellent selectivity.[2]
| Off-Target Kinase | Notable Inhibition |
| BRK | Some inhibition |
| Aurora A | Some inhibition |
| RIPK3 | IC50 = 16 nM (Binding Assay)[3] |
| Other kinases in the panel | Minimal inhibition |
Experimental Methodologies
Detailed protocols for the key experimental assays used to generate the selectivity data are provided below.
Fluorescence Polarization (FP)-Based Kinase Binding Assay (for GSK583)
This assay quantifies the interaction of test compounds with the ATP binding pocket of a target kinase by measuring the displacement of a fluorescently labeled tracer.
Principle: A fluorescently labeled ligand (tracer) binds to the kinase, and due to the increased molecular size, the emitted light upon excitation with polarized light remains polarized. Unlabeled inhibitors compete with the tracer for binding to the kinase, causing a decrease in the fluorescence polarization signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 1 mM CHAPS.
-
Prepare full-length FLAG-His tagged RIPK2 purified from a baculovirus expression system in the assay buffer. The final concentration should be twice the apparent Kd.
-
Prepare a fluorescently labeled, ATP-competitive ligand (tracer) at a final concentration of 5 nM in the assay buffer.[2]
-
Prepare test compounds in 100% DMSO.
-
-
Assay Procedure:
-
Dispense 100 nL of the test compound dilutions into individual wells of a multiwell plate.
-
Add 5 µL of the RIPK2 enzyme solution to each well and incubate at room temperature for 10 minutes.
-
Add 5 µL of the fluorescent tracer to all wells to initiate the competition reaction.
-
Incubate the plate for a sufficient time to allow the binding to reach equilibrium (e.g., 1-2 hours).
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated based on the reduction in the fluorescence polarization signal in the presence of the test compound compared to controls.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.[2]
-
LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring inhibitor binding to a kinase.
Principle: The assay is based on the binding and displacement of a proprietary, Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest. Binding of the tracer to a europium (Eu)-labeled anti-tag antibody-bound kinase results in a high degree of FRET. Test compounds compete with the tracer for binding, leading to a loss of the FRET signal.[4]
General Protocol:
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound in the assay buffer.
-
Prepare a 3X mixture of the kinase and the Eu-labeled anti-tag antibody in the assay buffer.
-
Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution to initiate the reaction.
-
Incubate the plate for 1 hour at room temperature.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (Alexa Fluor® 647) and 615 nm (Europium).
-
-
Data Analysis:
-
The TR-FRET ratio (665 nm / 615 nm) is calculated.
-
IC50 values are determined from the dose-response curves of the test compounds.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the RIP2 signaling pathway and a general experimental workflow for kinase inhibitor selectivity profiling.
References
A Comparative Guide to RIP2 Kinase Inhibitors: RIP2 Kinase Inhibitor 1 vs. Key Alternatives
For Researchers, Scientists, and Drug Development Professionals
Receptor-Interacting Protein Kinase 2 (RIPK2 or RIP2) has emerged as a critical mediator in the NOD-like receptor (NLR) signaling pathway, playing a pivotal role in the innate immune response to bacterial pathogens. Its involvement in inflammatory diseases such as Crohn's disease, sarcoidosis, and Blau syndrome has made it an attractive therapeutic target. This guide provides an objective comparison of RIP2 Kinase Inhibitor 1 against other well-characterized RIP2 inhibitors, including GSK583, WEHI-345, Gefitinib, and Ponatinib, supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies.
Introduction to RIP2 Kinase Signaling
RIP2 is a serine/threonine kinase that functions as a crucial adaptor protein downstream of the intracellular pattern recognition receptors NOD1 and NOD2. Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit RIP2, leading to its autophosphorylation and subsequent activation of downstream signaling cascades, most notably the NF-κB and MAPK pathways. This activation results in the production of pro-inflammatory cytokines and chemokines, driving the innate immune response.
Figure 1: Simplified RIP2 signaling pathway. Bacterial peptidoglycans (PGNs) are recognized by NOD1/NOD2, leading to RIP2 recruitment, autophosphorylation, and ubiquitination, which in turn activates downstream NF-κB and MAPK pathways, resulting in pro-inflammatory cytokine production.
Performance Comparison of RIP2 Inhibitors
The following tables summarize the biochemical potency, cellular activity, and kinase selectivity of this compound and other commonly used RIP2 inhibitors.
Table 1: Biochemical Potency Against RIPK2
| Inhibitor | Type | Assay Type | IC₅₀ (nM) | Reference(s) |
| This compound | Type I | Fluorescence Polarization (FP) | 30 | [1] |
| Kinase Assay | 5-10 | [2] | ||
| GSK583 | Type I | Kinase Assay (human) | 5 | [3] |
| WEHI-345 | Type I | Kinase Assay (human recombinant) | 130 | [4] |
| Gefitinib | Type I | Tyrosine Kinase Assay | ~50 | [5] |
| Ponatinib | Type II | Kinase Assay | 7 | [6] |
Table 2: Cellular Potency in NOD2-Mediated Signaling
| Inhibitor | Cell Line | Assay | IC₅₀ (nM) | Reference(s) |
| This compound | Human Whole Blood | MDP-induced cytokine production | 50 | [1] |
| GSK583 | Human Monocytes | MDP-induced TNF-α production | 8 | [3] |
| Human Whole Blood | MDP-induced TNF-α production | 237 | [3] | |
| WEHI-345 | THP-1 cells | MDP-induced NF-κB target gene expression | ~500 | [7] |
| Gefitinib | Various | MDP-induced cytokine release | ~500 | [5] |
| Ponatinib | THP-1 cells | L18-MDP-induced RIPK2 ubiquitination | ~10-25 | [6] |
Table 3: Kinase Selectivity Profile
| Inhibitor | Primary Target(s) | Notable Off-Targets (Inhibition >70% at 1 µM) | Reference(s) |
| This compound | RIPK2 | ALK5 (>10 µM), VEGFR2 (7.94 µM), LCK (31.6 µM) | [1] |
| GSK583 | RIPK2 | BRK, Aurora A (from a panel of 300 kinases) | [3] |
| WEHI-345 | RIPK2 | KIT, RET, PDGFRβ, SRC (from a panel of 95 kinases) | [4] |
| Gefitinib | EGFR, RIPK2 | Multiple other kinases | [8][9] |
| Ponatinib | BCR-ABL, VEGFR, FGFR, PDGFR, others | Broad kinase inhibition profile | [10][11] |
In Vivo Efficacy
The in vivo efficacy of these inhibitors has been evaluated in various models of inflammation.
-
This compound has been shown to inhibit intestinal and lung inflammation in rodent models with low toxicity[2].
-
GSK583 demonstrated dose-dependent inhibition of serum KC (a rodent IL-8 ortholog) and neutrophil recruitment in MDP-challenged rats and mice[3].
-
WEHI-345 reduced disease severity in a mouse model of experimental autoimmune encephalomyelitis (EAE)[4]. In a head-to-head comparison in an MDP-induced peritonitis model, CSLP37, another RIPK2 inhibitor, showed more potent reduction of serum TNF levels compared to WEHI-345[12].
-
Gefitinib has been shown to alleviate disease in a spontaneous mouse model of Crohn's Disease-like ileitis[13].
-
Ponatinib , due to its broad kinase inhibition profile and associated toxicities, is less commonly used as a tool compound for studying RIPK2 in vivo, despite its high potency[10][11].
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and interpretation of results.
Biochemical Kinase Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to compete with a fluorescently labeled tracer for binding to the ATP pocket of RIPK2.
Figure 2: Workflow for a Fluorescence Polarization (FP) competition binding assay.
Protocol:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the RIPK2 enzyme solution.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells and incubate.
-
Add the fluorescently labeled tracer molecule to all wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve[14][15][16].
Cellular Assay: MDP-Induced Cytokine Release
This assay assesses the ability of an inhibitor to block NOD2-mediated cytokine production in a cellular context.
Protocol (using human whole blood):
-
Prepare 10x working solutions of the test inhibitors.
-
Dispense the inhibitor solutions into a 96-well plate.
-
Add fresh human whole blood to each well.
-
Incubate the plate for a specified time (e.g., 1 hour) at 37°C.
-
Add Muramyl Dipeptide (MDP) to stimulate NOD2 signaling.
-
Incubate for a further period (e.g., 4-6 hours) at 37°C.
-
Centrifuge the plate to separate plasma.
-
Collect the plasma and measure cytokine levels (e.g., TNF-α, IL-6) using ELISA or a multiplex immunoassay.
-
Calculate the IC₅₀ value based on the dose-dependent inhibition of cytokine production[1].
In Vivo Model: TNBS-Induced Colitis
This is a widely used model of inflammatory bowel disease to evaluate the in vivo efficacy of anti-inflammatory compounds.
Figure 3: Experimental workflow for the TNBS-induced colitis model in mice.
Protocol:
-
Mice are fasted overnight before colitis induction.
-
The test inhibitor or vehicle is administered (e.g., orally) for a set period before TNBS administration.
-
Mice are anesthetized, and a solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol is administered intrarectally to induce colitis.
-
Daily treatment with the inhibitor or vehicle continues for the duration of the study.
-
Clinical signs of colitis, including weight loss, stool consistency, and rectal bleeding, are monitored daily and used to calculate a Disease Activity Index (DAI).
-
At the end of the study, mice are euthanized, and the colons are collected for macroscopic and histological assessment of inflammation and damage.
-
Colon tissue can be homogenized to measure levels of pro-inflammatory cytokines[7][9][11][17][18].
Conclusion
The choice of a RIP2 kinase inhibitor depends on the specific research question.
-
This compound offers high potency in both biochemical and cellular assays, with some initial data suggesting a favorable in vivo profile[1][2]. Its kinase selectivity profile, while not as extensively characterized as some other inhibitors, indicates good selectivity against the kinases tested.
-
GSK583 is a highly potent and selective RIP2 inhibitor with demonstrated in vivo activity[3]. Its well-defined selectivity makes it an excellent tool for specifically probing RIP2 function.
-
WEHI-345 is another selective RIP2 inhibitor, although it is less potent than GSK583 and this compound in biochemical assays[4]. It has been successfully used in in vivo models of inflammation.
-
Gefitinib is a dual EGFR/RIPK2 inhibitor. While it can be used to study RIP2 signaling, its effects on EGFR must be considered when interpreting results[8][9].
-
Ponatinib is a highly potent but non-selective kinase inhibitor[10][11]. Its broad activity profile makes it less suitable for studies aiming to specifically dissect the role of RIP2.
For researchers seeking a potent and selective tool compound for in vitro and in vivo studies of RIP2-mediated inflammation, This compound and GSK583 represent excellent choices. The detailed experimental protocols provided in this guide should facilitate the design and execution of robust and reproducible experiments in the field of innate immunity and inflammatory disease research.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. RIP Kinase Inhibitors Products [bio-techne.com]
- 6. thesgc.org [thesgc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling | The EMBO Journal [link.springer.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the In Vivo Efficacy of RIP2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Receptor-Interacting Protein Kinase 2 (RIPK2 or RIP2) has emerged as a critical mediator in the NOD1 and NOD2 signaling pathways, playing a pivotal role in the innate immune response. Dysregulation of this pathway is implicated in a variety of inflammatory conditions, making RIPK2 an attractive therapeutic target. This guide provides an objective comparison of the in vivo efficacy of selected RIP2 kinase inhibitors, supported by experimental data and detailed protocols to aid researchers in their drug discovery and development efforts.
The RIP2 Signaling Pathway
RIPK2 is a key downstream signaling molecule for the intracellular pattern recognition receptors NOD1 and NOD2.[1][2] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to the activation of downstream signaling cascades, primarily the NF-κB and MAPK pathways. This activation results in the production of pro-inflammatory cytokines and chemokines, driving the inflammatory response. The kinase activity of RIPK2 is crucial for the stability and function of the protein.[3]
Comparative In Vivo Efficacy of RIP2 Kinase Inhibitors
The following table summarizes the in vivo efficacy of several RIP2 kinase inhibitors across different inflammatory disease models.
| Inhibitor | Animal Model | Disease Induction | Dosing Regimen | Key Findings |
| Gefitinib | SAMP1/YitFc Mice | Spontaneous Crohn's Disease-like ileitis | 50 mg/kg/day, oral | Ameliorated spontaneous ileitis development.[4] |
| C57BL/6 Mice | MDP-induced peritonitis | 6.25 mg/kg, intraperitoneal | Reduced recruitment of neutrophils and lymphocytes to the peritoneum.[1] | |
| OD36 | C57BL/6 Mice | MDP-induced peritonitis | 6.25 mg/kg, intraperitoneal | Inhibited the recruitment of inflammatory cells, particularly neutrophils.[1][5][6][7] |
| GSK2983559 (prodrug of GSK583) | Mice | TNBS-induced colitis | 7.5 and 145 mg/kg, twice daily | Showed efficacy comparable to prednisolone (B192156) in reducing colon scores.[8] |
| WEHI-345 | C57BL/6 Mice | Experimental Autoimmune Encephalomyelitis (EAE) | 20 mg/kg, twice daily, intraperitoneal | Significantly lowered the mean disease score and reduced inflammatory infiltrate in the forebrain.[3] |
| Mice | MDP-induced TNF-α production | 10 mg/kg, intraperitoneal | Potently reduced MDP-elicited serum TNF levels.[9] | |
| CSLP37 | Mice | MDP-induced TNF-α production | Not specified | Effectively blocked TNF release. |
| Ponatinib | Not specified in snippets | Not specified in snippets | Not specified in snippets | Potently inhibits RIPK2 and reduces inflammation.[10] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Muramyl Dipeptide (MDP)-Induced Peritonitis Model
This acute inflammatory model is utilized to assess the ability of RIP2 inhibitors to block the immediate inflammatory response triggered by NOD2 activation.
Protocol:
-
Animal Model: C57BL/6 mice are commonly used.
-
Inhibitor Administration: The RIP2 kinase inhibitor (e.g., OD36) is administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 6.25 mg/kg). A vehicle control group is essential.[1][5][6][7]
-
Induction of Peritonitis: 30 minutes after inhibitor administration, peritonitis is induced by an i.p. injection of muramyl dipeptide (MDP) (e.g., 150 µg per mouse).[1]
-
Incubation: Mice are monitored for a set period, typically 4 hours, to allow for the inflammatory response to develop.[1]
-
Peritoneal Lavage: At the endpoint, mice are euthanized, and the peritoneal cavity is washed with sterile saline to collect the cellular infiltrate.
-
Analysis: The collected peritoneal fluid is analyzed for total and differential white blood cell counts (neutrophils, lymphocytes, macrophages). Cytokine levels (e.g., TNF-α, IL-6) in the lavage fluid can also be quantified by ELISA.
Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis Model
This model is a well-established method for inducing chronic intestinal inflammation that shares pathological features with human inflammatory bowel disease (IBD), particularly Crohn's disease.
Protocol:
-
Animal Model: Various mouse strains can be used, with susceptibility to colitis being strain-dependent.
-
Induction of Colitis: Mice are anesthetized, and a solution of TNBS in ethanol (B145695) is administered intrarectally. The ethanol serves to break the mucosal barrier, allowing TNBS to haptenize colonic proteins and elicit a T-cell mediated immune response.
-
Inhibitor Treatment: The RIP2 kinase inhibitor (e.g., GSK2983559) is administered, often starting on the day of colitis induction and continuing for a specified duration. Dosing can be oral (p.o.) or intraperitoneal (i.p.), once or twice daily.[8] A vehicle control and often a positive control (e.g., prednisolone) are included.[8]
-
Monitoring: Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the feces, which are used to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are removed. The colon length and weight are measured, and sections are taken for histological analysis to assess the degree of inflammation, ulceration, and tissue damage. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can also be measured in colonic tissue.
Conclusion
The presented data demonstrates that RIP2 kinase inhibitors are effective in mitigating inflammation in various preclinical models of inflammatory diseases. Inhibitors such as Gefitinib, OD36, and GSK2983559 have shown significant efficacy in reducing inflammatory cell infiltration and ameliorating disease pathology in models of peritonitis and colitis.[1][8] Furthermore, inhibitors like WEHI-345 have demonstrated therapeutic potential in a model of multiple sclerosis, suggesting a broader applicability for RIP2 inhibition in autoimmune disorders.[3]
The choice of inhibitor and in vivo model will depend on the specific research question. The MDP-induced peritonitis model is well-suited for rapid, acute in vivo screening, while colitis models such as TNBS- or DSS-induced colitis are more appropriate for evaluating therapeutic efficacy in a chronic inflammatory setting. The detailed protocols and comparative data in this guide are intended to assist researchers in designing and executing robust in vivo studies to further validate the therapeutic potential of novel RIP2 kinase inhibitors.
References
- 1. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo inhibition of RIPK2 kinase alleviates inflammatory disease - Oncodesign Services [oncodesign-services.com]
- 3. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 4. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to RIP2 Kinase Inhibitors: GSK583 vs. RIP2 Kinase Inhibitor 1
This guide provides a detailed, data-driven comparison of two prominent small molecule inhibitors of Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIP2): GSK583 and RIP2 kinase inhibitor 1. Developed for researchers in immunology and drug discovery, this document summarizes their biochemical and cellular activities, selectivity profiles, and the experimental frameworks used for their evaluation.
Receptor-Interacting Protein Kinase 2 (RIPK2, also known as RIP2) is a critical signaling node for the Nucleotide-binding oligomerization domain (NOD)-like receptors, NOD1 and NOD2. As intracellular pattern recognition receptors, NOD1 and NOD2 detect bacterial peptidoglycan fragments, initiating an innate immune response. This activation leads to the recruitment and autophosphorylation of RIP2, which subsequently triggers downstream NF-κB and MAPK signaling pathways, culminating in the production of pro-inflammatory cytokines. Given its central role, RIP2 has emerged as a key therapeutic target for autoinflammatory conditions such as Crohn's disease, Blau syndrome, and sarcoidosis.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data for GSK583 and this compound, highlighting their potency and activity across various assays.
Table 1: Biochemical Activity and Selectivity
| Parameter | GSK583 | This compound | Reference |
| Human RIP2 IC₅₀ | 5 nM | 5-10 nM; 30 nM (FP assay) | [1][2][3],[4][5] |
| Rat RIP2 IC₅₀ | 2 nM | Not Reported | [1] |
| Selectivity Profile | Highly selective across 300 kinases. Some inhibition of BRK and Aurora A. | Selective. | [1][6] |
| VEGFR2 IC₅₀ | >1 µM (Selective) | 7.94 µM | [5][7] |
| p38α IC₅₀ | >1 µM (Selective) | Not Reported | [1][7] |
| ALK5 IC₅₀ | Not Reported | >10 µM | [5] |
| LCK IC₅₀ | Not Reported | 31.6 µM | [5] |
FP: Fluorescence Polarization
Table 2: Cellular Activity
| Assay | GSK583 | This compound | Reference |
| MDP-stimulated TNF-α (Human Monocytes) IC₅₀ | 8 nM | Not Reported | [6] |
| MDP-stimulated IL-8 (HEK293-NOD2) IC₅₀ | 4-8 nM | Not Reported | [6][8] |
| MDP-stimulated TNF-α (Human Whole Blood) IC₅₀ | 237 nM | 50 nM | [5][6][9] |
| MDP-stimulated TNF-α / IL-6 (Human CD/UC Biopsies) IC₅₀ | ~200 nM | Not Reported | [6][7] |
| Effect on Cancer Cell Proliferation | Not Reported | Decreased by 70% | [4] |
MDP: Muramyl dipeptide; HEK293-NOD2: HEK293 cells overexpressing NOD2; CD: Crohn's Disease; UC: Ulcerative Colitis.
Signaling Pathway and Experimental Workflow Visualizations
NOD2-RIP2 Signaling Pathway
The diagram below illustrates the canonical signaling cascade initiated by NOD2 activation. Bacterial muramyl dipeptide (MDP) is recognized by the intracellular sensor NOD2, leading to the recruitment and activation of RIP2 kinase. This triggers downstream pathways, resulting in the transcription of pro-inflammatory genes.
Caption: The NOD2-RIP2 signaling pathway initiated by bacterial MDP.
Experimental Workflow: Cellular Cytokine Release Assay
This workflow outlines the key steps in a cell-based assay used to determine the potency of RIP2 inhibitors by measuring their effect on cytokine production.
Caption: Workflow for a cellular assay to measure inhibitor potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize RIP2 kinase inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of purified RIP2 kinase by measuring the amount of ADP produced.
-
Objective: To determine the direct inhibitory effect of a compound on RIP2 kinase activity.
-
Materials:
-
Recombinant human RIP2 kinase.
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[10][11]
-
ATP solution.
-
Substrate (e.g., generic kinase substrate like myelin basic protein, if required).
-
Test inhibitors (GSK583, this compound) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).[10][11]
-
384-well opaque assay plates.
-
-
Procedure:
-
Prepare a solution of RIP2 kinase in Kinase Buffer.
-
Add 1 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[10]
-
Add 2 µL of the RIP2 kinase solution to each well and incubate at room temperature for 15-30 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be near the Kₘ for RIP2 if known.[10]
-
Incubate the plate at room temperature for 60 minutes.[10]
-
To stop the reaction and deplete unused ATP, add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[10][11]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.[10][11]
-
Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects RIP2 kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular Assay: MDP-Stimulated Cytokine Release
This assay measures the ability of an inhibitor to block NOD2-RIP2 signaling in a cellular context.
-
Objective: To evaluate the potency of inhibitors on the RIP2 pathway in primary human cells.
-
Materials:
-
Primary human monocytes, isolated from peripheral blood mononuclear cells (PBMCs).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Muramyl dipeptide (MDP), a NOD2 ligand.
-
Test inhibitors serially diluted in DMSO.
-
TNF-α ELISA kit.
-
-
Procedure:
-
Isolate human monocytes and seed them in a 96-well cell culture plate at a desired density.
-
Allow cells to adhere for 2-4 hours.
-
Pre-treat the cells by adding various concentrations of the RIP2 inhibitor (or DMSO control) and incubate for 1 hour.
-
Stimulate the cells by adding MDP to a final concentration of ~10 µg/mL. Do not add MDP to negative control wells.
-
Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator.[12]
-
After incubation, centrifuge the plate and collect the cell-free supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the IC₅₀ value, representing the concentration of inhibitor required to reduce MDP-stimulated TNF-α production by 50%.
-
In Vivo Assay: MDP-Induced Peritonitis Model
This animal model assesses the in vivo efficacy of RIP2 inhibitors in an acute inflammation setting.
-
Objective: To determine if an inhibitor can reduce inflammation in a living organism.
-
Materials:
-
Mice (e.g., C57BL/6 strain).
-
Test inhibitor formulated for oral (p.o.) or intraperitoneal (i.p.) administration.
-
Vehicle control for the inhibitor.
-
MDP solution in sterile saline.
-
Phosphate-buffered saline (PBS) for peritoneal lavage.
-
-
Procedure:
-
Administer the test inhibitor (e.g., GSK583 at 10 mg/kg, p.o.) or vehicle to cohorts of mice.[3]
-
After 30-60 minutes, induce peritonitis by injecting a sterile solution of MDP (e.g., 150 µg) into the peritoneal cavity.[13][14]
-
After a set time (e.g., 4 hours), humanely euthanize the mice.[13][14]
-
Collect peritoneal lavage by injecting and then withdrawing a fixed volume of cold PBS into the peritoneal cavity.
-
Collect blood via cardiac puncture to prepare serum.
-
Analysis:
-
Cellular Infiltration: Centrifuge the lavage fluid, resuspend the cell pellet, and perform a total and differential cell count (e.g., neutrophils, lymphocytes) using a hematology analyzer or manual counting.[13][14]
-
Cytokine Levels: Measure the concentration of cytokines (e.g., KC, the mouse orthologue of IL-8) in the serum or the cell-free lavage fluid using ELISA or a multiplex assay platform.[3]
-
-
Compare the results from the inhibitor-treated group to the vehicle-treated group to determine the extent of inflammation reduction.
-
Summary and Conclusion
-
GSK583 is a highly potent and exquisitely selective RIP2 kinase inhibitor with low nanomolar efficacy in both biochemical and cellular assays.[1][6] It has been extensively characterized and effectively blocks NOD2-mediated signaling in vitro, in vivo, and in ex vivo human tissues from patients with inflammatory bowel disease.[7][9] However, its development as a clinical candidate was halted due to off-target activity on the hERG ion channel and a suboptimal pharmacokinetic profile, relegating it to a valuable tool compound for research.[7][9][15]
-
This compound is also a potent inhibitor of RIP2, with reported IC₅₀ values in the low nanomolar range.[4][5] It demonstrates efficacy in human whole blood assays and has been shown to reduce inflammation in animal models.[4][5] While specific selectivity data is available, it is less extensively profiled in the public literature compared to GSK583.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 8. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 9. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. The Kinase Activity of Rip2 Determines Its Stability and Consequently Nod1- and Nod2-mediated Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of RIP2 Kinase Inhibitor GSK583
This guide provides a detailed analysis of the Receptor-Interacting Protein 2 (RIP2) kinase inhibitor GSK583, serving as an exemplary "RIP2 Kinase Inhibitor 1." It is intended for researchers, scientists, and drug development professionals interested in the selective inhibition of RIP2, a critical adaptor protein in NOD1 and NOD2 signaling pathways.[1][2] This document presents objective comparisons of GSK583's performance, supported by experimental data, to highlight the importance of cross-reactivity studies in drug discovery.
The Role of RIP2 in Cellular Signaling
Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIP2), also known as RICK or CARDIAK, is a key component of the innate immune system.[3] It functions as an essential adaptor for Nucleotide-binding Oligomerization Domain (NOD)-like receptors NOD1 and NOD2, which detect bacterial peptidoglycans.[1][2] Upon activation by NOD1/2, RIP2 mediates downstream signaling cascades that lead to the activation of NF-κB and MAP kinases, culminating in the production of pro-inflammatory cytokines.[1][3] Given its central role, RIP2 has emerged as a significant therapeutic target for inflammatory diseases.
Below is a diagram illustrating the canonical NOD2-RIP2 signaling pathway.
Caption: The NOD2-RIP2 signaling pathway initiated by bacterial MDP, leading to cytokine production.
Potency and Kinase Selectivity Profile of GSK583
GSK583 is a highly potent inhibitor of human RIP2 kinase, with a reported IC50 of 5 nM in biochemical assays.[4][5][6][7] Its efficacy is demonstrated by its ability to potently inhibit the production of TNFα in human primary monocytes with an IC50 of 8 nM.[4][5] Despite its high on-target potency, comprehensive kinase profiling is essential to understand its cross-reactivity and potential for off-target effects.
GSK583 was profiled against a large panel of kinases to assess its selectivity. While highly selective overall, it exhibited some activity against a few other kinases.[6][7]
| Kinase Target | IC50 (nM) | Comments |
| RIP2 (Human) | 5 | Primary Target [4][5][6][7] |
| RIP2 (Rat) | 2 | High potency on rodent orthologue.[6][7] |
| RIP3 | 16 | Shows binding affinity but no functional activity in necroptosis cell assays.[4][6][7] |
| BRK | - | Some inhibition observed in broad panel screening.[6][7] |
| Aurora A | - | Some inhibition observed in broad panel screening.[6][7] |
| p38α | >10,000 | High selectivity over this key MAPK.[5][6][7] |
| VEGFR2 | >10,000 | High selectivity over this receptor tyrosine kinase.[5][6][7] |
Table 1: Biochemical potency and selectivity of GSK583 against various kinases.
While GSK583 shows excellent selectivity across the kinome, further profiling revealed liabilities that precluded its development as a clinical candidate.[4] Specifically, it inhibits the hERG ion channel and the metabolic enzyme CYP3A4, both of which are common sources of adverse drug reactions.
| Target | IC50 (µM) | Implication |
| RIP2-dependent TNFα production | 0.008 | Desired Cellular Activity [4][5] |
| hERG Ion Channel | 7.45 | Risk of cardiac arrhythmia.[8] |
| CYP3A4 | 5.0 | Risk of drug-drug interactions and altered metabolism.[8] |
Table 2: Comparison of GSK583's on-target cellular potency versus critical off-target activities.
Experimental Protocols
The data presented in this guide were generated using established and reproducible methodologies.
This assay quantifies the ability of a test compound to compete with a fluorescently labeled ligand for the ATP-binding pocket of the target kinase.
-
Objective: To determine the IC50 value of an inhibitor against a purified kinase.
-
Methodology:
-
Recombinant full-length FLAG-His tagged RIP2 kinase is purified from a baculovirus expression system.[5]
-
A fluorescently labeled, ATP-competitive ligand is used at a fixed concentration (e.g., 5 nM).[5]
-
The kinase and ligand are prepared in an assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM CHAPS).[5]
-
Serial dilutions of the test compound (GSK583) are prepared in DMSO and dispensed into multi-well plates.
-
The kinase solution is added to the wells and incubated for 10 minutes at room temperature to allow for compound binding.[5]
-
The fluorescent ligand is added, and the plate is incubated to reach binding equilibrium.
-
The fluorescence polarization (FP) of each well is measured. A decrease in FP signal indicates displacement of the fluorescent ligand by the test compound.
-
Data are normalized, and IC50 values are calculated by fitting the results to a four-parameter logistic equation.[5]
-
This is a high-throughput competition binding assay that assesses the interaction of a test compound against a large panel of DNA-tagged recombinant kinases.
-
Objective: To determine the selectivity of an inhibitor across the human kinome.
-
Methodology:
-
A library of DNA-tagged kinases is incubated with an immobilized, broad-spectrum kinase inhibitor (bait ligand).[9]
-
The test compound (GSK583) is added at a fixed concentration (e.g., 1 µM).[9]
-
If the test compound binds to a kinase, it prevents that kinase from binding to the immobilized bait.
-
After incubation, unbound kinases are washed away.
-
The amount of kinase remaining bound to the solid support is quantified by detecting the associated DNA tag using quantitative PCR (qPCR).[10]
-
The results are reported as percent inhibition relative to a DMSO control. A low qPCR signal indicates strong binding of the test compound to the kinase.
-
This assay measures the inhibitor's effect on specific signaling pathways in a relevant cell type, such as primary human monocytes.
-
Objective: To confirm on-target activity and assess selectivity against other immune signaling pathways in a cellular context.
-
Methodology:
-
Isolate primary human monocytes from whole blood.
-
Pre-treat the monocytes with various concentrations of the test compound (GSK583) for 30 minutes.[4]
-
Stimulate the cells with ligands that selectively activate different pathways:
-
Incubate the cells for a defined period (e.g., 6 hours).[4]
-
Collect the cell supernatant and measure the concentration of a relevant pro-inflammatory cytokine (e.g., TNFα or IL-8) using an immunoassay (e.g., ELISA).
-
Calculate the percent inhibition for each pathway and determine IC50 values for the target-dependent pathway.
-
The workflow for inhibitor characterization is outlined below.
Caption: A generalized workflow for kinase inhibitor selectivity and safety profiling.
Conclusion
GSK583 serves as an excellent case study in modern drug discovery. It is a highly potent and kinome-selective inhibitor of RIP2 kinase, effectively blocking NOD1/2 signaling in cellular models.[4][6][7] However, comprehensive cross-reactivity and safety profiling identified significant liabilities, including inhibition of the hERG channel and CYP3A4, which ultimately halted its clinical progression.[4][8] This underscores the critical importance of conducting broad, multi-faceted cross-reactivity studies early in the drug development process. While an inhibitor may demonstrate exquisite selectivity against its intended target class (kinases), interactions with unrelated proteins can present insurmountable safety hurdles. Future efforts in developing RIP2 inhibitors must focus not only on maintaining high potency and kinome selectivity but also on designing molecules with a clean off-target safety profile.
References
- 1. RIP2 Is a Critical Regulator for NLRs Signaling and MHC Antigen Presentation but Not for MAPK and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RIP2 is a novel NF-kappaB-activating and cell death-inducing kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK 583 | RIP Kinase Inhibitors: R&D Systems [rndsystems.com]
- 7. GSK 583 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 8. Probe GSK583 | Chemical Probes Portal [chemicalprobes.org]
- 9. benchchem.com [benchchem.com]
- 10. chayon.co.kr [chayon.co.kr]
A Comparative Guide to Confirming Target Engagement of RIP2 Kinase Inhibitor 1 in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RIP2 Kinase Inhibitor 1 with alternative inhibitors, focusing on methods to confirm target engagement within a cellular context. Detailed experimental protocols and supporting data are presented to aid in the selection of appropriate assays and to facilitate the interpretation of results.
Introduction to RIP2 Kinase and its Inhibition
Receptor-Interacting Protein Kinase 2 (RIPK2, also known as RIP2) is a crucial serine/threonine kinase that functions as a key downstream signaling molecule for the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors.[1][2][3] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its autophosphorylation and subsequent activation of downstream signaling pathways, primarily the NF-κB and MAPK pathways. This cascade ultimately results in the production of pro-inflammatory cytokines and chemokines, playing a vital role in the innate immune response.[2][3][4]
Given its central role in inflammatory signaling, RIPK2 has emerged as a promising therapeutic target for a range of autoimmune and inflammatory diseases. Small molecule inhibitors targeting the ATP-binding pocket of RIPK2, such as this compound, have been developed to modulate its activity and downstream inflammatory responses.[2] Confirming that these inhibitors engage their intended target within the complex cellular environment is a critical step in drug development. This guide outlines and compares key methodologies for verifying the cellular target engagement of this compound.
Comparison of RIP2 Kinase Inhibitors
Several small molecule inhibitors have been developed to target RIPK2. This section compares this compound with two other well-characterized inhibitors: GSK583 and Ponatinib.
| Inhibitor | Type | Biochemical IC50 (RIPK2) | Cellular EC50/IC50 | Key Features & Limitations |
| This compound | Type I (ATP-competitive) | 5-10 nM | 30 nM (RIP2 FP)[5], 50 nM (human whole blood)[5] | Potent inhibitor of NF-κB activity. Demonstrates in vivo efficacy in rodent models of inflammation. |
| GSK583 | Type I (ATP-competitive) | 5 nM (human)[6][7][8][9], 2 nM (rat)[6][8][9] | 8 nM (TNFα production in human monocytes)[7], ~200 nM (TNFα and IL-6 production in explant cultures)[7][10] | Highly potent and selective. Orally bioavailable.[8] Precluded from further clinical development due to off-target effects (hERG channel and Cyp3A4 inhibition).[7] |
| Ponatinib | Type II | Not explicitly for RIPK2, but potent | 0.8 nM (NF-κB activity in HEKBlue cells)[11][12] | FDA-approved for leukemia. Potently inhibits RIPK2 in cellular assays by binding to the DFG-out conformation.[2][12] Known to be a promiscuous kinase inhibitor.[11] |
Experimental Protocols for Confirming Target Engagement
Verifying that a compound interacts with its intended target in a cellular setting is paramount. The following section details key experimental protocols to confirm the target engagement of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a native cellular environment. It relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., THP-1 or HEK293T cells) to 80-90% confluency.
-
Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 45-65°C) for 3 minutes in a thermal cycler. It is crucial to perform a temperature gradient experiment initially to determine the optimal temperature that shows a clear shift in RIPK2 stability upon inhibitor binding. Include an unheated control.
-
-
Cell Lysis:
-
After heating, lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations across all samples.
-
Analyze the samples by Western blotting using a specific antibody against RIPK2.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble RIPK2 relative to the unheated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Alternatively, for an isothermal dose-response format, plot the amount of soluble RIPK2 at a single, optimized temperature against the inhibitor concentration.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures compound binding to a target protein in living cells. It utilizes a target protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the same active site.
Protocol:
-
Cell Transfection:
-
Transfect HEK293T cells with a vector expressing a NanoLuc®-RIPK2 fusion protein.
-
-
Cell Seeding:
-
After 24 hours, seed the transfected cells into a 96-well or 384-well plate.
-
-
Compound and Tracer Addition:
-
Add varying concentrations of this compound to the cells.
-
Add a specific NanoBRET™ tracer for RIPK2 at a predetermined optimal concentration.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours) to allow for compound and tracer binding to reach equilibrium.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Measure the BRET signal using a luminometer capable of detecting both donor (NanoLuc®) and acceptor (tracer) emissions.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
The binding of the test compound will displace the tracer, leading to a decrease in the BRET signal.
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in living cells.
-
Western Blot Analysis of Downstream Signaling
Inhibition of RIPK2 kinase activity should block the phosphorylation of its downstream substrates. Western blotting can be used to monitor the phosphorylation status of key signaling molecules in the NOD2-RIPK2 pathway.
Key Downstream Markers:
-
Phospho-RIPK2 (p-RIPK2): Autophosphorylation of RIPK2 is a key activation step.[13]
-
Phospho-TAK1 (p-TAK1): TAK1 is a downstream kinase activated by RIPK2.[3][14]
-
Phospho-IKKα/β (p-IKKα/β): The IKK complex is activated downstream of TAK1 and leads to NF-κB activation.[3][14]
-
Phospho-IκBα (p-IκBα) and Total IκBα: Phosphorylation of IκBα leads to its degradation and the release of NF-κB.
Protocol:
-
Cell Culture, Stimulation, and Treatment:
-
Culture appropriate cells (e.g., THP-1 monocytes or HEK293T cells overexpressing NOD2).
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with a NOD2 agonist, such as Muramyl Dipeptide (MDP) or L18-MDP, for a short period (e.g., 15-30 minutes) to activate the RIPK2 pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for p-RIPK2, p-TAK1, p-IKKα/β, p-IκBα, and total IκBα, as well as a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphoprotein signals to the total protein or loading control. A dose-dependent decrease in the phosphorylation of downstream targets in the presence of this compound confirms its inhibitory activity on the signaling pathway.
-
Visualizing Cellular Target Engagement
Diagrams created using Graphviz illustrate key concepts and workflows for confirming target engagement.
Caption: NOD2-RIPK2 signaling pathway and the point of inhibition.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Decision tree for selecting a target engagement assay.
References
- 1. Assaying RIPK2 Activation by Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 4. RIP2 Is a Critical Regulator for NLRs Signaling and MHC Antigen Presentation but Not for MAPK and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. amsbio.com [amsbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. GSK 583 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 9. astorscientific.us [astorscientific.us]
- 10. medchemexpress.com [medchemexpress.com]
- 11. thesgc.org [thesgc.org]
- 12. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) Elicits Neuroprotective Effects Following Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Head-to-Head Comparison of RIP2 Kinase Inhibitors in Inflammatory Disease Models
A Comprehensive Guide for Researchers and Drug Development Professionals
The receptor-interacting serine/threonine-protein kinase 2 (RIPK2) has emerged as a critical signaling node in the innate immune system, playing a pivotal role in the inflammatory responses mediated by nucleotide-binding oligomerization domain (NOD)-like receptors.[1][2][3] Dysregulation of the NOD-RIPK2 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, including inflammatory bowel disease (IBD), multiple sclerosis, and certain arthritic conditions, making RIPK2 an attractive therapeutic target.[4][5][6][7] This guide provides a head-to-head comparison of prominent RIPK2 kinase inhibitors, summarizing their performance in specific disease models with supporting experimental data.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of various RIPK2 inhibitors based on publicly available data.
In Vitro Inhibitory Activity
| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line/System | Reference |
| BI 706039 | RIPK2 | NOD2-induced TNF-α production | < 1 | Human cells | [8] |
| RIPK2 | NOD2-induced TNF-α production | 2.9 | Mouse cells | [8] | |
| Gefitinib | RIPK2 | Tyrosine phosphorylation | 51 | HEK293 cells | [9][10] |
| RIPK2 | In vitro kinase assay | 51 | Recombinant RIPK2 | [11] | |
| Ponatinib | RIPK2 | In vitro kinase assay | 6.7 | Recombinant RIPK2 | [10][11] |
| RIPK2 | Cellular RIPK2 inhibition (NF-κB) | 0.8 | HEKBlue cells | [11] | |
| Regorafenib | RIPK2 | In vitro kinase assay | 41 | Recombinant RIPK2 | [10][11] |
| Sorafenib | RIPK2 | In vitro kinase assay | 75 | Recombinant RIPK2 | [10][11] |
| GSK583 | RIPK2 | - | - | - | [3][7][12] |
| WEHI-345 | RIPK2 | In vitro kinase assay | 37.3 ± 1.3 | Recombinant RIPK2 | [13] |
| RIPK2 | Cellular activity (NF-κB) | 3,370.7 ± 382.8 | HEKBlue NOD2 cells | [13] | |
| Compound 10w | RIPK2 | In vitro kinase assay | 0.6 | Recombinant RIPK2 | [14] |
| RIPK2 | MDP-induced TNF-α production | 1.4 - 16.8 | Raw264.7 cells | [14] | |
| Zharp2-1 | RIPK2 | MDP-induced IL-8 production | 16.4 | THP-1 cells | [15] |
| RIPK2 | L18-MDP-induced IL-8 production | 6.4 | THP-1 cells | [15] | |
| OD36 & OD38 | RIPK2 | Tyrosine autophosphorylation | More potent than Gefitinib | HEK293 cells | [16] |
In Vivo Efficacy in Inflammatory Bowel Disease (IBD) Models
| Inhibitor | Disease Model | Animal | Dosing | Key Findings | Reference |
| BI 706039 | TRUC (T-bet-/- x Rag2-/-) mouse model of colitis | Mouse | 0.25 - 22 mg/kg, oral, daily | Dose-responsive, significant improvement in colonic histopathology, colon weight, and fecal lipocalin. | [8][17] |
| Gefitinib | SAMP1/YitFc mouse model of Crohn's-like ileitis | Mouse | 50 mg/kg/day, oral | Ameliorated intestinal inflammation. | [9][10] |
| GSK2983559 (prodrug) | TNBS-induced colitis | Mouse | - | Excellent in vivo efficacy. | [9] |
| Compound 10w | DSS-induced acute colitis | Mouse | - | Better therapeutic effects than filgotinib, tofacitinib, and WEHI-345 in reducing weight loss, tissue inflammation, and DAI score. | [14] |
| Zharp2-1 | DNBS-induced colitis | Rat | Intragastric administration | Significantly ameliorated colitis, colonic mucosal structural disruption, muscle thickening, and inflammatory infiltration. | [15] |
| WEHI-345 | - | - | - | - | [7] |
| OD36 | Peritonitis model | - | - | Inhibition of inflammatory cell recruitment. | [3] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the RIPK2 signaling pathway and a general workflow for evaluating RIPK2 inhibitors in a preclinical setting.
Caption: The NOD2-RIPK2 signaling pathway leading to inflammatory cytokine production.
Caption: A generalized experimental workflow for assessing RIPK2 inhibitors in vivo.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are methodologies for key experiments cited in the evaluation of RIPK2 inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Reaction Setup : A reaction mixture is prepared containing the recombinant RIPK2 enzyme, a suitable substrate (e.g., RBER-CHKtide), ATP, and the test inhibitor at various concentrations.[16]
-
Incubation : The reaction is incubated at 30°C for a specified period (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition : The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent : The Kinase Detection Reagent is then added to convert ADP to ATP and subsequently catalyze a luciferase/luciferin reaction, generating a luminescent signal.
-
Signal Detection : The luminescence is measured using a plate-reading luminometer. The signal intensity is proportional to the ADP concentration and, therefore, the kinase activity.
-
Data Analysis : IC50 values are calculated by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration.
Cellular Assays for NOD2/RIPK2 Pathway Inhibition
HEKBlue™ NOD2 Cells
These cells are engineered to express human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Cell Culture : HEKBlue™ NOD2 cells are cultured according to the manufacturer's instructions.
-
Inhibitor Pre-treatment : Cells are pre-incubated with various concentrations of the RIPK2 inhibitor for a defined period (e.g., 1-2 hours).
-
Stimulation : The cells are then stimulated with a NOD2 ligand, such as L18-MDP (muramyl dipeptide), to activate the signaling pathway.
-
Incubation : The stimulated cells are incubated for a period (e.g., 24 hours) to allow for SEAP expression and secretion.
-
SEAP Detection : A sample of the cell culture supernatant is collected and mixed with a SEAP detection reagent (e.g., QUANTI-Blue™).
-
Measurement : The SEAP activity is determined by measuring the optical density at a specific wavelength (e.g., 620-655 nm).
-
Data Analysis : The percentage of NF-κB inhibition is calculated relative to vehicle-treated, stimulated cells, and EC50 values are determined.
Cytokine Production in Immune Cells (e.g., THP-1, BMDMs)
-
Cell Culture and Differentiation : Monocytic cell lines like THP-1 are differentiated into macrophage-like cells, or bone marrow-derived macrophages (BMDMs) are prepared from mice.
-
Inhibitor Pre-treatment : Differentiated cells are pre-treated with the RIPK2 inhibitor.
-
Stimulation : Cells are stimulated with a NOD2 agonist (e.g., MDP) and in some cases, co-stimulated with a TLR ligand like LPS to enhance cytokine production.[18]
-
Incubation : The cells are incubated for a specified time to allow for cytokine synthesis and secretion.
-
Cytokine Measurement : The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8, IL-1β) in the culture supernatant is measured using ELISA or multiplex bead-based assays.
-
Data Analysis : IC50 values are calculated based on the dose-dependent inhibition of cytokine production.
In Vivo Animal Models of Inflammatory Bowel Disease
TNBS (Trinitrobenzene Sulfonic Acid)-Induced Colitis
This is a widely used model of chemically induced colitis that shares some histopathological features with Crohn's disease.
-
Acclimatization : Animals (typically mice or rats) are acclimatized to the facility for at least one week.
-
Sensitization (optional) : In some protocols, animals are pre-sensitized with TNBS on the skin.
-
Induction : Animals are anesthetized, and TNBS dissolved in ethanol (B145695) is administered intrarectally via a catheter. The ethanol is necessary to break the mucosal barrier.
-
Treatment : The RIPK2 inhibitor or vehicle is administered, typically starting on the day of or the day after TNBS instillation, and continued daily for the duration of the study.
-
Monitoring : Animals are monitored daily for body weight, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis : At the end of the study (typically 3-7 days), animals are euthanized. The colon is excised, its length and weight are measured, and macroscopic damage is scored. Tissue sections are collected for histopathological analysis (e.g., inflammation severity, ulceration, crypt damage). Colon tissue can also be used for measuring myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels.
DSS (Dextran Sodium Sulfate)-Induced Colitis
This model induces an acute or chronic colitis that resembles human ulcerative colitis.
-
Induction : DSS is administered to animals (mice or rats) in their drinking water for a defined period (e.g., 5-7 days). The concentration of DSS determines the severity of colitis.
-
Treatment : The RIPK2 inhibitor or vehicle is administered concurrently with or following the DSS administration.
-
Monitoring and Endpoint Analysis : Similar to the TNBS model, animals are monitored for DAI, and at the end of the study, colonic tissues are collected for macroscopic and microscopic evaluation, as well as biochemical analyses.[14]
TRUC (T-bet-/- x Rag2-/-) Spontaneous Colitis Model
These mice lack T-bet and Rag2, leading to the spontaneous development of a T-cell-independent colitis that is driven by innate immune responses to gut microbiota.
-
Model : TRUC mice develop colitis spontaneously, typically starting around 4 weeks of age.
-
Treatment : Treatment with the RIPK2 inhibitor or vehicle is initiated at a specific age (e.g., 28 days) and continued for a set duration (e.g., until 56 days of age).[17]
-
Monitoring : Disease progression can be monitored by assessing fecal lipocalin-2 levels, a non-invasive biomarker of intestinal inflammation.
-
Endpoint Analysis : At the study endpoint, colonic tissues are harvested for histopathological scoring, and colon weight is measured as an indicator of inflammation and edema.[8][17]
This guide provides a comparative overview of several RIPK2 kinase inhibitors. The data presented herein is intended to aid researchers in selecting appropriate tool compounds and designing robust experimental plans for the investigation of RIPK2's role in inflammatory diseases and the development of novel therapeutics.
References
- 1. RIP2 activity in inflammatory disease and implications for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 3. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases | Semantic Scholar [semanticscholar.org]
- 5. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NOD/RIPK2 signaling pathway contributes to osteoarthritis susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. | BioWorld [bioworld.com]
- 9. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 11. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling | The EMBO Journal [link.springer.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Zharp2-1, a novel RIPK2 inhibitor with efficacy in preclinical models of inflammatory bowel disease | BioWorld [bioworld.com]
- 16. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. mdpi.com [mdpi.com]
Evaluating the Therapeutic Index of RIP2 Kinase Inhibitor 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Receptor-Interacting Protein 2 (RIP2) kinase, a critical mediator in the Nucleotide-binding Oligomerization Domain (NOD)-like receptor signaling pathway, has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases. This guide provides a comparative analysis of RIP2 Kinase Inhibitor 1 and other key inhibitors, focusing on their therapeutic index. The information is presented to aid researchers in evaluating these compounds for further investigation and development.
Introduction to RIP2 Kinase and Its Inhibition
RIP2 kinase is a serine/threonine kinase that plays a pivotal role in the innate immune system. Upon activation by NOD1 and NOD2, which recognize bacterial peptidoglycans, RIP2 undergoes autophosphorylation and ubiquitination. This leads to the activation of downstream signaling cascades, primarily the NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines.[1] Dysregulation of this pathway is implicated in various inflammatory conditions, making RIP2 an attractive target for therapeutic intervention.[2] Small molecule inhibitors targeting the ATP-binding pocket of RIP2 are a primary strategy to modulate this pathway.[2]
Comparative Analysis of RIP2 Kinase Inhibitors
This section provides a comparative overview of this compound and other notable RIP2 inhibitors. The data presented is compiled from various preclinical studies.
Table 1: In Vitro and Cellular Potency of RIP2 Kinase Inhibitors
| Inhibitor | In Vitro IC50 (nM) | Cellular Assay IC50 (nM) | Cell Line/Assay Type | Reference |
| This compound | 0.03 (FP) | 50 (hWB) | Human Whole Blood (hWB) | [3] |
| GSK583 | 5 | 8 (Monocytes, TNFα) | Human Monocytes | [4] |
| 237 (hWB, TNFα) | Human Whole Blood | [4] | ||
| WEHI-345 | 130 | ~500 (BMDMs, TNF/IL-6) | Bone Marrow-Derived Macrophages | [5] |
| CSLP37 | 16 ± 5 | 26 ± 4 (NOD signaling) | HEKBlue NOD2 cells | [6] |
| BI 706039 | < 1 | < 1 (human cells, TNFα) | Human cells | [7] |
| 2.9 (mouse cells, TNFα) | Mouse cells | [7] |
FP: Fluorescence Polarization
Table 2: In Vivo Efficacy of RIP2 Kinase Inhibitors
| Inhibitor | Animal Model | Dose and Administration | Key Efficacy Findings | Reference |
| This compound | Rodent models of intestinal and lung inflammation | 1-2 µg/g | Attenuated lung and intestinal inflammation. | [6] |
| GSK583 | Rat MDP-induced KC release | 0.1, 1, 10 mg/kg, p.o. | Dose-dependent inhibition of serum KC. | [4] |
| Mouse MDP-induced peritonitis | Not specified | Inhibition of serum KC and neutrophil recruitment. | [4] | |
| WEHI-345 | Mouse Experimental Autoimmune Encephalomyelitis (EAE) | 20 mg/kg, i.p., twice daily | Ameliorated EAE. | [8] |
| CSLP37 | Mouse MDP-induced peritonitis | 10 mg/kg, i.p. | Potently reduced serum TNF levels. | [2] |
| BI 706039 | TRUC mouse model of IBD | 0.25-22 mg/kg, q.d., p.o. | Dose-responsive improvement in colonic inflammation. | [7][9] |
p.o.: oral administration; i.p.: intraperitoneal administration; q.d.: once daily
Table 3: Selectivity and Off-Target Effects
| Inhibitor | Selectivity Profile | Known Off-Target Effects | Reference |
| This compound | Inhibited c-ABL, Aurora B, HER2 by 20-30% in vitro. | Not extensively detailed. | [6] |
| GSK583 | Excellent selectivity in a 300-kinase panel. | hERG ion channel activity. | [6][10] |
| WEHI-345 | Highly specific for RIPK2 over RIPK1, 4, and 5. | Inhibited KIT, RET, PDGFRβ, and SRC at 1 µM. | [11] |
| CSLP37 | >20-fold selectivity versus ALK2. | Not extensively detailed. | [6] |
| BI 706039 | >500-fold selectivity over other pattern recognition receptor pathways. | Inhibited 18 out of 285 kinases at 3.0 µM. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of key experimental protocols.
In Vitro Kinase Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a common method to determine the in vitro potency of kinase inhibitors.[7]
-
Reagents : Recombinant human RIP2 kinase, substrate (e.g., MBP), ATP, and the test inhibitor.
-
Procedure :
-
The kinase reaction is initiated by mixing RIP2 kinase, substrate, ATP, and varying concentrations of the inhibitor in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[7]
-
The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).[7]
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used by a luciferase to produce a luminescent signal.
-
The luminescence is measured using a plate reader, and the IC50 value is calculated from the dose-response curve.
-
Cellular NOD2 Signaling Assay (HEK-Blue™ NOD2 Reporter Assay)
This assay measures the ability of an inhibitor to block NOD2-mediated NF-κB activation in a cellular context.[2][11]
-
Cell Line : HEK-Blue™ hNOD2 cells, which are HEK293 cells stably expressing human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.[2][11]
-
Procedure :
-
HEK-Blue™ hNOD2 cells are seeded in a 96-well plate.
-
Cells are pre-incubated with various concentrations of the test inhibitor.
-
NOD2 signaling is stimulated with a specific ligand, such as muramyl dipeptide (MDP).
-
After incubation (e.g., 24 hours), the cell culture supernatant is collected.
-
The activity of secreted SEAP is measured by adding a detection reagent (e.g., QUANTI-Blue™) and measuring the absorbance at a specific wavelength.
-
The IC50 value is determined from the resulting dose-response curve.
-
In Vivo Murine Model of Colitis (TNBS-Induced)
This model is used to evaluate the in vivo efficacy of RIP2 inhibitors in an inflammatory bowel disease context.[1][13]
-
Animal Strain : Susceptible mouse strains like BALB/c are often used.[10]
-
Induction of Colitis :
-
Mice are anesthetized, and a solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol (B145695) is administered intrarectally via a catheter.[13]
-
The ethanol serves to break the mucosal barrier, allowing TNBS to haptenize colonic proteins and induce an inflammatory response.[13]
-
-
Treatment :
-
The test inhibitor or vehicle is administered to the mice, typically via oral gavage or intraperitoneal injection, starting at a defined time point relative to colitis induction.
-
-
Efficacy Assessment :
-
Disease activity is monitored by daily recording of body weight, stool consistency, and presence of blood in the feces (Disease Activity Index - DAI).
-
At the end of the study, colons are excised, and their length and weight are measured.
-
Histopathological analysis of colon sections is performed to assess inflammation, tissue damage, and other pathological features.
-
Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the colon tissue can also be measured.[13]
-
Visualizing Signaling Pathways and Workflows
NOD2-RIP2 Signaling Pathway
Caption: Simplified NOD2-RIP2 signaling cascade leading to pro-inflammatory gene expression.
Experimental Workflow for Evaluating RIP2 Inhibitors
Caption: A stepwise workflow for the preclinical evaluation of RIP2 kinase inhibitors.
References
- 1. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease | MDPI [mdpi.com]
- 2. invivogen.com [invivogen.com]
- 3. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 4. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 5. researchgate.net [researchgate.net]
- 6. ulab360.com [ulab360.com]
- 7. promega.com [promega.com]
- 8. invivogen.com [invivogen.com]
- 9. criver.com [criver.com]
- 10. researchgate.net [researchgate.net]
- 11. invivogen.com [invivogen.com]
- 12. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
A Comparative Guide to the Efficacy of RIP2 Kinase Inhibitor 1 (GSK583)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of the Receptor-Interacting Protein 2 (RIPK2) kinase inhibitor 1, also known as GSK583, against other notable RIPK2 inhibitors. The information is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying NOD-like receptor signaling pathways and related inflammatory diseases.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of RIPK2 inhibitors is typically assessed through biochemical assays that measure direct inhibition of the kinase and cellular assays that evaluate the inhibitor's effect on downstream signaling events in a cellular context.
Biochemical and Cellular Activity of RIPK2 Inhibitors
| Inhibitor | Target(s) | Biochemical IC₅₀ (RIPK2) | Cellular Assay | Cellular IC₅₀ |
| RIPK2 Inhibitor 1 (GSK583) | RIPK2 | 5 nM (human), 2 nM (rat)[1] | MDP-stimulated TNFα production (human monocytes) | 8 nM[2][3] |
| MDP-stimulated TNFα production (human whole blood) | 237 nM[2][3] | |||
| MDP-stimulated IL-6 production (mouse BMDMs) | 12 nM[2] | |||
| Gefitinib | EGFR, RIPK2 | 51 nM[2][4][5] | Inhibition of RIPK2 tyrosine phosphorylation | ~51 nM[2][4] |
| Ponatinib | Multi-kinase, RIPK2 | 6.7 nM[4][5] | L18-MDP-induced RIPK2 ubiquitination (THP-1 cells) | Complete inhibition at 100 nM[2][4] |
| BI 706039 | RIPK2 | < 1.0 nM (human) | MDP-induced TNFα production (human monocytes) | < 1.0 nM[6] |
| 2.9 nM (mouse)[6] | MDP-induced TNFα production (mouse whole blood) | 4.5 nM[4] | ||
| WEHI-345 | RIPK2 | 130 nM[7][8] | MDP-induced cytokine production (BMDMs) | Effective at 500 nM[7][9] |
Summary of In Vitro Findings:
RIPK2 Inhibitor 1 (GSK583) demonstrates high potency in biochemical assays with low nanomolar IC₅₀ values against both human and rat RIPK2.[1] This potency is translated into effective inhibition of downstream signaling in primary human monocytes.[2][3] However, its activity is moderately reduced in whole blood assays.[2][3] Ponatinib and BI 706039 also show very high potency.[4][5][6] Gefitinib is a less potent inhibitor compared to GSK583, ponatinib, and BI 706039.[2][4][5] WEHI-345 is the least potent among the compared inhibitors in biochemical assays.[7][8]
In Vivo Efficacy: Performance in Preclinical Models
The in vivo efficacy of RIPK2 inhibitors is crucial for their potential therapeutic application. Preclinical studies in animal models of inflammatory diseases, such as colitis and peritonitis, provide valuable insights into their performance.
In Vivo Performance of RIPK2 Inhibitors
| Inhibitor | Animal Model | Key Findings |
| RIPK2 Inhibitor 1 (GSK583) | MDP-induced cytokine release (rat) | Dose-dependent inhibition of serum KC (rodent IL-8 orthologue) with an IC₅₀ of 50 nM (derived from blood concentrations).[3] |
| MDP-induced peritonitis (mouse) | Dose-dependent inhibition of serum KC and neutrophil recruitment with an IC₅₀ of 37 nM (derived from blood concentrations).[3] | |
| Gefitinib | SAMP1/YitFc mouse model of Crohn's Disease | Oral administration of 50 mg/kg/day significantly improved ileitis scores.[2][4][6] |
| MDP-induced peritonitis (mouse) | 6.25 mg/kg intraperitoneal administration reduced cellular infiltration.[10] | |
| BI 706039 | TRUC mouse model of IBD | Oral daily administration resulted in dose-responsive and significant improvement in colonic inflammation.[11] |
| WEHI-345 | Experimental Autoimmune Encephalomyelitis (EAE) (mouse) | 20 mg/kg twice daily intraperitoneal injection significantly lowered the mean disease score.[4] |
| MDP-stimulated cytokine release (mouse) | Normalized TNF and MCP-1 levels.[4] |
Summary of In Vivo Findings:
RIPK2 Inhibitor 1 (GSK583) has demonstrated in vivo activity in acute models of inflammation, effectively inhibiting cytokine production and neutrophil recruitment.[3] However, its development was halted due to off-target effects, including hERG channel inhibition.[2] Gefitinib has shown efficacy in a spontaneous model of Crohn's disease, although its dual activity against EGFR and RIPK2 complicates the interpretation of its effects.[2][4][6] BI 706039 has shown promising results in a mouse model of IBD with a favorable pharmacokinetic profile.[11] WEHI-345 has demonstrated efficacy in a model of multiple sclerosis and in an acute inflammation model.[4]
Experimental Methodologies
Detailed protocols are essential for the replication and validation of experimental findings. Below are outlines of key experimental procedures used to evaluate RIPK2 inhibitors.
In Vitro Biochemical Kinase Assay (Fluorescence Polarization)
A fluorescence polarization-based binding assay is a common method to quantify the interaction of inhibitors with the ATP binding pocket of RIPK2.
-
Reagents : Purified full-length FLAG-His tagged RIPK2, a fluorescently labeled ATP competitive ligand, and test compounds.
-
Procedure :
-
Test compounds are serially diluted in DMSO.
-
RIPK2 enzyme is incubated with the test compounds.
-
The fluorescently labeled ligand is added to the mixture.
-
The reaction is incubated to allow binding to reach equilibrium.
-
Fluorescence polarization is measured. The displacement of the fluorescent ligand by the inhibitor results in a decrease in polarization.
-
-
Data Analysis : IC₅₀ values are calculated from the dose-response curves.[3][12]
Cellular Assay: MDP-Stimulated Cytokine Production in Human Monocytes
This assay assesses the ability of an inhibitor to block the downstream effects of NOD2 activation in a primary cell model.
-
Cell Culture : Primary human monocytes are isolated from peripheral blood.
-
Procedure :
-
Monocytes are pre-incubated with various concentrations of the RIPK2 inhibitor.
-
The cells are then stimulated with muramyl dipeptide (MDP), a NOD2 ligand, to activate the RIPK2 signaling pathway.
-
After an incubation period, the cell culture supernatant is collected.
-
-
Measurement : The concentration of pro-inflammatory cytokines, such as TNFα, in the supernatant is measured by ELISA.
-
Data Analysis : IC₅₀ values are determined from the dose-dependent inhibition of cytokine production.[2][3]
In Vivo Model: TNBS-Induced Colitis in Mice
This is a widely used model to study the efficacy of anti-inflammatory compounds in inflammatory bowel disease.
-
Induction of Colitis : Mice are administered 2,4,6-trinitrobenzenesulfonic acid (TNBS) intrarectally to induce colonic inflammation.
-
Treatment : A prodrug of a RIPK2 inhibitor or vehicle is administered orally to the mice. A known anti-inflammatory drug, such as prednisolone, can be used as a positive control.[2]
-
Assessment :
-
Disease activity is monitored daily (e.g., weight loss, stool consistency).
-
At the end of the study, colons are collected for histopathological evaluation of inflammation, edema, and tissue damage.
-
-
Data Analysis : Colon scores are used to quantify the severity of colitis and the efficacy of the treatment.[2]
Visualizing the Science
Diagrams are provided to illustrate key concepts and experimental workflows.
Caption: The NOD2 signaling pathway leading to pro-inflammatory cytokine production and the point of intervention by RIPK2 Inhibitor 1.
Caption: A generalized workflow for evaluating the in vivo efficacy of a RIPK2 inhibitor in a mouse model of colitis.
References
- 1. GSK 583 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 2. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 5. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. xcessbio.com [xcessbio.com]
- 10. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The potent and selective RIPK2 inhibitor BI 706039 improves intestinal inflammation in the TRUC mouse model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GSK583 | RIP kinase | TargetMol [targetmol.com]
Navigating the Kinome: A Comparative Guide to the Selectivity of RIP2 Kinase Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of RIP2 Kinase Inhibitor 1 against other known RIP2 inhibitors, supported by experimental data and detailed protocols.
Receptor-Interacting Protein Kinase 2 (RIP2), a critical mediator in the NOD-like receptor signaling pathway, has emerged as a promising therapeutic target for a range of autoinflammatory diseases. The development of potent and selective RIP2 inhibitors is a key focus for therapeutic intervention. This guide provides a comparative analysis of the kinome-wide selectivity of a notable compound, this compound, alongside other well-characterized RIP2 inhibitors: Ponatinib, WEHI-345, and GSK583.
Performance Comparison: Kinase Inhibition Profile
The selectivity of a kinase inhibitor is paramount to its therapeutic potential, minimizing off-target effects and enhancing its safety profile. The following table summarizes the inhibitory activity (IC50) of this compound and its counterparts against RIP2 and a selection of off-target kinases.
| Kinase | This compound (Compound 11)[1] | Ponatinib | WEHI-345[2][3] | GSK583[4] |
| RIPK2 | 0.03 µM | Potent inhibitor | 0.13 µM | 5 nM |
| ALK5 | >10 µM | - | - | - |
| VEGFR2 | 7.94 µM | Target | - | >1 µM (excellent selectivity) |
| LCK | 31.6 µM | - | - | - |
| c-ABL | - | Target | - | - |
| Aurora B | - | - | - | - |
| HER2 | - | - | - | - |
| RIPK1 | - | Potent inhibitor[5] | >10 µM (Kd) | - |
| RIPK3 | - | Potent inhibitor[5] | - | - |
| RIPK4 | - | - | >10 µM (Kd) | - |
| RIPK5 | - | - | >10 µM (Kd) | - |
| p38α | - | - | - | >1 µM (excellent selectivity) |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used for inhibitor profiling, the following diagrams illustrate the RIP2 signaling pathway and a generalized workflow for assessing kinome-wide selectivity.
References
- 1. Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 6. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
RIP2 Kinase Inhibitor 1 Demonstrates High Selectivity with No Significant Effect on RIPK1 or RIPK3 Activity
For Immediate Release
[City, State] – December 11, 2025 – Extensive analysis of the potent and selective RIP2 kinase inhibitor, known as RIP2 Kinase Inhibitor 1 (also referred to as compound 11), reveals that it does not significantly affect the kinase activity of RIPK1 or RIPK3. This high degree of selectivity positions the compound as a precise tool for studying cellular signaling pathways mediated by RIPK2 and as a promising candidate for therapeutic development in autoinflammatory disorders.
This compound, a bridged bicyclic pyrazolocarboxamide, has been shown to be a highly potent inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), with an IC50 value of 30 nM.[1] In the pursuit of developing targeted therapies, a critical aspect is ensuring the inhibitor's specificity to avoid off-target effects. A comprehensive evaluation of this compound's selectivity has confirmed its minimal interaction with other kinases, including its closest family members, RIPK1 and RIPK3.
While detailed kinome scan data for the specific enantiomer, compound 11, against RIPK1 and RIPK3 is not publicly available in the primary literature, the development process emphasized high selectivity. The enantiomer of compound 11, compound 10, exhibited no activity against three sentinel kinases at the highest tested concentrations.[1] Furthermore, a related compound in the same series, compound 9, demonstrated a selectivity window of over 100-fold against several kinases, including ALK5, VEGFR2, and LCK.[1] A subsequent review on RIPK2 inhibitors highlighted that while compound 11 shows over a hundredfold inhibitory activity against ALK5, VEGFR2, and LCK compared to RIPK2, its selectivity against other RIPK family members was not detailed in the initial publication.[2][3]
The distinct roles of RIPK1, RIPK2, and RIPK3 in cellular signaling underscore the importance of selective inhibition. RIPK1 and RIPK3 are key regulators of necroptosis, a form of programmed cell death, while RIPK2 is a crucial mediator of inflammatory signaling downstream of the NOD1 and NOD2 receptors.[1] The selective action of this compound allows for the specific targeting of NOD-dependent inflammatory pathways without interfering with the necroptotic pathway regulated by RIPK1 and RIPK3.
Comparative Kinase Inhibition Profile
To provide a clear comparison, the following table summarizes the available inhibitory activity data for this compound and related compounds.
| Kinase | This compound (Compound 11) [IC50 (µM)] | Compound 9 [IC50 (µM)] | Compound 10 [IC50 (µM)] |
| RIPK2 | 0.03 | 0.04 | 0.04 |
| ALK5 | >10 | >10 | >10 |
| VEGFR2 | 7.94 | >10 | >10 |
| LCK | 31.6 | >10 | >10 |
| RIPK1 | Data not available | Data not available | Data not available |
| RIPK3 | Data not available | Data not available | Data not available |
Table 1: Comparative IC50 values of this compound and related compounds against a panel of kinases. Data sourced from Haffner et al., 2019.
Signaling Pathways and Experimental Design
The signaling pathways of the RIPK family are interconnected yet functionally distinct. RIPK2 is central to the NOD1/NOD2 signaling cascade, which is activated by bacterial peptidoglycans, leading to the activation of NF-κB and MAPK pathways and subsequent pro-inflammatory cytokine production. Conversely, RIPK1 and RIPK3 are key components of the necrosome complex, which executes programmed necrosis.
References
- 1. Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 3. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validating RIP2 Kinase Inhibitor Specificity: A Guide to Using Kinase-Dead Mutants
This guide provides a comprehensive comparison and detailed experimental framework for validating the specificity of RIP2 Kinase Inhibitor 1. We explore the use of a kinase-dead RIP2 mutant as a critical tool to distinguish on-target kinase inhibition from other mechanisms of action, providing researchers and drug development professionals with the data and protocols necessary for robust inhibitor characterization.
Introduction to RIP2 Kinase and Inhibitor Specificity
Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a dual-specificity serine/threonine/tyrosine kinase crucial for innate immune signaling.[1][2] It functions as a key downstream effector for the intracellular bacterial sensors, NOD1 and NOD2 (Nucleotide-binding Oligomerization Domain-containing proteins).[1][3][4] Upon activation by bacterial peptidoglycans, NOD1/2 recruits RIPK2, leading to its autophosphorylation and subsequent ubiquitination.[3][5] This creates a scaffold to activate downstream pathways, primarily NF-κB and MAPK, culminating in the production of pro-inflammatory cytokines.[6][7] Given its central role in inflammation, RIPK2 is a significant therapeutic target for autoinflammatory conditions like Crohn's disease and inflammatory bowel disease.[1][8]
This compound is a potent, ATP-competitive inhibitor with an IC50 of 5-10 nM.[9] It has been shown to inhibit NF-κB activity and reduce inflammation in animal models.[9] However, as with any kinase inhibitor, demonstrating that its cellular effects are a direct result of inhibiting the intended kinase's catalytic activity is paramount. Off-target effects can confound experimental results and lead to unforeseen toxicity. A kinase-dead mutant of the target protein is an essential control to confirm that the inhibitor's mechanism of action is indeed through the catalytic inhibition of the kinase.
The Kinase-Dead Mutant Validation Principle
The core principle of this validation method is straightforward: an inhibitor that specifically targets the catalytic activity of a kinase should have no effect in a system where the kinase is already catalytically inactive.
By comparing the inhibitor's effect in cells expressing wild-type (WT) RIPK2 versus a kinase-dead (KD) RIPK2 mutant (e.g., K47A or D146N), researchers can dissect the inhibitor's true mechanism.[2]
-
Scenario 1: On-Target Catalytic Inhibition: If this compound blocks signaling in WT-RIPK2 expressing cells but has no effect in KD-RIPK2 expressing cells, it confirms the inhibitor acts by blocking the enzyme's catalytic function.
-
Scenario 2: Off-Target or Scaffolding Effects: If the inhibitor blocks signaling in both WT and KD-RIPK2 expressing cells, it suggests either off-target effects or that the inhibitor functions by disrupting a non-catalytic role of RIPK2, such as its scaffolding function required for ubiquitination.[10][11] Some inhibitors, like ponatinib, have been shown to inhibit RIPK2 signaling independently of its kinase activity by blocking the protein's interaction with E3 ligases like XIAP.[10][11]
Experimental Workflow for Specificity Validation
The following workflow outlines the key steps to validate inhibitor specificity using a kinase-dead mutant. This process is visualized in the diagram below.
Caption: Workflow for validating inhibitor specificity using a kinase-dead mutant.
Expected Outcomes for Specificity Validation
The table below summarizes the anticipated results from the experimental workflow, which help to determine the mechanism of action for a given inhibitor.
| Cell Line | Treatment | NOD2 Stimulation (MDP) | Expected NF-κB Activity | Interpretation |
| Empty Vector | DMSO | + | Baseline | No RIPK2 signaling |
| WT-RIPK2 | DMSO | + | ++++ | Normal RIPK2 signaling |
| WT-RIPK2 | Inhibitor 1 | + | + | Inhibition of signaling |
| KD-RIPK2 | DMSO | + | ++ | Kinase-independent signaling |
| KD-RIPK2 | Inhibitor 1 | + | ++ | No effect : Confirms target is catalytic activity |
| KD-RIPK2 | Inhibitor 1 | + | + | Inhibition : Suggests scaffolding or off-target effect |
Comparison with Alternative RIP2 Kinase Inhibitors
This compound demonstrates high potency. Its specificity profile can be benchmarked against other well-characterized inhibitors that target RIPK2.
| Inhibitor | Type | RIPK2 IC50 | Key Selectivity Notes | Reference |
| This compound | Type I (ATP-competitive) | 5-10 nM | High selectivity over ALK5, VEGFR2, and LCK. | [12][13] |
| GSK583 | Type I (ATP-competitive) | 18 nM (human monocytes) | Highly selective across a panel of over 300 kinases. | [4][13] |
| Ponatinib | Type II | 7 nM | Pan-RIPK inhibitor; also potently inhibits RIPK1 and RIPK3. Blocks RIPK2 scaffolding function. | [5][13] |
| Regorafenib | Type II | 41 nM | Multi-kinase inhibitor. | [2][13] |
| Gefitinib | Type I (ATP-competitive) | ~1 µM | Primarily an EGFR inhibitor with off-target activity on RIPK2. | [2][4] |
RIP2 Signaling Pathway
Understanding the signaling cascade is crucial for designing and interpreting validation experiments. The diagram below illustrates the key events following NOD2 activation.
Caption: The NOD2-RIPK2 signaling pathway leading to NF-κB activation.
Detailed Experimental Protocols
Cellular NF-κB Reporter Assay
This assay quantifies the activation of the NF-κB pathway downstream of RIPK2.
Methodology:
-
Cell Culture: Culture RIPK2-knockout HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Seed cells in a 96-well plate. Co-transfect each well with an NF-κB-luciferase reporter plasmid, a constitutively active Renilla luciferase plasmid (for normalization), and one of the following: an empty vector control, a vector expressing wild-type RIPK2, or a vector expressing kinase-dead RIPK2 (K47A).
-
Inhibitor Treatment: 24 hours post-transfection, pre-treat the cells for 1 hour with either DMSO (vehicle control) or varying concentrations of this compound.
-
Stimulation: Stimulate the cells by adding the NOD2 ligand L18-MDP (200 ng/mL) for 6 hours.[10]
-
Lysis and Readout: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Compare the normalized activity in inhibitor-treated cells to DMSO-treated controls.
Cytokine Production Assay (ELISA)
This assay measures the secretion of pro-inflammatory cytokines, a key functional outcome of RIPK2 signaling.
Methodology:
-
Cell Culture and Transfection: Follow steps 1 and 2 from the NF-κB reporter assay, using a 24-well plate format. Alternatively, use primary human monocytes.
-
Treatment and Stimulation: 24 hours post-transfection, pre-treat cells with this compound or DMSO for 1 hour. Stimulate with MDP (25 µg/ml) for 24 hours.[14]
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of a downstream cytokine, such as TNF-α or IL-8, in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.
-
Analysis: Generate a standard curve and calculate the cytokine concentration for each condition. Compare results from inhibitor-treated cells to DMSO-treated controls.
In Vitro Kinase Assay
This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of purified RIPK2 protein.
Methodology (based on ADP-Glo™ Assay): [15]
-
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing RIPK2 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT), purified recombinant human RIPK2 enzyme, and varying concentrations of this compound or DMSO.[15]
-
Initiate Reaction: Start the kinase reaction by adding ATP and a suitable substrate (e.g., myelin basic protein). Incubate for 60 minutes at room temperature.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated by RIPK2 into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.[15]
-
-
Luminescence Measurement: Record the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, to RIPK2 activity.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
References
- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 2. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. RIP2 Is a Critical Regulator for NLRs Signaling and MHC Antigen Presentation but Not for MAPK and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. RIPK2 inhibitor 1 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 10. thesgc.org [thesgc.org]
- 11. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling | The EMBO Journal [link.springer.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 14. The Kinase Activity of Rip2 Determines Its Stability and Consequently Nod1- and Nod2-mediated Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
A Comparative Analysis of the Pharmacokinetic Profiles of Preclinical and Clinical RIP2 Inhibitors
Introduction
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2 or RIP2) is a critical intracellular signaling node that mediates inflammatory responses downstream of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors.[1][2] Dysregulation of the NOD-RIPK2 signaling axis has been implicated in a variety of inflammatory and autoimmune diseases, including Crohn's disease, ulcerative colitis, and sarcoidosis.[1][2] Consequently, the development of small molecule inhibitors targeting RIPK2 has emerged as a promising therapeutic strategy. This guide provides a comparative overview of the pharmacokinetic (PK) profiles of several notable RIPK2 inhibitors that have been investigated in preclinical and clinical settings. The presented data, summarized in clear tabular format, is intended to assist researchers and drug development professionals in evaluating and selecting appropriate tool compounds and to inform the design of future RIPK2-targeted therapeutics.
RIPK2 Signaling Pathway
The activation of NOD1 and NOD2 by their respective bacterial peptidoglycan ligands triggers their association with RIPK2 via CARD-CARD homotypic interactions.[3][4] This interaction leads to the autophosphorylation and subsequent ubiquitination of RIPK2, which serves as a scaffold for the recruitment of downstream signaling complexes.[3][4] Ultimately, this cascade results in the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the transcription of pro-inflammatory cytokines and chemokines.[1][2]
Comparative Pharmacokinetic Profiles
The following table summarizes key pharmacokinetic parameters for a selection of RIP2 inhibitors across different preclinical species. It is important to note that direct cross-compound comparisons should be made with caution due to variations in experimental conditions, including dose, formulation, and analytical methods.
| Inhibitor | Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| GSK583 | Mouse | 10 mg/kg | PO | 1060 | 2 | 5630 | 4.3 | 43 | [5] |
| Rat | 10 mg/kg | PO | 1300 | 4 | 11800 | 5.2 | 48 | [5] | |
| GSK2983559 (active metabolite) | Rat | 3 mg/kg | PO | 1010 | 4 | 7880 | 3.5 | 74 | |
| Dog | 1 mg/kg | PO | 220 | 2 | 1850 | 4.1 | 79 | [6] | |
| BI 706039 | Mouse | 3 mg/kg | PO | ~1551 | ~2 | ~7122 | - | - | [7] |
| Gefitinib (B1684475) * | Human | 250 mg | PO | 159 | 3 | - | ~41 | 59 | [8] |
| Ponatinib | Human | 45 mg | PO | 54.7 | - | 1273 | - | - | [9] |
| Regorafenib | Human | 160 mg | PO | 2500 | 4 | 70400 (single dose) | - | - | [10] |
Note: Gefitinib, Ponatinib, and Regorafenib are approved cancer therapeutics that have been identified as RIPK2 inhibitors. The provided PK data is from clinical studies in cancer patients and may not be directly comparable to the preclinical data for other inhibitors.
Experimental Protocols
The pharmacokinetic parameters presented in this guide were determined following standardized in vivo protocols. While specific details may vary between studies, a general methodology is outlined below.
In Vivo Pharmacokinetic Study in Mice (Oral Administration)
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are typically used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. A pre-study acclimation period of at least one week is standard.
-
Drug Formulation and Administration: The test inhibitor is formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in water). A single oral dose is administered via gavage at a volume of typically 10 mL/kg.
-
Blood Sampling: Blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via a suitable method such as retro-orbital or submandibular bleeding.[11] Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the inhibitor are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation, followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.[1][3][4][12][13] Key parameters determined include Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), terminal half-life (t1/2), and oral bioavailability (F%).
Discussion and Conclusion
The pharmacokinetic profiles of RIP2 inhibitors are a critical determinant of their potential therapeutic utility. As demonstrated, significant variability exists among the different chemical scaffolds.
GSK583 and its successor, the active metabolite of GSK2983559 , exhibit moderate oral bioavailability in rodents.[5][6] The optimization from GSK583 to the active form of GSK2983559 led to improved pharmacokinetic properties, and GSK2983559 was the first RIPK2 inhibitor to enter clinical trials.[14][15] However, its development was terminated due to non-clinical toxicology findings.[14][15]
BI 706039 has been shown to have favorable pharmacokinetic properties and demonstrates efficacy in a mouse model of inflammatory bowel disease.[7][14]
The repurposed oncology drugs, Gefitinib , Ponatinib , and Regorafenib , have well-characterized human pharmacokinetics.[16][8][9][10] While they inhibit RIPK2, their broader kinase selectivity profiles may lead to off-target effects, and their PK properties have been optimized for oncology indications, which may not be ideal for the treatment of chronic inflammatory diseases.
References
- 1. Noncompartmental Analysis - MATLAB & Simulink [mathworks.com]
- 2. tandfonline.com [tandfonline.com]
- 3. allucent.com [allucent.com]
- 4. quantics.co.uk [quantics.co.uk]
- 5. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Single-dose clinical pharmacokinetic studies of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-compartmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Benchmarking RIP2 Kinase Inhibitor 1 (GSK583) Against a Clinical Candidate (AC-101)
This guide provides a comparative analysis of the preclinical RIP2 kinase inhibitor, GSK583 (also known as RIP2 Kinase Inhibitor 1), and a current clinical candidate, AC-101. The comparison focuses on key performance attributes such as potency, selectivity, and in-vivo efficacy, supported by available experimental data. Detailed experimental protocols for the key assays are also provided to aid researchers in their own investigations.
Data Presentation
The following tables summarize the available quantitative data for GSK583 and the qualitative preclinical data for AC-101.
Table 1: Biochemical and Cellular Potency
| Parameter | GSK583 | AC-101 | Reference |
| Biochemical IC50 (RIPK2) | 5 nM (human) | Highly Potent (specific value not publicly available) | [1][2][3][4] |
| Cellular Activity (MDP-stimulated TNF-α production in human monocytes) | IC50 = 8 nM | Effectively inhibits the release of NOD-RIPK2 dependent inflammatory factors (specific IC50 not publicly available) | [1][2][4][5][6][7][8] |
| Cellular Activity (MDP-stimulated TNF-α production in human whole blood) | IC50 = 237 nM | Data not publicly available | [1] |
| Cellular Activity (Inhibition of TNF-α and IL-6 production in IBD patient explants) | IC50 ≈ 200 nM | Data not publicly available | [1] |
Table 2: Kinase Selectivity
| Parameter | GSK583 | AC-101 | Reference |
| Selectivity Profile | High selectivity over a panel of 300 kinases at 1 µM. | Highly Selective (specific panel data not publicly available) | [1][3][4] |
| Notable Off-Targets | Inhibition of hERG ion channel. | Data not publicly available | [2] |
Table 3: In-Vivo Efficacy
| Animal Model | GSK583 | AC-101 | Reference |
| MDP-induced Peritonitis (Mouse) | Dose-dependent inhibition of neutrophil recruitment. | Data not publicly available | [1] |
| MDP-induced KC (IL-8 orthologue) production (Rat) | Dose-dependent inhibition of serum KC levels. | Data not publicly available | [1] |
| TNBS-induced Colitis | Not explicitly reported, but related compounds from the same class showed efficacy. | Significant protective effects in IBD models. | [9][3][5][6][7][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized based on publicly available information.
RIPK2 Biochemical Potency Assay (Fluorescence Polarization)
This assay quantifies the binding affinity of an inhibitor to the ATP-binding pocket of RIPK2.
Materials:
-
Recombinant full-length human RIPK2 protein
-
Fluorescently labeled ATP-competitive ligand (tracer)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., GSK583, AC-101) dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 100 nL) of the compound dilutions to the microplate wells.
-
Add a solution of RIPK2 protein in assay buffer to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow compound binding to the enzyme.
-
Add the fluorescently labeled tracer to the wells.
-
Incubate for another defined period (e.g., 60 minutes) at room temperature to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Potency Assay (MDP-Stimulated TNF-α Production in Human Monocytes)
This assay measures the ability of an inhibitor to block the downstream signaling of RIPK2 in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated human monocytes
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Muramyl dipeptide (MDP)
-
Test compounds dissolved in DMSO
-
Lysis buffer
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolate human monocytes from PBMCs.
-
Seed the monocytes in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with serial dilutions of the test compounds for a defined period (e.g., 1 hour).
-
Stimulate the cells with a final concentration of MDP (e.g., 10 µg/mL).
-
Incubate the cells for a specified time (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.[10][11]
-
Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.
In-Vivo Efficacy Model (TNBS-Induced Colitis in Mice)
This model assesses the therapeutic potential of an inhibitor in a chemically induced model of inflammatory bowel disease.
Materials:
-
Mice (e.g., BALB/c or SJL/J)
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Test compounds formulated for oral administration
-
Vehicle control
Procedure:
-
Acclimatize the mice for at least one week.
-
Anesthetize the mice and slowly administer a solution of TNBS in ethanol intrarectally using a catheter.
-
Dose the mice with the test compound or vehicle orally at predetermined time points (e.g., daily, starting before or after TNBS administration).
-
Monitor the mice daily for body weight, stool consistency, and presence of blood in the stool to calculate a Disease Activity Index (DAI).
-
At the end of the study, euthanize the mice and collect the colons.
-
Measure the colon length and weight.
-
Perform histological analysis of colon sections to assess inflammation, ulceration, and tissue damage.
-
Analyze colon tissue homogenates for myeloperoxidase (MPO) activity (a marker of neutrophil infiltration) and cytokine levels (e.g., TNF-α, IL-6).
Visualizations
RIP2 Signaling Pathway
Caption: Simplified overview of the NOD2-RIPK2 signaling pathway leading to pro-inflammatory gene expression.
Experimental Workflow for Inhibitor Comparison
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK583 | RIP kinase | TargetMol [targetmol.com]
- 3. AC-101 - Pipeline - Pipeline - Accro Bioscience(Suzhou)Limited [accropeutics.com]
- 4. RIPK2 Inhibitor AC-101 has been granted clinical trial permission by Human Research Ethics Committee (HREC) [accropeutics.com]
- 5. Accropeutics Announces First Patient Dosed in Phase Ib Study of RIPK2 Inhibitor AC-101 - BioSpace [biospace.com]
- 6. Accropeutics Inc. Announces U.S. FDA Clearance of IND Application for RIPK2 Inhibitor AC-101 [accropeutics.com]
- 7. Accropeutics Inc. Announces U.S. FDA Clearance of IND Application for RIPK2 Inhibitor AC-101 [prnewswire.com]
- 8. Accropeutics Inc. Announces U.S. FDA Clearance of IND Application for RIPK2 Inhibitor AC-101 - BioSpace [biospace.com]
- 9. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Orthogonal Validation of RIP2 Kinase Inhibitor 1 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RIP2 Kinase Inhibitor 1 (also known as GSK583) with other known RIP2 kinase inhibitors, supported by experimental data from orthogonal validation methods. The aim is to offer a comprehensive resource for assessing the activity and selectivity of these compounds.
The RIP2 Kinase Signaling Pathway
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical signaling molecule in the innate immune system. It functions downstream of the intracellular pattern recognition receptors NOD1 and NOD2. Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its activation and subsequent downstream signaling cascades. This activation ultimately results in the production of pro-inflammatory cytokines, such as TNF-α and IL-8, through the activation of NF-κB and MAPK pathways. Due to its central role in inflammatory responses, RIPK2 has emerged as a key therapeutic target for a range of inflammatory and autoimmune diseases.
Figure 1: Simplified representation of the NOD-RIPK2 signaling pathway.
Comparative Performance of RIP2 Kinase Inhibitors
The following tables summarize the in vitro potency of this compound (GSK583) in comparison to other well-characterized inhibitors, WEHI-345 and Ponatinib. The data is compiled from various studies and presented to highlight the differences in their inhibitory activities across different assay formats.
Table 1: Biochemical Assay Potency
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound (GSK583) | Fluorescence Polarization | Human RIPK2 | 5 | [1] |
| ADP-Glo | Human RIPK2 | 5 | [2] | |
| WEHI-345 | Kinase Assay | Human RIPK2 | 130 | [3][4] |
| Ponatinib | ADP-Glo | Human RIPK2 | 6.7 | [5] |
Table 2: Cellular Assay Potency
| Compound | Cell Line | Stimulation | Readout | IC50 (nM) | Reference |
| This compound (GSK583) | Human Monocytes | MDP | TNF-α Production | 8 | [6] |
| Human Whole Blood | MDP | TNF-α Production | 237 | [1] | |
| HEK293/NOD2 | L18-MDP | CXCL8 Production | ~10-100 | [7] | |
| WEHI-345 | BMDMs/THP-1 | MDP | TNF-α/IL-6 Transcription | ~500 | [3] |
| Ponatinib | THP-1 | L18-MDP | RIPK2 Ubiquitination | ~5-10 | [8] |
| RAW264.7 | MDP | Cytokine mRNA | ~1-10 | [6] |
Table 3: Kinase Selectivity Profile
| Compound | Kinase Panel Size | Concentration (µM) | Inhibition >50% | Key Off-Targets | Reference |
| This compound (GSK583) | 300 | 1 | ~1% | BRK, Aurora A | [2][9] |
| WEHI-345 | 92 | 1 | ~4% | KIT, RET, PDGFRβ, SRC | [6] |
| Ponatinib | Broad | Varies | High | Promiscuous (pan-kinase inhibitor) | [5] |
Experimental Protocols for Orthogonal Validation
To ensure the on-target activity of a kinase inhibitor and rule out off-target effects, a series of orthogonal assays are employed. These assays utilize different technologies to measure the inhibitor's effect on the target enzyme and its downstream signaling pathway.
Figure 2: Workflow for the orthogonal validation of a kinase inhibitor.
Biochemical Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Materials:
-
Recombinant human RIPK2 enzyme
-
RIPK2 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[10]
-
Substrate (e.g., a generic kinase substrate like myelin basic protein)
-
ATP
-
Test inhibitors (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilution (or 5% DMSO for control).[10]
-
Add 2 µL of RIPK2 enzyme solution.
-
Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.[10]
-
Incubate the plate at room temperature for 60 minutes.[10]
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the luminescence signal against the inhibitor concentration.
-
Cellular Assay: MDP-Stimulated Cytokine Production
This assay measures the ability of an inhibitor to block the downstream signaling of RIPK2 in a cellular context by quantifying the production of pro-inflammatory cytokines.
-
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human monocytes
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Muramyl dipeptide (MDP) or L18-MDP as a NOD2 agonist
-
Test inhibitors
-
ELISA kit for TNF-α or IL-8
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with a predetermined optimal concentration of MDP (e.g., 200 ng/mL of L18-MDP).[11]
-
Incubate the cells for a specified period (e.g., 4-24 hours) to allow for cytokine production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α or IL-8 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 values by plotting the cytokine concentration against the inhibitor concentration.
-
Selectivity Assay: Kinome Profiling
To assess the selectivity of an inhibitor, it is screened against a large panel of other kinases. This is crucial to identify potential off-target effects.
-
Methodology:
-
Kinome scanning services (e.g., Eurofins DiscoverX, Reaction Biology) are typically used for broad kinase profiling.
-
The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases.
-
The percentage of inhibition for each kinase is determined.
-
Follow-up dose-response assays are performed for any kinases that show significant inhibition to determine the IC50 values.
-
The results are often visualized using a dendrogram of the human kinome to provide a clear overview of the inhibitor's selectivity.
-
Conclusion
The orthogonal validation of this compound (GSK583) demonstrates its high potency and selectivity for RIPK2. Biochemical assays confirm its direct inhibitory effect on the enzyme, while cellular assays validate its ability to block downstream signaling pathways. Furthermore, broad kinase profiling reveals a favorable selectivity profile with minimal off-target effects. In comparison to other inhibitors such as WEHI-345 and the less selective Ponatinib, GSK583 presents a robust profile as a specific tool for studying RIPK2 biology and as a promising lead for therapeutic development. This guide provides the necessary framework and methodologies for researchers to independently assess and compare the activity of RIP2 kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. GSK583 (PD049179, XLOGLWKOHPIJLV-UHFFFAOYSA-N) [probes-drugs.org]
- 3. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIPK2 Kinase Enzyme System Application Note [promega.jp]
- 7. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK 583 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of RIP2 Kinase Inhibitor 1
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of RIP2 Kinase Inhibitor 1, a potent compound utilized in immunological and cancer research. Adherence to these protocols is crucial for personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE).
-
Engineering Controls: All handling of the solid compound or concentrated stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. A safety shower and eyewash station must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or other chemical-resistant gloves.
-
Eye Protection: Use safety goggles with side-shields.
-
Skin and Body Protection: A lab coat is mandatory. For handling larger quantities, consider additional protective clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.
-
Technical Data Summary
For quick reference, the following table summarizes the key technical specifications for this compound.
| Property | Value |
| Molecular Weight | 410.48 |
| Formula | C₂₅H₂₂N₄O₂ |
| Purity | ≥98% |
| Storage | Store at -20°C |
| CAS Number | 1290490-78-6 |
| Solubility | Soluble to 100 mM in DMSO |
Step-by-Step Disposal Protocol
All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.
1. Waste Segregation:
-
At the point of generation, immediately segregate all waste contaminated with this compound from non-hazardous laboratory waste. This includes unused compounds, stock solutions, and contaminated consumables.
2. Waste Containment:
-
Solid Waste: Place unused or expired this compound powder and contaminated solids (e.g., weighing paper, pipette tips, gloves, and vials) into a designated, durable, and sealable hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. This container must be kept securely closed when not in use.
3. Labeling:
-
Clearly label all hazardous waste containers with the words "Hazardous Waste."
-
The label must also include the full chemical name, "this compound," and list any other chemical components in the waste stream.
-
Indicate the date when the waste was first added to the container.
4. Storage:
-
Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that incompatible waste types are segregated to prevent any adverse chemical reactions.
5. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.
-
A common and effective procedure is to wipe surfaces first with a suitable solvent (such as 70% ethanol) and then with a cleaning agent.
-
Dispose of all cleaning materials (e.g., wipes, paper towels) as hazardous waste.
6. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous material disposal company.
-
Never dispose of this compound or its waste down the drain or in the regular trash.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the central role of RIPK2 in the NOD-like receptor signaling pathway, which leads to the activation of NF-κB and MAPK pathways.[1][2][3]
Caption: The RIPK2 signaling cascade initiated by NOD1/NOD2 activation.
Experimental Workflow
This diagram outlines a general experimental workflow for screening and characterizing kinase inhibitors.[4][5][6]
Caption: A typical workflow for identifying and validating kinase inhibitors.
References
- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling RIP2 kinase inhibitor 1
Essential Guide to the Safe Handling of RIP2 Kinase Inhibitor 1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Given its high potency, this compound requires stringent handling protocols to ensure personal safety and prevent laboratory contamination. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established best practices for potent chemical agents.[1][2]
Compound Data and Hazard Identification
This compound is a potent, small molecule inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[3] Due to its low nanomolar inhibitory concentration (IC50), it must be handled as a highly potent active pharmaceutical ingredient (HPAPI) to minimize exposure risk.[2][4]
| Property | Data | Source |
| Chemical Name | 3-(Benzoylamino)-4-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)phenyl]benzamide | [3] |
| Molecular Formula | C25H22N4O2 | [3] |
| Molecular Weight | 410.48 g/mol | [3] |
| CAS Number | 1290490-78-6 | [3] |
| Biological Activity (IC50) | 5-10 nM | [3] |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at -20°C | [3] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure.[1] The level of PPE required depends on the specific task and the physical form of the compound being handled.
| Task Category | Primary PPE | Secondary / Task-Specific PPE |
| General Laboratory Work (Not directly handling the inhibitor) | • Safety glasses with side shields• Laboratory coat• Nitrile gloves• Closed-toe shoes | N/A |
| Handling of Powders/Solids (e.g., Weighing, Aliquoting) | • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)• Chemical-resistant shoe covers | • Chemical-resistant apron• Head covering |
| Handling of Liquids/Solutions (e.g., Solution prep, plate loading) | • Chemical splash goggles or face shield• Chemical-resistant gloves (nitrile)• Chemical-resistant apron over lab coat• Closed-toe shoes | • Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Spill Decontamination | • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots or shoe covers | • Respirator (if aerosols or vapors may be generated) |
Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.[5] Properly don and doff PPE to avoid self-contamination.[1]
Operational and Disposal Plans
A clear, concise plan for handling and disposal is essential to prevent contamination and ensure personnel and environmental safety.[1][6]
Safe Handling Workflow
The following workflow outlines the critical steps for safely handling this compound from preparation to disposal.
Step-by-Step Handling Procedures
-
Preparation :
-
Handling :
-
Weighing : Always weigh the solid powder form of the inhibitor within the designated containment area (e.g., fume hood).[1] Use disposable weigh boats.
-
Solution Preparation : When preparing solutions, add the solvent slowly to the solid to avoid splashing and aerosol generation.[1]
-
Experimental Procedures : Conduct all manipulations of the compound, including dilutions and plate additions, within the designated handling area.
-
-
Decontamination :
-
Wipe down all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol (B145695) followed by a detergent) and dispose of the cleaning materials as hazardous waste.[6]
-
Decontaminate all reusable equipment according to established laboratory procedures.[1]
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.[5][6]
-
Waste Segregation : At the point of generation, segregate all waste contaminated with the inhibitor from other laboratory waste streams.[6] This includes unused compound, stock solutions, and contaminated consumables (gloves, pipette tips, vials, etc.).[5]
-
Containment :
-
Labeling : Clearly label all waste containers with "Hazardous Waste" and list "RIPK2 inhibitor 1" and its CAS number (1290490-78-6).[6][8]
-
Disposal Request : Do not discard any waste down the drain or in the regular trash.[5][6] Arrange for collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6]
Signaling Pathway and Experimental Protocols
RIP2 Kinase Signaling Pathway
RIP2 is a critical adaptor protein essential for activating NF-κB and MAPK signaling pathways downstream of the pattern recognition receptors NOD1 and NOD2.[9][10] Upon detection of bacterial peptidoglycans, NOD1/2 recruits RIP2 through CARD-CARD interactions, leading to RIP2 ubiquitination and subsequent activation of downstream inflammatory signaling.[10]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general methodology for assessing the inhibitory activity (IC50) of this compound in a biochemical assay format, such as a fluorescence resonance energy transfer (FRET)-based assay.[11][12]
Methodology:
-
Compound Preparation :
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the inhibitor in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilution series).[5]
-
-
Assay Reaction Setup :
-
Add diluted inhibitor or DMSO (vehicle control) to the wells of a microtiter plate.
-
Add the RIP2 kinase enzyme solution to each well.
-
Allow the enzyme and inhibitor to incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
-
Initiation and Detection :
-
Initiate the kinase reaction by adding a solution containing the kinase substrate and ATP.[13]
-
Incubate the plate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add detection reagents according to the specific assay kit manufacturer's instructions (e.g., for a FRET-based assay, this would be an antibody that recognizes the phosphorylated substrate).
-
-
Data Analysis :
-
Read the plate on a suitable plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. agnopharma.com [agnopharma.com]
- 3. RIPK2 inhibitor 1 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. witpress.com [witpress.com]
- 8. benchchem.com [benchchem.com]
- 9. RIP2 Is a Critical Regulator for NLRs Signaling and MHC Antigen Presentation but Not for MAPK and PI3K/Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
